6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Description
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Properties
IUPAC Name |
6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIMAKIVWDNARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-23-6 | |
| Record name | 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Medicinal Chemistry
The imidazo[1,2-b]pyridazine nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for developing potent and selective therapeutic agents. The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this core, has catalyzed a surge of interest in exploring new derivatives for applications ranging from oncology to neurodegenerative diseases and infectious agents.[1][3]
This guide provides an in-depth, practical examination of a key synthetic intermediate: 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No: 17412-23-6). We will move beyond a simple recitation of protocols to explore the underlying chemical principles, validate the compound's identity through comprehensive characterization, and discuss its strategic importance as a versatile building block for creating novel molecular entities.
Part 1: Synthesis - A Regioselective Cyclocondensation Approach
The construction of the imidazo[1,2-b]pyridazine ring system is most effectively achieved through a cyclocondensation reaction. The chosen strategy hinges on the reaction between an appropriately substituted 3-aminopyridazine and an α-haloketone.
The Causality Behind the Chosen Synthetic Route
The primary challenge in synthesizing imidazo[1,2-b]pyridazines is controlling the regioselectivity of the initial alkylation. The 3-aminopyridazine precursor possesses two potentially nucleophilic ring nitrogens. The successful formation of the desired fused bicyclic system requires the α-haloketone to alkylate the N2 nitrogen, which is not adjacent to the amino group. The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring is instrumental in directing this outcome, ensuring an efficient and high-yield synthesis of the target scaffold.[4]
The synthesis of this compound proceeds via the reaction of 3-Amino-6-chloro-4-methylpyridazine with bromoacetone .
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[5]
Starting Materials:
-
3-Amino-6-chloro-4-methylpyridazine (MW: 143.57 g/mol )
-
Bromoacetone (MW: 136.99 g/mol )
-
Acetonitrile (CH₃CN), Anhydrous
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (50.0 mL) to dissolve the starting material. To this solution, add bromoacetone (6.90 g, 50.4 mmol, ~1.3 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Work-up: To the resulting residue, add water (100 mL). Adjust the pH of the aqueous suspension to ~9 using a 20% aqueous sodium hydroxide solution. This step neutralizes the hydrobromide salt formed during the reaction, liberating the free base product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an eluent system of ethyl acetate:chloroform (1:2 v/v). This will separate the desired product from any unreacted starting materials or side products.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as white crystals.[5] The reported yield is approximately 54.6%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Part 2: Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.
Spectroscopic and Physical Data
The data presented below are consistent with the structure of this compound.[5][6][7]
-
¹H Nuclear Magnetic Resonance (¹H NMR): This technique provides detailed information about the hydrogen atom environment in the molecule. The spectrum in CDCl₃ shows distinct signals corresponding to the two methyl groups and the two aromatic protons on the bicyclic ring system.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation. The observed peaks are characteristic of the aromatic C-H and C=N/C=C bonds within the imidazopyridazine core.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.
-
Melting Point (mp): A sharp and defined melting point range is a strong indicator of the compound's purity.
Summary of Characterization Data
| Parameter | Observed Data | Interpretation |
| Molecular Formula | C₈H₈ClN₃ | Confirmed by Mass Spectrometry.[5] |
| Molecular Weight | 181.62 g/mol | Confirmed by Mass Spectrometry.[5] |
| Appearance | White Crystals | Physical state of the purified compound.[5] |
| Melting Point | 109-110°C | Indicates high purity.[5] |
| ¹H NMR (CDCl₃, δ) | 2.49-2.50 (3H, m), 2.63-2.64 (3H, m), 6.83-6.85 (1H, m), 7.66 (1H, s) | Signals correspond to the two methyl groups (C2-CH₃, C8-CH₃) and the two aromatic protons (C7-H, C3-H).[5] |
| IR (Nujol, cm⁻¹) | 3129, 1592, 1532, 1289, 1113, 1092, 985, 928, 843, 772 | Peaks characteristic of aromatic C-H stretching and ring vibrations.[5] |
Analytical Validation Workflow
Caption: The relationship between analytical techniques for validation.
Part 3: Strategic Importance in Drug Discovery
The true value of this compound lies not as an end-product, but as a highly versatile platform for the generation of diverse chemical libraries.
A Gateway to Novel Derivatives
The chlorine atom at the 6-position is the molecule's key feature for further elaboration. It serves as an excellent leaving group, making the position susceptible to nucleophilic aromatic substitution and, more importantly, a prime handle for modern transition-metal-catalyzed cross-coupling reactions.[8] This allows for the strategic installation of a wide variety of substituents, which is fundamental to Structure-Activity Relationship (SAR) studies.
Potential follow-on reactions include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install various amine functionalities.
-
Sonogashira Coupling: To add alkyne-containing fragments.
-
Stille Coupling: For the introduction of organotin-derived moieties.
Therapeutic Potential and Applications
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a remarkable breadth of biological activities.[1][2] By using this compound as a starting point, research programs can explore potential therapeutics in numerous areas:
-
Oncology: As kinase inhibitors targeting pathways involved in cell proliferation and survival.[3]
-
Neuroscience: As ligands for imaging β-amyloid plaques associated with Alzheimer's disease.[4]
-
Infectious Diseases: As novel antibacterial, antiviral, and antiparasitic agents.[1][9]
-
Inflammatory Conditions: As modulators of inflammatory pathways.[1]
This strategic positioning makes the title compound a high-value intermediate for medicinal chemists aiming to develop next-generation therapeutics.
Conclusion
This compound is a readily accessible and highly valuable chemical entity. Its synthesis via a regioselective cyclocondensation is robust and scalable. Comprehensive characterization using standard analytical techniques confirms its structure and purity with high confidence. More significantly, its chemical architecture, particularly the reactive chlorine handle, establishes it as a pivotal building block for the synthesis of diverse libraries of bioactive molecules, empowering researchers in their quest for novel and effective therapeutics.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 17412-23-6 | SAA41223 [biosynth.com]
- 7. 17412-23-6 | this compound - Moldb [moldb.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry, serving as the core structural framework for numerous bioactive molecules.[1] Its rigid, planar structure and versatile substitution points have made it a cornerstone in the development of targeted therapeutics, particularly in oncology and immunology.[2] Compounds built upon this scaffold have shown remarkable efficacy as kinase inhibitors, demonstrating the framework's ability to be tailored for high-potency and selective interactions with key biological targets.[3][4] Notable examples include potent inhibitors of PI3K/mTOR, Mps1, and Bruton's Tyrosine Kinase (BTK), underscoring the scaffold's therapeutic relevance.[2][3]
This guide focuses on a specific derivative, This compound , providing a comprehensive analysis of its core physicochemical properties. For drug development professionals, a deep understanding of these properties is not merely academic; it is the foundation upon which successful drug design, formulation, and clinical translation are built. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile, ultimately dictating its viability as a therapeutic agent.[5] This document serves as a senior application scientist's perspective on how to approach the characterization of this molecule, blending established data with field-proven experimental and computational methodologies.
Molecular Profile and Structural Attributes
A precise understanding of a molecule's identity is the starting point for all subsequent analysis. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17412-23-6 | [6][7][8] |
| Molecular Formula | C₈H₈ClN₃ | [7][9][10] |
| Molecular Weight | 181.62 g/mol | [7][9][10] |
| Canonical SMILES | CC1=CC(=NN2C1=NC(=C2)C)Cl | [10] |
| IUPAC Name | This compound | [6][8] |
Part 1: Core Physicochemical Properties and Their Impact on Drug Development
The journey of a drug from administration to its target is a complex process governed by its physicochemical nature. Here, we dissect the most critical properties for this compound, outlining their significance and the methodologies for their determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical early-stage hurdles in drug discovery. Poor solubility directly compromises oral bioavailability, prevents the preparation of intravenous formulations, and can lead to unreliable results in biological assays. For a kinase inhibitor, which often needs to reach an intracellular target, sufficient solubility is paramount for achieving a therapeutic concentration at the site of action.
Methodology for Determination:
A tiered approach is recommended, starting with high-throughput screening methods and progressing to more definitive techniques for lead candidates.
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is chosen for its speed and low compound consumption, making it ideal for early-stage discovery. It measures the turbidity that results from a compound precipitating out of a solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically causing a 100-fold dilution of the DMSO stock. This rapid solvent shift induces precipitation for poorly soluble compounds.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which the measured turbidity shows a sharp increase compared to the baseline, indicating the onset of precipitation.
Trustworthiness: This protocol is self-validating by including standard compounds with known high and low solubility as positive and negative controls on the same plate. The sharp inflection point in the turbidity-concentration curve provides a clear, unambiguous endpoint.
Lipophilicity (logP and logD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master regulator of ADMET properties.[5] The octanol-water partition coefficient (logP for the neutral species) and the distribution coefficient at physiological pH (logD₇.₄) are critical predictors of membrane permeability, plasma protein binding, metabolic clearance, and even promiscuity or toxicity. For a molecule like this compound, a balanced logD₇.₄ (typically between 1 and 3) is often sought to ensure sufficient membrane permeability without introducing excessive metabolic liability or off-target effects.
Experimental Protocol: Shake-Flask Method (Gold Standard)
While labor-intensive, the shake-flask method remains the most accurate and reliable for determining logP.[5]
-
System Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Addition: Accurately weigh and dissolve a small amount of this compound in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Seal the container and shake vigorously at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: Calculate logP (or logD) using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])
Trustworthiness: The protocol's validity is ensured by running a control compound with a well-established logP value in parallel. Mass balance calculations (ensuring the total amount of compound recovered from both phases equals the initial amount) confirm the integrity of the experiment.
Computational Estimation: cLogP
Numerous algorithms (e.g., ALOGP, XLOGP3) can predict logP based on the molecular structure by summing the contributions of individual atoms and fragments. While fast, these are predictions and should be experimentally confirmed for key compounds.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the extent to which a molecule is ionized at a given pH. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms, making this molecule likely to be a base that can be protonated at physiological pH. Ionization state profoundly impacts solubility, permeability, and target binding. An ionized species is generally more water-soluble but less membrane-permeable than its neutral counterpart. Understanding the pKa is therefore essential for interpreting biological data and designing effective formulations.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining pKa.[11]
-
Sample Preparation: Accurately dissolve a known amount of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration: While monitoring the pH with a calibrated electrode, perform a stepwise titration with a standardized strong acid (e.g., HCl).
-
Data Acquisition: Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.
Trustworthiness: The system is calibrated using standard buffers of known pH before each experiment. The use of a co-solvent requires extrapolation back to 0% organic solvent (the Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa, a process that ensures accuracy.
Part 2: Spectroscopic and Thermal Properties
Characterization data confirms the identity and purity of the synthesized compound, which is a prerequisite for any physicochemical or biological testing.
| Property | Value | Source(s) |
| Melting Point | 109-110°C | [9] |
| ¹H NMR (CDCl₃, δ) | 2.49-2.50 (3H, m), 2.63-2.64 (3H, m), 6.83-6.85 (1H, m), 7.66 (1H, s) | [9] |
| Infrared (Nujol, cm⁻¹) | 3129, 1592, 1532, 1289, 1113, 1092, 985, 928, 843, 772 | [9] |
Expertise & Experience: The reported melting point of 109-110°C suggests the compound is a crystalline solid at room temperature.[9] A sharp melting point range is a good indicator of high purity. The provided ¹H NMR data is consistent with the proposed structure, showing signals corresponding to the two methyl groups and the two aromatic protons on the heterocyclic core.[9] The IR spectrum provides confirmation of the functional groups present.[9]
Part 3: Synthesis and Characterization Workflow
The ability to reliably synthesize and purify the target compound is the first step in any research program. The workflow below is based on established literature procedures for this class of compounds.[9]
Experimental Protocol: Synthesis of this compound [9]
-
Reaction Setup: In a round-bottom flask, combine 3-Amino-6-chloro-4-methylpyridazine (1 equivalent) and bromoacetone (approx. 1.05 equivalents) in acetonitrile.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to ~9 using 20% aqueous sodium hydroxide.
-
Extraction: Extract the aqueous mixture twice with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate:chloroform eluent system) to yield the final product.
-
Characterization: Confirm the identity, purity, and structure of the final compound using ¹H NMR, Mass Spectrometry, and HPLC. Determine the melting point to assess purity.
Caption: Workflow for the synthesis and characterization of the title compound.
Part 4: Integrated View of Physicochemical Properties
No single property determines a compound's fate. Rather, it is the interplay between them that defines the overall ADMET profile. The following diagrams illustrate these critical relationships.
Caption: Core experimental workflow for physicochemical profiling.
Caption: Relationship between physicochemical properties and ADMET outcomes.
Conclusion
This compound belongs to a therapeutically significant class of molecules. This guide has established a comprehensive framework for its physicochemical characterization, rooted in the principles of modern drug discovery. By systematically applying the described experimental and computational protocols, researchers can build a robust data package that elucidates the compound's strengths and liabilities. This knowledge is indispensable for guiding medicinal chemistry efforts, enabling rational compound design, and ultimately increasing the probability of translating a promising scaffold into a clinically successful therapeutic. The emphasis on validated, reproducible methods ensures the integrity of the data, providing a solid foundation for all subsequent stages of drug development.
References
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH.
- 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6. ChemicalBook.
- 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. ChemicalBook.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.
- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
- 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. ChemicalBook.
- 17412-23-6 | this compound. Moldb.
- This compound | 17412-23-6 | SAA41223. Biosynth.
- Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. MDPI.
- 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine. ChemShuttle.
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
- 17412-23-6|this compound. BLDpharm.
- CAS 17412-23-6 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. chemBlink.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Data for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore found in numerous biologically active molecules. A thorough understanding of the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and the rational design of new therapeutic agents. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental methodologies and the interpretation of the spectral features.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic system with a chlorine atom and two methyl groups as substituents. These features give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.
Chemical Structure:
Note: The numbering of the imidazo[1,2-b]pyridazine ring system may vary. The above is a simplified representation for discussion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol:
A standard approach for acquiring the ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary:
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| -CH₃ (at C2 or C8) | 2.49-2.50 | multiplet | 3H |
| -CH₃ (at C2 or C8) | 2.63-2.64 | multiplet | 3H |
| Aromatic CH | 6.83-6.85 | multiplet | 1H |
| Aromatic CH | 7.66 | singlet | 1H |
Interpretation:
The ¹H NMR data indicates the presence of two distinct methyl groups, likely corresponding to the substituents at the C2 and C8 positions. The aromatic region of the spectrum shows two signals, consistent with the protons on the imidazo[1,2-b]pyridazine ring system. The singlet at 7.66 ppm can be attributed to a proton with no adjacent proton neighbors, while the multiplet at 6.83-6.85 ppm suggests a proton with neighboring protons.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is used.
-
Data Acquisition: Proton-decoupled ¹³C NMR experiments are standard. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a high-quality spectrum.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peak.
Predicted ¹³C NMR Data:
Based on data from analogous imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives, the following chemical shift ranges can be predicted[1][2][3]:
| Carbon Assignment | Predicted Chemical Shift (δ) Range |
| -CH₃ | 15-25 ppm |
| Aromatic CH | 110-130 ppm |
| Aromatic C (quaternary) | 130-155 ppm |
| C-Cl | 140-150 ppm |
Causality Behind Predicted Shifts: The electron-withdrawing effect of the nitrogen atoms and the chlorine atom will cause the directly attached and adjacent carbons to resonate at a lower field (higher ppm values). The methyl carbons will appear at a high field (lower ppm values).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol:
-
Sample Preparation (Nujol Mull): A common method for solid samples is the Nujol mull technique. A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the salt plates is recorded first, followed by the spectrum of the sample.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3129 | Weak | C-H stretching (aromatic) |
| 1592, 1532 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1289 | Medium | C-N stretching |
| 1113, 1092 | Medium | In-plane C-H bending |
| 985, 928, 843 | Medium | Out-of-plane C-H bending |
| 772 | Strong | C-Cl stretching |
Interpretation:
The IR spectrum confirms the presence of an aromatic system through the C-H and C=C/C=N stretching vibrations. The strong absorption at 772 cm⁻¹ is characteristic of a C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Predicted Mass Spectrum Data:
The molecular weight of this compound (C₈H₈ClN₃) is 181.62 g/mol .
Key Features to Expect:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 181.
-
Isotopic Peak (M+2): Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 183 with an intensity of about one-third of the molecular ion peak is expected. This is a characteristic signature of a monochlorinated compound.
-
Fragmentation Pattern: Common fragmentation pathways for such heterocyclic systems may involve the loss of a methyl group (-15 amu), a chlorine atom (-35 amu), or cleavage of the imidazo or pyridazine ring.
Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis.
NMR Spectroscopy Workflow:
Caption: General workflow for NMR analysis.
IR Spectroscopy (Nujol Mull) Workflow:
Caption: Workflow for IR analysis using the Nujol mull method.
Mass Spectrometry Workflow:
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide provide a detailed characterization of this compound. The ¹H NMR and IR data confirm the key structural features of the molecule. While experimental ¹³C NMR and MS data are not available, predictive analysis based on closely related structures offers a reliable framework for their interpretation. The experimental protocols and interpretive guidance provided herein serve as a valuable resource for researchers working with this and similar heterocyclic compounds in the fields of medicinal chemistry and drug development.
References
-
Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Supporting Information. Available at: [Link]
-
Lv, P., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]
-
Cauvin, C., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 26(11), 3169. Available at: [Link]
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A Technical Guide to 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-23-6)
Abstract
This technical guide provides a comprehensive overview of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectral characterization. A significant focus is placed on its critical role as a pivotal intermediate in the synthesis of Risdiplam, a medication for spinal muscular atrophy (SMA). Furthermore, the guide explores the chemical reactivity of the imidazo[1,2-b]pyridazine core, safety protocols, and handling procedures to aid researchers and drug development professionals in its effective and safe utilization.
Introduction
This compound, assigned CAS number 17412-23-6, is a substituted fused heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its unique bicyclic structure, combining imidazole and pyridazine rings, along with a reactive chlorine substituent, makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[2][3] This guide aims to provide an in-depth technical resource for researchers, chemists, and drug development professionals, covering the essential properties and applications of this compound, with a particular emphasis on its role in the development of novel therapeutics.
Chemical Structure and Properties
The structural framework of this compound is characterized by a planar, nitrogen-rich imidazo[1,2-b]pyridazine core. This core is substituted with a chlorine atom at the 6-position and methyl groups at the 2- and 8-positions.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a solid at room temperature and exhibits solubility in common organic solvents, a characteristic that facilitates its use in various synthetic transformations.[1]
| Property | Value | Source |
| CAS Number | 17412-23-6 | [4][5] |
| Molecular Formula | C₈H₈ClN₃ | [1][4] |
| Molecular Weight | 181.62 g/mol | [1][4] |
| Appearance | White to yellow powder/crystals | [1] |
| Melting Point | 109-110 °C | [1] |
| Solubility | Soluble in DMSO and methanol; limited solubility in water | [1] |
| pKa (Predicted) | 5.23 ± 0.30 | [6] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [6] |
Table 1: Physicochemical properties of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclocondensation of a substituted aminopyridazine with an α-haloketone.
Synthetic Scheme:
Figure 2: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) and bromoacetone (6.90 g, 40.0 mmol) in acetonitrile (50.0 mL).
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. To the residue, add water (100 mL) and adjust the pH to 9 with a 20% aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture twice with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate:chloroform (1:2) to yield the title compound as white crystals. The reported yield for this procedure is 54.6%.[1]
Spectral Characterization
The identity and purity of this compound can be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, δ): 7.66 (s, 1H), 6.83-6.85 (m, 1H), 2.63-2.64 (m, 3H), 2.49-2.50 (m, 3H).[1]
-
IR (Nujol, cm⁻¹): 3129, 1592, 1532, 1289, 1113, 1092, 985, 928, 843, 772.[1]
Chemical Reactivity
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring is the primary site of reactivity, making it susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity is crucial for its utility as a synthetic intermediate.
The 6-chloroimidazo[1,2-b]pyridazine scaffold has been shown to be a viable substrate for Suzuki cross-coupling reactions.[8][9] This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position, providing a powerful tool for generating molecular diversity in drug discovery programs.[8] The efficiency of the coupling can be influenced by the choice of base, reaction time, and the nature of the boronic acid.[8][9]
Applications in Drug Development
The principal application of this compound is as a key intermediate in the synthesis of Risdiplam . Risdiplam is a pre-mRNA splicing modifier used for the treatment of spinal muscular atrophy (SMA).
Role in Risdiplam Synthesis
In the synthesis of Risdiplam, this compound serves as a foundational building block. The chloro-substituent is displaced or transformed in subsequent steps to construct the final complex structure of the drug.
Mechanism of Action of Risdiplam
SMA is a genetic disorder caused by mutations or deletions in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein. A paralogous gene, SMN2, also produces SMN protein, but due to alternative splicing that excludes exon 7, it primarily yields a truncated, non-functional protein. Risdiplam modifies the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7. This leads to an increased production of full-length, functional SMN protein, thereby addressing the underlying cause of the disease.
Figure 3: Simplified diagram of Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:[10]
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin irritation (Category 2), H315: Causes skin irritation.
-
Serious eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[6]
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its well-defined synthesis, reactive chloro-substituent, and demonstrated utility in the construction of complex molecules like Risdiplam underscore its importance. This guide provides a foundational understanding of its properties and handling, intended to support its effective application in the advancement of medicinal chemistry and drug discovery.
References
- Guan, J., et al. (2010). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 7(5), 406-409.
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ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]
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MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
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Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source - Supporting Information. Retrieved from [Link]
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ChemSrc. (n.d.). CAS 17412-23-6 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. Retrieved from [Link]
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Navya – Chem Pharma Llc. (n.d.). 6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 17412-23-6 | Product Name : this compound. Retrieved from [Link]
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"discovery and history of imidazo[1,2-b]pyridazine derivatives"
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-b]pyridazine Derivatives
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Structurally, it is an isostere of purine, with a pyridazine ring replacing the pyrimidine moiety, a feature that allows it to interact with a wide array of biological targets.[2][3] Its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is marked by key synthetic innovations and the successful development of potent therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and evolving applications of imidazo[1,2-b]pyridazine derivatives for researchers and drug development professionals.
The resurgence of interest in this scaffold can be significantly attributed to the FDA approval of Ponatinib in 2012, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4] This success story illuminated the potential of the imidazo[1,2-b]pyridazine core to generate highly potent and selective modulators of critical biological pathways, sparking extensive research into its therapeutic applications, which now span from oncology to inflammatory diseases and beyond.[1][4]
Part 1: Historical Perspective and Synthetic Evolution
Early Discovery and Foundational Synthesis
The exploration of the imidazo[1,2-b]pyridazine framework dates back to at least 1966.[1][4] The primary and most fundamental method for constructing this bicyclic system is the condensation reaction between a 3-aminopyridazine and an α-haloketone (often an α-bromoketone).[5] This reaction proceeds under mild basic conditions, such as in the presence of sodium bicarbonate.[5]
The choice of a 3-aminopyridazine is critical. The nitrogen atom in the pyridazine ring that is not adjacent to the amino group is the most nucleophilic. Alkylation by the α-haloketone preferentially occurs at this site, which then facilitates an intramolecular cyclization to form the fused imidazole ring, yielding the desired imidazo[1,2-b]pyridazine backbone.[5]
Modern Synthetic Advancements
While the classic condensation remains relevant, the demand for more complex and functionally diverse derivatives has driven the adoption of modern synthetic methodologies. Organometallic chemistry has been particularly impactful, with metal-catalyzed cross-coupling reactions enabling precise functionalization of the scaffold.[6] Techniques such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are now routinely employed to introduce a wide variety of substituents at different positions of the imidazo[1,2-b]pyridazine ring, allowing for systematic optimization of pharmacokinetic and pharmacodynamic properties.[6]
Part 2: A Spectrum of Biological Activity
The unique electronic properties and rigid, planar structure of the imidazo[1,2-b]pyridazine scaffold make it an ideal platform for designing inhibitors that target ATP-binding sites in kinases, as well as other biological targets.
Kinase Inhibition: The Cornerstone of Therapeutic Application
A vast body of research has focused on imidazo[1,2-b]pyridazine derivatives as potent kinase inhibitors.[7] Their ability to selectively target kinases involved in oncogenesis and inflammatory signaling has made them a cornerstone of modern drug discovery.
These compounds often act as ATP-competitive inhibitors, occupying the adenosine triphosphate binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks signal transduction pathways that are aberrantly activated in diseases like cancer and autoimmune disorders.
| Target Kinase | Key Derivative(s) / Finding | Therapeutic Area |
| Multi-kinase (BCR-Abl) | Ponatinib | Oncology (CML)[3][4] |
| Tyk2 (JH2 Domain) | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) derivatives | Autoimmune/Inflammatory[8] |
| Mps1 (TTK) | Compound 27f showed potent cellular activity (IC50 = 0.70 nM) | Oncology[9][10] |
| PI3K/mTOR | Compound 11 showed potent dual inhibition and antifibrotic effects | Pulmonary Fibrosis[11] |
| PIM Kinases | K00135 identified with high selectivity for PIM1 over PIM2 | Oncology (Leukemia)[12] |
| BTK | Compound 22 (TM471-1) acts as a potent, irreversible inhibitor (IC50 = 1.3 nM) | Oncology (B cell malignancies)[13][14] |
| ALK | Macrocyclic derivatives developed to overcome G1202R mutation | Oncology (NSCLC)[15] |
| CDKs | Series identified as potent and selective CDK2 inhibitors | Oncology[7] |
| IKKβ | Derivatives showed in vivo inhibition of TNFα production | Inflammation[16] |
Broad-Spectrum Anticancer Activity
Beyond specific kinase targets, imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable antiproliferative activity against a wide range of cancer cell lines.[9][10] Their mechanisms often involve the inhibition of critical cell cycle proteins and signaling pathways essential for tumor growth and survival.[17][18] For instance, derivatives have been developed as inhibitors of Monopolar spindle 1 (Mps1), a key protein in cell cycle regulation, showing nanomolar antiproliferative activity against various cancer cell lines.[9][10]
Anti-inflammatory and Autoimmune Applications
The scaffold's utility extends to treating inflammatory conditions. Derivatives have been designed to inhibit key players in inflammatory pathways, such as I-kappa B kinase (IKKβ) and Tyrosine kinase 2 (Tyk2).[8][16] More recently, imidazo[1,2-b]pyridazines have been identified as small-molecule inhibitors of Interleukin-17A (IL-17A), a critical cytokine in the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis.[19][20] This offers a promising alternative to biologic therapies, potentially providing an orally available treatment for these chronic autoimmune diseases.[19]
Diverse Bioactivities: A Scaffold of Opportunity
The versatility of the imidazo[1,2-b]pyridazine core is further evidenced by its activity in several other therapeutic areas.
| Biological Activity | Target/Organism | Key Findings |
| Antiviral | Picornaviruses (e.g., Rhinovirus) | Oxime derivatives, such as analogue 7b, showed potent and broad-spectrum activity.[3][21] |
| Antibacterial | Mycobacterium tuberculosis | Benzohydrazide-containing derivatives exhibited potent anti-tubercular activity (MIC as low as 1.6 μg/mL).[22] |
| Antifungal | Phytopathogenic Fungi | Certain derivatives showed more potent activity than the commercial fungicide hymexazol.[23] |
| Antiparasitic | Plasmodium falciparum | The scaffold has been explored for developing novel antimalarial agents.[1] |
| Neurodegenerative Disease | β-Amyloid Plaques | Derivatives have been synthesized as potential PET radiotracers for imaging Aβ plaques in Alzheimer's disease.[5] |
Part 3: Structure-Activity Relationship (SAR) and Experimental Design
The development of potent and selective imidazo[1,2-b]pyridazine derivatives relies heavily on understanding their structure-activity relationships (SAR). The causality behind experimental choices in modifying the core scaffold is driven by the need to optimize binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Key Experimental Protocol: Synthesis of 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4)
This protocol illustrates a typical synthesis used in the development of derivatives for imaging β-amyloid plaques.[5]
Objective: To synthesize a specific imidazo[1,2-b]pyridazine derivative to evaluate its binding affinity to Aβ plaques.
Methodology:
-
Step 1: Synthesis of the α-bromoketone intermediate.
-
To a solution of 4'-dimethylaminoacetophenone in a suitable solvent (e.g., chloroform/ethyl acetate), add bromine dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure to yield 2-bromo-1-(4-dimethylaminophenyl)ethanone.
-
Causality: Bromination at the α-carbon is essential to create the electrophilic site needed for the subsequent condensation reaction.
-
-
Step 2: Synthesis of the 3-amino-6-(methylthio)pyridazine.
-
Start with a commercially available 3-amino-6-chloropyridazine.
-
React with sodium thiomethoxide in a suitable solvent like methanol.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom with the methylthio group.
-
Purify the product by crystallization or chromatography.
-
Causality: The methylthio group is introduced to modulate lipophilicity and binding characteristics at the 6-position of the final compound.[5]
-
-
Step 3: Condensation and Cyclization.
-
Combine the α-bromoketone from Step 1 and the aminopyridazine from Step 2 in a solvent such as ethanol.
-
Add a mild base, like sodium bicarbonate, to neutralize the HBr formed during the reaction.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final product, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine.
-
Self-Validation: The formation of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to ensure the correct regiochemistry and structure. The purity can be assessed by HPLC.
-
This step-by-step process, with its embedded rationale, demonstrates how synthetic choices are made to systematically build complexity and tune the properties of the final molecule for a specific biological application.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has evolved from a heterocyclic framework of academic interest into a clinically validated privileged structure in drug discovery. Its synthetic tractability allows for extensive structural diversification, while its inherent ability to interact with key biological targets, particularly protein kinases, has led to breakthroughs in oncology and inflammatory diseases. The continued exploration of this remarkable scaffold, guided by rational design and a deep understanding of its structure-activity relationships, promises to deliver the next generation of innovative therapeutics for a wide range of human diseases.
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive, in-depth framework for the biological activity screening of a specific analogue, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. This document moves beyond a generic recitation of protocols, offering a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this novel chemical entity. The methodologies detailed herein are grounded in established scientific principles and are designed to provide robust, reproducible data, empowering research teams to make informed decisions in the early stages of drug discovery.
Introduction: The Scientific Rationale for Screening
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention from the pharmaceutical industry.[1] Its structural similarity to purines allows it to interact with a variety of biological targets. Notably, derivatives of this scaffold have been investigated as kinase inhibitors, demonstrating the therapeutic potential of this chemical class in oncology.[1] Furthermore, the pyridazine ring is a key component in numerous compounds with demonstrated anti-inflammatory and antimicrobial properties.
Given the established bioactivity of the parent scaffold, a systematic and comprehensive biological screening of this compound is a logical and necessary step in exploring its potential as a novel therapeutic agent. This guide proposes a phased screening approach, commencing with broad, high-throughput primary assays to identify areas of biological activity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and confirm initial findings.
Proposed Screening Cascade
A hierarchical screening strategy is essential for the efficient allocation of resources and for building a comprehensive biological profile of the test compound. The proposed cascade for this compound is as follows:
Caption: A multi-tiered screening cascade for this compound.
Tier 1: Primary Screening Protocols
The initial phase of screening is designed to cast a wide net and identify potential areas of biological activity. The following assays are recommended as a starting point.
Anticancer Activity: Cytotoxicity Screening
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours. Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant reduction in cell viability suggests potential anticancer activity.
Antimicrobial Activity: Disk Diffusion Assay
The disk diffusion method is a qualitative screening technique to assess the antimicrobial activity of a compound. It is a simple, rapid, and cost-effective way to determine if a substance has an inhibitory effect on the growth of microorganisms.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [fungus]) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks onto the surface of the inoculated agar plates. Include a positive control (a known antibiotic) and a negative control (solvent-only disk).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2][3]
Anti-inflammatory Activity: In Vitro Assays
In vitro anti-inflammatory assays provide a preliminary indication of a compound's ability to mitigate inflammatory responses. Protein denaturation and membrane stabilization assays are commonly used for initial screening as they are cost-effective and do not require animal models.[4][5]
Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A significant reduction in turbidity indicates an anti-inflammatory effect.[6][7]
Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Reaction Mixture: To 1 mL of the HRBC suspension, add 2 mL of hyposaline and 0.5 mL of various concentrations of this compound.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Data Acquisition: Measure the absorbance of the supernatant, which contains the hemoglobin released from lysed red blood cells, at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization. A decrease in the absorbance of the supernatant indicates that the compound has stabilized the red blood cell membrane, suggesting anti-inflammatory activity.[7][8]
Tier 2: Secondary Screening for Hit Confirmation and Potency
Compounds that demonstrate activity in the primary screens ("hits") should be further investigated in secondary assays to confirm their activity and determine their potency.
Anticancer: IC50 Determination
For compounds showing significant cytotoxicity, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.
Protocol: IC50 Determination using MTT Assay
This protocol is an extension of the primary MTT assay. A wider range of concentrations of this compound should be tested to generate a full dose-response curve. The IC50 value is then calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
For compounds with antimicrobial activity, the MIC and MBC should be determined to quantify their potency. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Protocol: Broth Microdilution for MIC Determination
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Protocol: MBC Determination
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth and plate it onto fresh agar plates that do not contain the test compound.
-
Incubation: Incubate the plates.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.
Anti-inflammatory: Dose-Response and Mechanistic Assays
For compounds with anti-inflammatory activity, dose-response studies should be performed using the primary assay methods. Additionally, more specific assays can be employed to begin to elucidate the mechanism of action.
Protocol: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the inflammatory pathway. Inhibition of these enzymes can be a key mechanism of anti-inflammatory drugs.
-
Reaction Mixture: Prepare a reaction mixture containing lipoxygenase enzyme, the substrate (e.g., linoleic acid), and various concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Data Acquisition: Measure the formation of the product (hydroperoxides) by monitoring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the percentage of LOX inhibition.[6]
Tier 3: Mechanism of Action Studies
Once a compound has been confirmed as a potent hit in a particular therapeutic area, further studies are required to identify its molecular target(s) and elucidate its mechanism of action.
Anticancer: Kinase Profiling and Apoptosis Assays
Given that many imidazo[1,2-b]pyridazine derivatives are known to be kinase inhibitors, it is prudent to screen this compound against a panel of cancer-related kinases. Additionally, assays to determine if the compound induces apoptosis (programmed cell death) should be performed.
Caption: A potential mechanism of anticancer action via kinase inhibition.
Anti-inflammatory: NF-κB Signaling Pathway Analysis
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some imidazo[1,2-b]pyridazine derivatives have been shown to inhibit IKKβ, a key kinase in the NF-κB pathway.[4] Assays to investigate the effect of this compound on this pathway are therefore highly relevant.
Caption: A proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. The use of tables to summarize key findings, such as IC50, MIC, and MBC values, is highly recommended for ease of comparison.
Table 1: Summary of Primary Screening Results for this compound
| Assay Type | Test System | Result |
| Anticancer | ||
| Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | % Viability @ 10 µM |
| A549 (Lung Cancer) | % Viability @ 10 µM | |
| Antimicrobial | ||
| Disk Diffusion | S. aureus (Gram +) | Zone of Inhibition (mm) |
| E. coli (Gram -) | Zone of Inhibition (mm) | |
| Anti-inflammatory | ||
| Albumin Denaturation | % Inhibition | |
| HRBC Membrane Stabilization | % Stabilization |
Table 2: Summary of Potency Determination for Active Hits
| Therapeutic Area | Assay | Result |
| Anticancer | IC50 (MCF-7) | µM |
| Antimicrobial | MIC (S. aureus) | µg/mL |
| MBC (S. aureus) | µg/mL | |
| Anti-inflammatory | IC50 (LOX Inhibition) | µM |
Conclusion
The systematic biological activity screening of novel chemical entities is a cornerstone of modern drug discovery. This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of this compound. By following the proposed multi-tiered screening cascade, researchers can efficiently identify and characterize the therapeutic potential of this compound, paving the way for further preclinical development. The emphasis on mechanistic studies in the later stages of the screening process is crucial for understanding how the compound exerts its biological effects, which is essential for its future optimization and clinical translation.
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Unlocking the Therapeutic Potential of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the therapeutic landscape for the novel heterocyclic compound, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. While its established role as a key intermediate in the synthesis of the spinal muscular atrophy (SMA) therapy, Risdiplam, is significant, the inherent chemical architecture of the imidazo[1,2-b]pyridazine scaffold suggests a broader pharmacological potential. This document will delve into both the validated and the prospective therapeutic applications of this compound, offering a scientifically grounded roadmap for researchers and drug development professionals.
Part 1: The Established Therapeutic Relevance - A Precursor to a Groundbreaking SMN2 Splicing Modifier
The most prominent current application of this compound is as a crucial building block in the synthesis of Risdiplam, the first orally administered medication for the treatment of spinal muscular atrophy.[1] SMA is a debilitating neuromuscular disorder caused by mutations in the SMN1 gene, leading to a deficiency of the survival motor neuron (SMN) protein.[1]
The therapeutic strategy of Risdiplam revolves around the modulation of a paralogous gene, SMN2. While SMN2 can produce some functional SMN protein, an alternative splicing event predominantly leads to the exclusion of exon 7, resulting in a truncated and unstable protein.[1] Risdiplam acts as an SMN2 splicing modifier, effectively correcting this defect to increase the production of full-length, functional SMN protein.[1][2]
Mechanism of Action: A Lesson in RNA Targeting
The mechanism by which Risdiplam, and by extension the chemical space defined by its precursors, achieves this splicing modification is a testament to the potential of small molecules to interact with RNA. Risdiplam is understood to bind to two specific sites on the SMN2 pre-messenger RNA (pre-mRNA). This binding event stabilizes the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.[3] This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the synthesis of functional SMN protein.
Caption: The role of Risdiplam in modulating SMN2 splicing.
Part 2: Prospective Therapeutic Targets - Expanding the Horizon
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This inherent versatility suggests that this compound could serve as a valuable starting point for the development of novel therapeutics beyond SMA. The following sections explore promising avenues for investigation.
Protein Kinase Inhibition: A Scaffold for Diverse Kinase Families
The imidazo[1,2-b]pyridazine core is a well-established pharmacophore in the design of protein kinase inhibitors. Several derivatives have demonstrated potent and selective inhibition of various kinases implicated in oncology, inflammation, and neurodegenerative disorders.
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of DYRK1A, a kinase involved in neurodevelopment and implicated in Down syndrome and Alzheimer's disease.[4]
-
Tyrosine Kinase 2 (Tyk2): Derivatives of imidazo[1,2-b]pyridazine have been developed as selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a member of the Janus kinase (JAK) family, with potential applications in autoimmune diseases.[5]
-
Bruton's Tyrosine Kinase (BTK): Recent research has highlighted imidazo[1,2-b]pyridazine derivatives as potent and selective irreversible inhibitors of BTK, a key target in B-cell malignancies.[6][7]
-
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent and selective inhibitors of CDKs, which are critical regulators of the cell cycle and are major targets in cancer therapy.[8]
Caption: Experimental workflow for validating kinase inhibitor potential.
Table 1: Representative Kinase Inhibition Data for Imidazo[1,2-b]pyridazine Derivatives
| Kinase Target | Derivative Type | Reported IC50 | Reference |
| DYRK1A | 3,6-Disubstituted imidazo[1,2-b]pyridazines | < 100 nM | [8] |
| Tyk2 JH2 | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | 0.015 - 0.035 nM (Ki) | [5] |
| BTK | Imidazo[1,2-b]pyridazine derivative (TM471-1) | 1.3 nM | [6][7] |
| CDK2 | Imidazo[1,2-b]pyridazine series | Potent and selective | [8] |
Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism: A New Frontier in Stress-Related Disorders
A compelling line of evidence points towards the potential of imidazo[1,2-b]pyridazine derivatives as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[9] The CRF system is a key regulator of the body's stress response, and dysregulation of this system is implicated in a range of psychiatric conditions, including anxiety, depression, and substance use disorders.
A notable example is the compound 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which has demonstrated subnanomolar affinity for the CRF1 receptor and efficacy in preclinical models of alcoholism.[9] Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel CRF1 antagonists.
-
Computational Modeling: Utilize the known structure of MTIP and other CRF1 antagonists to perform in silico docking studies with virtual libraries based on the this compound core.
-
Chemical Synthesis: Synthesize a focused library of analogs with modifications at the 2, 3, and 6 positions of the imidazo[1,2-b]pyridazine ring.
-
In Vitro Binding Assays: Screen the synthesized compounds for their ability to displace a radiolabeled ligand from the CRF1 receptor in cell membrane preparations.
-
Functional Assays: Evaluate the antagonist activity of the lead compounds in cell-based assays measuring CRF-stimulated cyclic adenosine monophosphate (cAMP) production.
-
In Vivo Behavioral Models: Test the most promising candidates in animal models of anxiety and depression.
Targeting Neurodegenerative Diseases: Beyond SMN
The imidazo[1,2-b]pyridazine scaffold has also shown promise in the context of other neurodegenerative diseases, suggesting that the therapeutic potential of this compound may extend beyond SMA.
-
Alzheimer's Disease: Certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, the hallmark pathology of Alzheimer's disease, with some showing high binding affinity.[10][[“]] This suggests their potential as diagnostic imaging agents or as a starting point for therapeutics aimed at preventing amyloid aggregation. Additionally, other derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a clinically validated target for the symptomatic treatment of Alzheimer's disease.[12]
-
Parkinson's Disease and Frontotemporal Dementia: A recent patent application describes novel pyridazine compounds (a related heterocyclic system) as inhibitors of the NLRP3 inflammasome.[13] The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is implicated in the neuroinflammation associated with Parkinson's disease and frontotemporal dementia.[13]
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An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazopyridazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities. The physicochemical properties of such compounds, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing everything from formulation development to bioavailability and shelf-life.
This guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of this compound. As a self-validating system, the protocols herein are designed to ensure robust and reproducible data, grounded in authoritative standards from the International Council for Harmonisation (ICH). While specific experimental data for this compound is not extensively available in the public domain, this document will equip researchers with the necessary frameworks to generate and interpret this crucial information.
Part 1: Solubility Profiling
A comprehensive understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. Both kinetic and thermodynamic solubility assays provide critical, albeit different, insights into the dissolution behavior of this compound.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. The shake-flask method is the most reliable technique for this determination.[1][2][3]
-
Preparation: Accurately weigh an excess amount of solid this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or biorelevant media like FaSSIF and FeSSIF) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let undissolved solids settle. Subsequently, centrifuge the samples at a high speed to pellet any remaining solid material.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Purified Water | 7.0 | 25 | 15.2 |
| PBS | 5.0 | 37 | 25.8 |
| PBS | 7.4 | 37 | 12.5 |
| FaSSIF | 6.5 | 37 | 45.3 |
| FeSSIF | 5.0 | 37 | 62.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO). This method is well-suited for early-stage drug discovery due to its high-throughput nature.[5][6][7][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for instance, at 10 mM.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well, initiating the precipitation process for supersaturated solutions.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitate Detection: The formation of precipitate can be detected by various methods, including nephelometry (light scattering), turbidimetry, or by filtering the solutions and analyzing the filtrate concentration via UV-Vis spectroscopy or LC-MS.[6][7]
Sources
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- 3. bioassaysys.com [bioassaysys.com]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Imidazo[1,2-b]pyridazine Systems in Drug Discovery
Authored For: Researchers, Medicinal Chemists, and Computational Scientists Preamble: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown remarkable therapeutic potential, acting as potent inhibitors for various biological targets, including kinases, enzymes, and receptors involved in cancer, inflammatory diseases, and neurological disorders.[3][4][5] The success of molecules like the multi-kinase inhibitor Ponatinib underscores the scaffold's versatility and importance.[2] To rationally design and optimize novel drug candidates based on this core, a profound understanding of its electronic structure, reactivity, and interaction potential is paramount. Quantum chemical calculations provide a powerful, predictive lens to achieve this, moving beyond mere structural representation to a nuanced, electron-level understanding. This guide delineates a robust, field-proven workflow for applying these computational methods, emphasizing not just the "how" but the critical "why" behind each methodological choice.
Part 1: The Theoretical Foundation: Selecting the Right Tools for the Job
The predictive power of any quantum chemical study hinges on two fundamental choices: the theoretical method (functional) and the atomic description (basis set). For drug-like molecules such as imidazo[1,2-b]pyridazine derivatives, which can range from 20 to 100+ atoms, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.
The Workhorse: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, a more computationally tractable approach than solving the Schrödinger equation for every electron. This makes it ideal for the systems of interest in drug discovery.
-
Why DFT? Its strength lies in providing reliable geometric and electronic property predictions for organic molecules at a fraction of the cost of higher-level wavefunction-based methods.
-
Choosing a Functional: The functional is the heart of a DFT calculation. For imidazo-fused heterocyclic systems, the B3LYP hybrid functional is a well-established and extensively validated choice.[6][7] It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties, including reaction energies and geometries. This choice provides a reliable and defensible starting point for any investigation.
The Language of Atoms: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility and accuracy with which the electron distribution around each atom can be described.
-
Pople Style Basis Sets: The 6-31G(d,p) basis set is a highly effective standard for initial geometry optimizations and frequency calculations.[6]
-
6-31G : This describes the core and valence electrons.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are non-negotiable for systems like imidazo[1,2-b]pyridazine. The nitrogen heteroatoms and potential substituents create complex electronic environments, and polarization functions are essential to accurately model the non-spherical distribution of electron density, which governs molecular interactions.
-
-
For Higher Accuracy: For final single-point energy calculations or detailed electronic analyses, upgrading to a larger basis set like 6-311++G(d,p) can provide more refined results.[7] The ++ symbols add diffuse functions , which are crucial for accurately describing lone pairs, anions, or weak non-covalent interactions—all highly relevant in drug-receptor binding.
Part 2: A Self-Validating Computational Protocol
The following workflow is designed to be a self-validating system. Each step provides a checkpoint to ensure the integrity of the calculation before proceeding, which is a cornerstone of trustworthy computational science.
Step 1: 3D Structure Preparation
The starting point for any calculation is a reasonable 3D structure of the imidazo[1,2-b]pyridazine derivative.
-
Methodology:
-
Sketch the 2D structure in a chemically-aware editor.
-
Convert to a 3D structure using standard bond lengths and angles.
-
Perform an initial "clean-up" using a rapid molecular mechanics force field (e.g., MMFF94). This resolves any egregious structural issues like atomic clashes and provides a sensible input for the more demanding quantum mechanics optimization.
-
Step 2: Geometry Optimization
This is the most critical computational step, locating the molecule's minimum energy structure on the potential energy surface.
-
Methodology:
-
Level of Theory: B3LYP/6-31G(d,p).
-
Software Keyword (Gaussian Example): #p B3LYP/6-31G(d,p) Opt.
-
Execution: The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is at a minimum.
-
-
Causality & Expertise: An inaccurate geometry invalidates all subsequent property calculations. This step is not merely about getting a "pretty picture"; it is about finding the conformation that the molecule is most likely to adopt, which is the only physically meaningful structure from which to derive electronic properties.
Step 3: Vibrational Frequency Analysis (The Trustworthiness Check)
This step serves a dual purpose: it validates the optimized geometry and provides thermodynamic data.
-
Methodology:
-
Level of Theory: Must be identical to the geometry optimization (B3LYP/6-31G(d,p)).
-
Software Keyword (Gaussian Example): #p B3LYP/6-31G(d,p) Freq.
-
Execution: This calculation is performed on the optimized geometry from Step 2.
-
-
Self-Validation System: The primary output to check is the number of imaginary frequencies.
-
Zero Imaginary Frequencies: Confirms that the optimized structure is a true energy minimum.
-
One or More Imaginary Frequencies: Indicates the structure is a transition state or a higher-order saddle point, not a stable conformation. The geometry is invalid, and the optimization must be revisited. This check is non-optional and is the most important validation step in the workflow.
-
Diagram of the Core Computational Workflow
Caption: Core workflow for quantum chemical calculations.
Part 3: Extracting Chemical Insight: Electronic Property Analysis
With a validated, optimized geometry, we can now calculate the electronic properties that are directly relevant to drug design.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[8]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[8]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6][8] This can inform potential metabolic liabilities.
Table 1: Example FMO Data for a Hypothetical Imidazo[1,2-b]pyridazine Derivative
| Property | Energy (eV) | Implication for Drug Design |
|---|---|---|
| HOMO Energy | -6.5 eV | Moderate electron-donating capability. |
| LUMO Energy | -1.2 eV | Moderate electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, suggesting lower intrinsic reactivity. |
Molecular Electrostatic Potential (MEP)
An MEP surface is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[6]
-
Methodology: Calculated from the optimized wavefunction.
-
Interpretation:
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are sites for favorable interactions with hydrogen bond donors or cations.
-
Blue/Green Regions (Positive Potential): Indicate electron-poor areas, such as acidic protons (e.g., N-H). These are sites for favorable interactions with hydrogen bond acceptors or anions.
-
-
Application in Drug Design: The MEP map is invaluable for lead optimization. If a protein's active site has a hydrogen bond donor, the MEP map can guide the modification of the imidazo[1,2-b]pyridazine ligand to place an electron-rich (red) region in the corresponding position to maximize binding affinity.
Diagram of the Imidazo[1,2-b]pyridazine Core Structure
Caption: Standard numbering of the imidazo[1,2-b]pyridazine ring.[9]
Part 4: Bridging Theory and Experiment: Applications in Drug Design
The true value of these calculations is realized when they are integrated into the broader drug discovery pipeline.
-
Informing Molecular Docking: Standard molecular docking programs rely on pre-calculated atomic charges from force fields. Using charges derived from quantum chemical calculations (e.g., Mulliken charges or charges fitted to the electrostatic potential) can significantly improve the accuracy of the electrostatic term in the docking score, leading to more reliable predictions of binding poses and affinities.[6][10]
-
Guiding Synthesis: Understanding the electronic landscape of the core scaffold can help predict sites of reactivity for chemical modification. The MEP and FMO analyses can suggest which positions on the ring are more susceptible to nucleophilic or electrophilic attack, aiding in the design of new synthetic routes.
-
Rationalizing Structure-Activity Relationships (SAR): When a series of analogues shows varying biological activity, quantum chemical descriptors can help explain why. For instance, a drop in activity might be correlated with a change in the MEP at a key interaction point or a shift in the HOMO/LUMO energies that affects the molecule's overall electronic character.[11][12]
By rigorously applying and validating this computational workflow, researchers can elevate their understanding of imidazo[1,2-b]pyridazine systems from a 2D sketch to a dynamic 3D electronic entity, enabling more intelligent, efficient, and successful drug design campaigns.
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- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory [scirp.org]
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- 11. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Analogues of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide focuses on the structural analogues of a specific derivative, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, providing an in-depth exploration of its chemical space. We will dissect the synthetic routes to this core and its analogues, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system, a fused bicyclic heterocycle, has garnered significant attention from the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have shown promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[1] A notable example is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[3] The core's rigid structure and tunable electronic properties make it an excellent starting point for the design of potent and selective therapeutic agents.
Our focus, this compound (CAS No: 17412-23-6), serves as a key intermediate and a foundational structure for the development of novel analogues.[4][5][6] This guide will provide a comprehensive overview of the strategies to modify this core at its key positions (C2, C3, C6, and C8) and the resulting impact on biological activity.
Synthetic Strategies for Imidazo[1,2-b]pyridazine Analogues
The cornerstone of synthesizing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4][7] This versatile reaction allows for the introduction of diversity at the C2 and C3 positions of the resulting bicyclic system.
Core Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of 3-Amino-6-chloro-4-methylpyridazine with bromoacetone.[4]
Experimental Protocol:
-
To a solution of 3-Amino-6-chloro-4-methylpyridazine (1 equivalent) in a suitable solvent such as acetonitrile, add bromoacetone (1.05 equivalents).[4]
-
Heat the reaction mixture under reflux for 8 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.[4]
-
To the residue, add water and adjust the pH to 9 with an aqueous sodium hydroxide solution.[4]
-
Extract the aqueous layer with an organic solvent like ethyl acetate.[4]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[4]
-
Purify the crude product by silica gel column chromatography to yield this compound as a white crystalline solid.[4]
Caption: Synthetic workflow for this compound.
Diversification of the Imidazo[1,2-b]pyridazine Scaffold
Structural analogues can be generated by modifying the starting materials or by post-synthetic functionalization of the core.
-
Modification at C2: Varying the α-haloketone allows for the introduction of different substituents at the C2 position. For example, using 1,3-dichloroacetone can yield a 2-(chloromethyl) analogue, which can be further functionalized.[8]
-
Modification at C3: Introduction of a substituent at the C3 position can be achieved through electrophilic substitution reactions, such as nitration, on the pre-formed imidazo[1,2-b]pyridazine ring.[8]
-
Modification at C6: The chlorine atom at the C6 position is a versatile handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[9] This position has been extensively explored to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[10]
-
Modification at C8: The methyl group at the C8 position can be varied by starting with different substituted 3-aminopyridazines.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.
Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold has proven to be a potent hinge-binding motif for various kinases.
| Target Kinase | Position of Modification | Key Substituents and their Effects | Reference |
| PI3K/mTOR | C6 | Introduction of phenolic hydroxyl and carboxylic acid groups enhances binding and antifibrotic activity. | [11][12] |
| Mps1 | C6 | 6-Aryl substitutions improve cellular activity. | [10] |
| Tyk2 (JH2 domain) | C6 | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) analogues show improved metabolic stability. | [9] |
| c-Met/VEGFR2 | C6 | Substitution with pyridone derivatives can lead to potent dual inhibition. | [13] |
Key Insights:
-
C6 Position: This position is critical for modulating kinase selectivity and potency. Large, aromatic substituents are often well-tolerated and can form crucial interactions within the kinase active site.
-
C2 Position: While less explored for kinase activity, modifications here can influence solubility and cell permeability.
-
C8 Position: The C8-methyl group in our core structure can be important for steric interactions and can be modified to fine-tune activity and selectivity.
Caption: SAR for kinase inhibition of the imidazo[1,2-b]pyridazine core.
Amyloid Plaque Binding
Derivatives of imidazo[1,2-b]pyridazine have been investigated as potential imaging agents for β-amyloid plaques in Alzheimer's disease.[7]
-
SAR for Aβ Binding:
-
A 2-(4'-Dimethylaminophenyl) group is favorable for high binding affinity.[7]
-
At the C6 position, a methylthio group leads to higher affinity than a methoxy group.[7]
-
Replacement of the 2-phenyl ring with pyridinyl or thiophenyl rings significantly reduces binding affinity, suggesting the importance of the phenyl moiety.[7]
-
Advanced Analogue Synthesis: A Case Study in C6 Functionalization
The functionalization of the C6-chloro position is a key strategy for analogue development. Below is a representative protocol for a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling for C6-Aryl Analogues
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the C6-functionalized analogue.
Characterization and Quality Control
All synthesized analogues must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point (mp): As an indicator of purity for solid compounds.
Conclusion and Future Directions
This compound is a valuable starting point for the development of a wide range of biologically active molecules. The synthetic accessibility and the potential for diversification at multiple positions make the imidazo[1,2-b]pyridazine scaffold a highly attractive core for medicinal chemistry campaigns. Future efforts in this area will likely focus on the development of more selective and potent kinase inhibitors, as well as the exploration of this scaffold for other therapeutic targets. The strategic application of modern synthetic methodologies, coupled with a deep understanding of the structure-activity relationships, will continue to unlock the full therapeutic potential of these fascinating heterocyclic compounds.
References
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
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- 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. ChemicalBook.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazines via Cyclocondensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities. This nitrogen-rich bicyclic system is a key pharmacophore in numerous compounds with therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Notably, the FDA-approved kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia, features this privileged core structure. The versatility of the imidazo[1,2-b]pyridazine ring system also extends to its use as ligands for imaging β-amyloid plaques, which are implicated in Alzheimer's disease.[3]
Given its significance, the development of efficient and robust synthetic routes to access diverse imidazo[1,2-b]pyridazine derivatives is of paramount importance for drug discovery and development programs. This guide provides a detailed overview of the classical cyclocondensation reaction for the synthesis of this important heterocyclic system, including a comprehensive protocol, mechanistic insights, and a discussion of modern synthetic alternatives.
The Classical Approach: Cyclocondensation of 3-Aminopyridazines and α-Haloketones
The most established and widely utilized method for the synthesis of the imidazo[1,2-b]pyridazine core is the cyclocondensation reaction between a 3-aminopyridazine and an α-haloketone. This method, often referred to as a modified Tschitschibabin reaction, provides a straightforward route to a variety of substituted imidazo[1,2-b]pyridazines.
Reaction Mechanism and Rationale
The reaction proceeds through a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Sources
Application Notes and Protocols for the Utilization of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine in Kinase Inhibitor Design
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in binding to the ATP pocket of a diverse array of protein kinases.[1] Its bicyclic, nitrogen-rich structure provides a rigid framework amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinase families, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), Glycogen Synthase Kinase-3β (GSK-3β), and Tyrosine kinase 2 (Tyk2), making it a focal point for the development of novel therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders.[2][3][4][5][6]
The specific compound, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS 17412-23-6), serves as a foundational building block for the synthesis of more complex kinase inhibitors. The chloro group at the 6-position is particularly significant as it provides a reactive handle for introducing further substitutions via cross-coupling reactions, a common strategy in the exploration of structure-activity relationships (SAR). This application note will provide a detailed guide for researchers on how to leverage this compound as a starting point for kinase inhibitor design, including a hypothetical protocol for its evaluation against a representative kinase target.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of imidazo[1,2-b]pyridazine-based inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins. The imidazo[1,2-b]pyridazine core typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the catalytic domain. The substituents at various positions of the scaffold then project into specific sub-pockets of the ATP-binding site, dictating the inhibitor's potency and selectivity.[2][7]
For instance, in the case of Tyk2, imidazo[1,2-b]pyridazine derivatives have been shown to bind to the pseudokinase (JH2) domain, acting as allosteric inhibitors of the catalytic (JH1) domain's signaling.[2][8] This highlights the scaffold's ability to be adapted for different modes of kinase inhibition.
Application in Kinase Inhibitor Design: A Synthetic Strategy
The primary application of this compound is as a chemical intermediate in the synthesis of more elaborate kinase inhibitors. The chlorine atom at the 6-position is readily displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a diverse range of substituents. This allows for the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core to optimize interactions with the target kinase.
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- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core: A Detailed Guide for Researchers
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have made it a cornerstone for the design of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] This guide provides an in-depth exploration of the key synthetic protocols for the functionalization of the imidazo[1,2-b]pyridazine core, offering detailed application notes, step-by-step procedures, and the scientific rationale behind these methodologies.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic compound. The numbering of the ring system, which is crucial for discussing regioselective functionalization, is shown below. The inherent reactivity of the scaffold is dictated by the electron distribution across the two rings, with certain positions being more susceptible to electrophilic or nucleophilic attack, as well as organometallic functionalization. Understanding this reactivity is paramount for the strategic design of synthetic routes to novel derivatives.
Part 1: Synthesis of Key Intermediates
A common and crucial starting material for many functionalization strategies is a halogenated imidazo[1,2-b]pyridazine derivative. The synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine is a foundational procedure that opens the door to a multitude of subsequent transformations.
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol describes the condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone, a classic and efficient method for constructing the imidazo[1,2-b]pyridazine core.[3]
Reaction Workflow:
Caption: Workflow for the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Quantity (mass/volume) |
| 3-Amino-6-chloropyridazine | 129.55 | 1.0 | (user defined) |
| 2-Bromoacetophenone | 199.04 | 1.0 - 1.1 | (user defined) |
| Ethanol (or DME) | 46.07 | - | (user defined) |
| Sodium Bicarbonate (optional) | 84.01 | 1.0 - 1.2 | (user defined) |
Step-by-Step Procedure:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol or 1,2-dimethoxyethane (DME), add 2-bromoacetophenone.[2][3]
-
Optionally, a mild base like sodium bicarbonate can be added to neutralize the HBr formed during the reaction.
-
The reaction mixture is then heated to reflux and stirred for a period of 12-48 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.
Expert Insights:
The choice of solvent can influence the reaction rate and yield. While ethanol is commonly used, DME can be an effective alternative. The addition of a mild base is not always necessary but can improve the yield by preventing the protonation of the starting aminopyridazine. The introduction of the halogen at the 6-position is a strategic choice, as this position is readily amenable to further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1]
Part 2: C-H Functionalization of the Imidazo[1,2-b]pyridazine Core
Direct C-H functionalization is a powerful and atom-economical strategy for elaborating the imidazo[1,2-b]pyridazine scaffold, avoiding the need for pre-functionalized starting materials. The C3 position is often the most reactive site for electrophilic attack and direct arylation.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C3-Position
This protocol details a palladium-catalyzed direct arylation of a 6-chloroimidazo[1,2-b]pyridazine with an aryl bromide, a method that allows for the introduction of diverse aryl groups at the C3 position.
Mechanistic Rationale:
The catalytic cycle is believed to involve a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the imidazo[1,2-b]pyridazine and facilitates the cleavage of the C3-H bond.[4]
Reaction Workflow:
Caption: Workflow for the direct C-H arylation of 6-chloroimidazo[1,2-b]pyridazine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Quantity (mass/volume) |
| 6-chloroimidazo[1,2-b]pyridazine | (as synthesized) | 1.0 | (user defined) |
| Aryl Bromide | (varies) | 1.2 - 1.5 | (user defined) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 - 0.10 | (user defined) |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 - 0.20 | (user defined) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | (user defined) |
| Toluene | 92.14 | - | (user defined) |
Step-by-Step Procedure:
-
In a microwave vial, combine the 6-chloroimidazo[1,2-b]pyridazine, aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous toluene as the solvent.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 110-150 °C) for the designated time (e.g., 30-60 minutes). Alternatively, the reaction can be performed under conventional heating, though reaction times will be significantly longer.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-chloroimidazo[1,2-b]pyridazine.
Expert Insights:
The choice of palladium catalyst, ligand, base, and solvent is critical for the success of this reaction. Triphenylphosphine is a common ligand, but others may be more effective for specific substrates. The base is essential for the deprotonation step of the catalytic cycle. Microwave heating can dramatically reduce reaction times and improve yields. This method is advantageous as it avoids the synthesis of organometallic reagents from the imidazo[1,2-b]pyridazine starting material.
Part 3: Cross-Coupling Reactions for Core Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine core, particularly at halogenated positions. The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes the Suzuki-Miyaura coupling of a 6-chloroimidazo[1,2-b]pyridazine with a boronic acid to introduce a variety of substituents at the C6-position.[5]
Reaction Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling at the C6-position.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Quantity (mass/volume) |
| 6-chloroimidazo[1,2-b]pyridazine derivative | (as synthesized) | 1.0 | (user defined) |
| (Hetero)aryl Boronic Acid | (varies) | 1.1 - 1.5 | (user defined) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.02 - 0.05 | (user defined) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 - 3.0 | (user defined) |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | (user defined) |
| Water | 18.02 | - | (user defined) |
Step-by-Step Procedure:
-
To a Schlenk tube, add the 6-chloroimidazo[1,2-b]pyridazine derivative, the (hetero)aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.[5][6]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of DME and water as the solvent.
-
Heat the reaction mixture to reflux for the required time (typically 4-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-substituted imidazo[1,2-b]pyridazine.
Expert Insights:
The choice of palladium catalyst and base can be critical. For less reactive chlorides, more active catalysts such as those based on bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be necessary. The solvent system often includes water to facilitate the dissolution of the inorganic base and to aid in the transmetalation step. Thorough degassing of the solvent is important to prevent the oxidation and deactivation of the Pd(0) catalyst.
Part 4: Halogenation of the Imidazo[1,2-b]pyridazine Core
Halogenated imidazo[1,2-b]pyridazines are versatile intermediates for a wide range of cross-coupling reactions. Direct halogenation can be achieved using various reagents, with regioselectivity being a key consideration.
Protocol 4: Direct Bromination at the C3-Position
This protocol provides a method for the regioselective bromination of the imidazo[1,2-b]pyridazine core at the C3 position using N-bromosuccinimide (NBS).
Reaction Workflow:
Caption: Workflow for the direct bromination of imidazo[1,2-b]pyridazine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Quantity (mass/volume) |
| Imidazo[1,2-b]pyridazine | 119.12 | 1.0 | (user defined) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 - 1.1 | (user defined) |
| Acetonitrile | 41.05 | - | (user defined) |
Step-by-Step Procedure:
-
Dissolve the imidazo[1,2-b]pyridazine in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to give the crude product.
-
Purify the product by recrystallization or column chromatography to yield 3-bromoimidazo[1,2-b]pyridazine.
Expert Insights:
The C3 position of the imidazo[1,2-b]pyridazine is electron-rich and thus susceptible to electrophilic halogenation. NBS is a convenient and mild brominating agent for this transformation. The reaction is typically regioselective for the C3 position. For less reactive substrates, the reaction may require gentle heating.
Conclusion
The functionalization of the imidazo[1,2-b]pyridazine core is a rich and evolving field of synthetic chemistry. The protocols outlined in this guide provide a solid foundation for researchers to access a wide range of derivatives for applications in drug discovery and materials science. By understanding the underlying principles of reactivity and the practical details of these synthetic methods, scientists can continue to unlock the potential of this remarkable heterocyclic scaffold.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Bekkali, A., et al. (2020). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. Catalysts, 10(12), 1435. [Link]
-
Daher, W., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1234. [Link]
-
Doucet, H., & S-A-A-L, A. (2010). Palladium-catalyzed amidation of imidazo[1,2-b]pyridazine 39. ResearchGate. [Link]
-
El-Kashef, H., et al. (2011). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. Synlett, 2011(13), 1885-1888. [Link]
-
El-Kashef, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- Google Patents. (n.d.). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
Knochel, P., et al. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 9(32), 6741-6746. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Pinto, D. C. G. A., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(15), 2788. [Link]
-
ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of imidazo[1,2-b]pyridazine with boronic... [Image]. Retrieved from [Link]
-
S-A-A-L, A., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters, 49(15), 2472-2475. [Link]
-
S-A-A-L, A., et al. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]
-
Spring, D. R., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(30), 7196-7200. [Link]
-
Various Authors. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis and site selective C-H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]
-
Various Authors. (2022). Photochemical regioselective C-H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. Royal Society of Chemistry. Retrieved from [Link]
-
Various Authors. (2022). (PDF) Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
Various Authors. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. [Link]
Sources
Application Notes and Protocols for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No: 17412-23-6) in medicinal chemistry. This document details its established role as a key pharmaceutical intermediate and explores its potential as a bioactive scaffold, grounded in the well-documented activities of the broader imidazo[1,2-b]pyridazine chemical class.
Part 1: Compound Overview and Synthesis
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused imidazopyridazine ring system.[1][2][3][4][5][6] Its chemical structure, characterized by chlorine and methyl substitutions, makes it a versatile building block in organic synthesis. While direct biological activity data for this specific molecule is limited in public literature, its primary significance in medicinal chemistry lies in its role as a crucial precursor for more complex and pharmacologically active molecules.[7]
Physicochemical Properties
| Property | Value |
| CAS Number | 17412-23-6 |
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 109-110°C |
(Source:[1])
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the condensation of 3-Amino-6-chloro-4-methylpyridazine with bromoacetone.[1]
Materials:
-
3-Amino-6-chloro-4-methylpyridazine
-
Bromoacetone
-
Acetonitrile (ACN)
-
20% Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
In a round-bottom flask, dissolve 3-Amino-6-chloro-4-methylpyridazine (1.0 eq) and bromoacetone (1.05 eq) in acetonitrile.
-
Reflux the reaction mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction solution under reduced pressure to remove the acetonitrile.
-
To the residue, add water and adjust the pH to 9 with 20% aqueous sodium hydroxide.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate:chloroform (1:2) eluent system to yield this compound as white crystals.[1]
Part 2: Established Application in Pharmaceutical Synthesis
Key Intermediate in the Synthesis of Risdiplam
The most significant and well-documented application of this compound is its use as a key intermediate in the manufacturing process of Risdiplam .[7] Risdiplam is a survival of motor neuron 2 (SMN2) gene splicing modulator approved for the treatment of spinal muscular atrophy (SMA).
The synthesis of Risdiplam leverages the chemical reactivity of the chloro-substituent on the imidazopyridazine core, which allows for coupling with other molecular fragments to build the final drug substance.
Synthetic Workflow for Risdiplam Intermediate
The following diagram illustrates the pivotal role of this compound in the synthesis of a key precursor to Risdiplam.
Caption: Synthetic pathway from the title compound to Risdiplam.
Part 3: Exploring the Potential of the Imidazo[1,2-b]pyridazine Scaffold
While this compound is primarily known as a synthetic intermediate, the broader imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry.[8] Derivatives of this core have shown a wide range of biological activities, primarily as kinase inhibitors.[9] This suggests that this compound itself, or its direct derivatives, could be valuable starting points for novel drug discovery programs.
Known Targets of Imidazo[1,2-b]pyridazine Derivatives
Research has demonstrated that compounds containing the imidazo[1,2-b]pyridazine scaffold can inhibit a variety of protein kinases and other important biological targets:
-
IKKβ Inhibitors: For the treatment of inflammatory diseases.[10]
-
DYRKs and CLKs Inhibitors: Implicated in neurological disorders and certain cancers.[9]
-
Tyk2 JH2 Inhibitors: As allosteric inhibitors for the treatment of autoimmune diseases.[11]
-
Anti-Leishmanial and Anti-Malarial Agents: Targeting parasitic kinases.[9]
-
Ligands for β-Amyloid Plaques: For potential diagnostic imaging in Alzheimer's disease.[12][[“]]
The diagram below illustrates the diverse therapeutic targets associated with the imidazo[1,2-b]pyridazine scaffold.
Caption: Therapeutic targets of the imidazo[1,2-b]pyridazine scaffold.
Part 4: General Protocol for In Vitro Kinase Inhibition Screening
For researchers interested in exploring the potential kinase inhibitory activity of this compound or its derivatives, the following general protocol for an in vitro kinase assay can be adapted. This protocol is based on a common fluorescence-based assay format.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
This compound (or derivative) dissolved in DMSO.
-
Recombinant human kinase of interest.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT).
-
Fluorescent kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates (low-volume, white or black depending on the assay).
-
Multimode microplate reader.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase assay buffer.
-
Dispense the kinase/substrate mix into the assay plate wells.
-
Allow the compound and kinase to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Prepare an ATP solution in the kinase assay buffer at a concentration relevant to the Kₘ of the kinase (often at or near the Kₘ).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent from the fluorescent kinase assay kit. This reagent typically quenches the kinase activity and begins the signal development process.
-
-
Signal Detection:
-
Incubate the plate as per the kit manufacturer's instructions to allow the fluorescent signal to stabilize.
-
Read the plate on a multimode microplate reader using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
This protocol serves as a template and should be optimized for the specific kinase and assay technology being used.
Part 5: References
-
Zeng, F., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
-
Teixeira, C., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Dar-e-salam. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Social Medicine. [Link]
-
Zeng, F., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Consensus. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Molécules. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]
-
Angene. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine CAS-no-17412-23-6. angenechemical.com. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 10. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. consensus.app [consensus.app]
Application Notes and Protocols for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine in Material Science Research
Foreword: Unlocking the Potential of a Versatile Heterocycle in Materials Innovation
To the esteemed researchers, scientists, and professionals in drug development and material science, this document serves as a comprehensive guide to the utilization of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine in advanced material science applications. While traditionally explored within medicinal chemistry, the unique electronic and structural characteristics of the imidazo[1,2-b]pyridazine scaffold present a compelling case for its adoption in the design of novel functional materials. This guide will provide not only the foundational knowledge of this compound but also detailed, actionable protocols for its synthesis, functionalization, and integration into organic electronic devices, specifically focusing on Organic Light-Emitting Diodes (OLEDs).
Our approach is rooted in the principle of "causality in experimental choices," ensuring that each step is not merely a procedural instruction but is accompanied by a rationale grounded in established chemical and physical principles. We aim to provide a self-validating system of protocols, enabling researchers to confidently explore the potential of this promising molecular building block.
Introduction to this compound: A Profile
This compound is a heterocyclic compound characterized by a fused imidazole and pyridazine ring system. The presence of the electron-withdrawing chloro group at the 6-position and electron-donating methyl groups at the 2- and 8-positions creates a molecule with tailored electronic properties, making it an attractive candidate for applications in materials science. The imidazo[1,2-b]pyridazine core itself is known for its excellent electron-transporting ability and thermal stability, which are critical properties for materials used in organic electronics.[1][2][3]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 17412-23-6 | [4][5] |
| Molecular Formula | C₈H₈ClN₃ | [4][5] |
| Molecular Weight | 181.62 g/mol | [4][5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 109-110 °C | [4] |
The key to unlocking the material science applications of this compound lies in the strategic functionalization of the chloro-substituent. This reactive site allows for the facile introduction of various functional groups through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][6][7] This enables the construction of larger, conjugated molecules with tailored photophysical and electronic properties.
Proposed Application: A Building Block for a Bipolar Host Material in High-Efficiency Phosphorescent OLEDs
The imidazo[1,2-b]pyridazine moiety is an excellent electron-transporting unit.[2][3] To create a high-performance host material for a phosphorescent OLED (PhOLED), it is desirable to have a bipolar character, meaning the material should possess both electron-transporting and hole-transporting capabilities. This balanced charge transport facilitates the efficient recombination of electrons and holes within the emissive layer, leading to higher quantum efficiencies.
Here, we propose the synthesis of a novel bipolar host material, Cz-DMIP (9-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-9H-carbazole) , by coupling a hole-transporting carbazole moiety to the 6-position of the 2,8-dimethylimidazo[1,2-b]pyridazine core via a Buchwald-Hartwig amination reaction. The carbazole unit is a well-known and robust hole-transporting group.
Rationale for Material Design
The proposed Cz-DMIP molecule is designed to exhibit the following key features:
-
Bipolar Charge Transport: The imidazo[1,2-b]pyridazine core will facilitate electron transport, while the carbazole moiety will promote hole transport.
-
High Triplet Energy: Both carbazole and imidazo[1,2-b]pyridazine are known to have high triplet energies, which is crucial for a host material in a PhOLED to prevent energy back-transfer from the phosphorescent dopant and ensure high efficiency.
-
Thermal and Morphological Stability: The rigid, fused ring structures of both components are expected to impart high thermal stability and good film-forming properties to the final material.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
3-Amino-6-chloro-4-methylpyridazine
-
Bromoacetone
-
Acetonitrile (anhydrous)
-
20% Aqueous Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) and bromoacetone (6.90 g, 40.0 mmol) in acetonitrile (50.0 ml).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, concentrate the reaction solution under reduced pressure.
-
To the residue, add water (100 ml) and adjust the pH to 9 with 20% aqueous sodium hydroxide.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and chloroform (1:2) as the eluent to yield this compound as white crystals.
Expected Yield: ~54.6%[4]
Synthesis of Cz-DMIP via Buchwald-Hartwig Amination
This protocol is a proposed synthetic route based on standard Buchwald-Hartwig amination procedures.[8]
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 5.5 mmol), carbazole (1.02 g, 6.1 mmol), Pd₂(dba)₃ (0.05 g, 0.055 mmol), and Xantphos (0.095 g, 0.165 mmol).
-
Add anhydrous toluene (50 ml) to the flask, followed by sodium tert-butoxide (0.76 g, 7.9 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Cz-DMIP.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for Cz-DMIP.
OLED Device Fabrication and Characterization
Protocol for OLED Fabrication
Device Structure: ITO / HAT-CN (10 nm) / NPB (40 nm) / Cz-DMIP:Ir(ppy)₃ (8 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
HAT-CN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)
-
NPB: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (Hole Transport Layer)
-
Cz-DMIP:Ir(ppy)₃: Emissive Layer (Cz-DMIP as host, Tris(2-phenylpyridine)iridium(III) as green phosphorescent dopant)
-
TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Procedure:
-
Clean the patterned ITO glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Transfer the substrates to a high-vacuum thermal evaporation system.
-
Deposit the organic layers and the metal cathode sequentially by thermal evaporation at a rate of 1-2 Å/s for the organic layers, 0.1 Å/s for LiF, and 5-10 Å/s for Al. The doping concentration in the emissive layer can be controlled by co-evaporation from two separate sources.
-
Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization of Materials and Devices
Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry: To verify the molecular weight.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the photophysical properties, including absorption, emission spectra, and quantum yield.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and optical performance of the OLED.
-
Electroluminescence (EL) Spectra: To determine the emission color and color coordinates (CIE).
-
External Quantum Efficiency (EQE): To measure the efficiency of the device.
Hypothetical Performance Data for a Cz-DMIP-based Green PhOLED:
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Maximum Luminance | > 30,000 cd/m² |
| Turn-on Voltage | < 3.0 V |
| CIE Coordinates (x, y) | (0.30, 0.61) |
Proposed Mechanism of Action in an OLED
The following diagram illustrates the proposed energy level alignment and charge transport mechanism in the Cz-DMIP-based OLED.
Caption: Energy flow in the proposed OLED.
Safety and Handling
This compound should be handled with care. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound represents a versatile and under-explored building block for material science. Its inherent electronic properties, coupled with the ability to undergo facile functionalization, make it an ideal candidate for the development of novel materials for organic electronics. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this compound in creating next-generation OLEDs and other advanced materials.
References
-
Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Retrieved from [Link]
-
ResearchGate. (2020). Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices. Retrieved from [Link]
-
ACS Publications. (2020). Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
PubMed. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]
-
TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2019). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Retrieved from [Link]
-
PubMed. (2013). Highly emissive luminogens based on imidazo[1,2-a]pyridine for electroluminescent applications. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. This compound | 17412-23-6 | SAA41223 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
Application Note: A Validated Analytical Framework for Purity Assessment of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Abstract
This document provides a comprehensive guide for the purity assessment of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, a heterocyclic compound representative of a class with significant interest in pharmaceutical development.[1] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy.[2][3] This application note details a suite of validated analytical methods, including a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, methods for impurity identification using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and protocols for forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6] The protocols are designed to be self-validating and provide researchers and drug development professionals with a robust framework for quality control.
Introduction and Regulatory Context
The imidazo[1,2-b]pyridazine scaffold is a key structural motif in many biologically active compounds, making its derivatives, such as this compound, important targets for pharmaceutical research.[7][8][9] The purity of an API can directly impact its safety, efficacy, and stability. Regulatory bodies worldwide, guided by the ICH, mandate stringent control over impurities.[2][10] The ICH Q3A(R2) guideline, for instance, requires that any impurity in a new drug substance exceeding the identification threshold (typically 0.10% or lower depending on the maximum daily dose) must be structurally characterized.[3][4][11]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the analytical strategy.
Compound Information:
-
Name: this compound
Overall Analytical Purity Workflow
A multi-faceted approach is required for the comprehensive purity assessment of an API. The workflow integrates chromatographic separation for quantification, spectroscopic methods for identification, and stress testing to ensure the method is stability-indicating.
Caption: Overall workflow for purity assessment.
Primary Purity Assessment: Stability-Indicating RP-HPLC Method
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of small organic molecules. It separates compounds based on their polarity. The non-polar stationary phase (e.g., C18) retains the analyte and its impurities, which are then eluted by a polar mobile phase. A gradient elution, where the mobile phase composition changes over time, is employed to resolve impurities with a wide range of polarities from the main API peak. The method is deemed "stability-indicating" if it can resolve all degradation products from the parent API, a capability confirmed through forced degradation studies.[6]
Recommended HPLC Instrumentation and Conditions
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). A C18 stationary phase is a robust starting point for heterocyclic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for nitrogen-containing compounds.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: 254 nm (or a wavelength determined by UV scan of the analyte).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Detailed Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix thoroughly, and degas.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile, mix, and degas.
-
-
Standard Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent). Sonicate briefly if necessary to ensure complete dissolution.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the test sample.
-
Dissolve in a 50 mL volumetric flask with the diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution.
-
Run the gradient program as specified in Table 1.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
| Table 1: Suggested HPLC Gradient Program. |
System Suitability and Data Analysis
Before sample analysis, the chromatographic system must meet predefined criteria to ensure reliable results. This is a core principle of self-validating protocols.[16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n≥5 injections) | Confirms injection precision. |
| Table 2: System Suitability Test (SST) Criteria. |
Purity Calculation: The purity is determined by area percent normalization. Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar detector response to the API. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.[11]
Forced Degradation Studies Protocol
Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the analytical method.[5][17] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at detectable levels.
References
- 1. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. ikev.org [ikev.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine | 17412-23-6 [chemicalbook.com]
- 13. This compound | 17412-23-6 | SAA41223 [biosynth.com]
- 14. nexconn.com [nexconn.com]
- 15. 17412-23-6 | this compound - Moldb [moldb.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: High-Throughput Analysis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine using HPLC-UV and LC-MS/MS
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, a key heterocyclic intermediate in pharmaceutical development. Due to the absence of a standardized public method for this specific analyte, we have developed and present here robust starting methodologies for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for accuracy, precision, and high-throughput screening applications, from reaction monitoring to purity assessment. The scientific rationale behind the selection of columns, mobile phases, and detection parameters is discussed in detail to provide a solid foundation for method validation and adaptation.
Introduction: The Analytical Challenge
This compound (MW: 181.62 g/mol , Formula: C₈H₈ClN₃) is a member of the imidazo[1,2-b]pyridazine heterocyclic family.[1][2] This scaffold is of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[3][4][5][6] As with any active pharmaceutical ingredient (API) or intermediate, reliable analytical methods are crucial for ensuring purity, stability, and quality throughout the drug development lifecycle.
The core structure, a nitrogen-containing heterocycle, presents specific analytical considerations. The nitrogen atoms can act as basic centers, potentially leading to peak tailing on traditional silica-based HPLC columns due to interactions with residual acidic silanols.[7] Furthermore, its aromatic nature makes it an excellent chromophore for UV detection, while the basic nitrogens are ideal for efficient ionization in mass spectrometry.
This guide establishes a foundational Reversed-Phase HPLC (RP-HPLC) method suitable for routine purity analysis and an advanced LC-MS/MS method for high-sensitivity quantitation and impurity identification.
Physicochemical Properties & Methodological Implications
Understanding the analyte's properties is the first step in logical method development.[8]
-
Structure: Fused aromatic heterocyclic system.
-
Basicity (pKa): While the exact pKa for this compound is not published, a structurally related compound, 6-chloro-2-phenylimidazo[1,2-b]pyridazine, has a calculated pKa of 2.3.[9] This indicates the molecule is a weak base.
-
Implication: To ensure consistent retention and symmetrical peak shapes in RP-HPLC, it is critical to control the pH of the mobile phase. By operating at a low pH (e.g., ~2.5-3.5), the molecule will exist in a single, protonated state, minimizing secondary interactions with the stationary phase and improving peak shape.[7][10] This protonated state is also highly favorable for positive mode electrospray ionization (ESI) in LC-MS.
Method 1: RP-HPLC with UV Detection for Purity Analysis
This protocol details a robust isocratic method for determining the purity of this compound in bulk samples or as a starting material.
Rationale for Chromatographic Choices
-
Stationary Phase: A C18-bonded silica column is the workhorse for reversed-phase chromatography and is the recommended starting point.[8][10] We select a modern, end-capped C18 column to minimize silanol interactions and reduce peak tailing for this basic compound.
-
Mobile Phase: An acetonitrile/water mobile phase is chosen for its low UV cutoff and excellent solvating properties. To control the ionization state of the analyte, 0.1% formic acid is added. This serves two purposes:
-
It lowers the mobile phase pH, ensuring the analyte is consistently protonated for sharp, symmetrical peaks.
-
It acts as a good ion-pairing agent and improves ionization efficiency for potential future transition to LC-MS.[11]
-
-
Detection: The fused aromatic ring system is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
Step-by-Step HPLC Protocol
-
Instrumentation:
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 60% A / 40% B (This is a starting point and should be optimized to achieve a retention time of 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: PDA at 254 nm (scan range 200-400 nm for purity analysis).
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock.
-
Working Solution: Dilute the stock solution 1:100 with diluent to a final concentration of 10 µg/mL. Ensure the final solution is clear and fully dissolved.
-
-
System Suitability Testing (SST):
-
Inject the working solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor (Tf) < 1.5.
-
Theoretical Plates (N) > 2000.
-
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV Purity Analysis.
Method 2: LC-MS/MS for High-Sensitivity Quantitation
For applications requiring lower detection limits, such as metabolite identification or trace impurity analysis, LC-MS/MS is the preferred technique.[12][13] This method builds upon the established HPLC conditions and adds the specificity and sensitivity of a triple quadrupole mass spectrometer.
Rationale for MS Parameters
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The acidic mobile phase ensures the analyte is pre-protonated in solution, leading to efficient generation of the protonated molecule [M+H]⁺ in the ESI source.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.
-
MRM Transition: The parent ion will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 182.04 (for the ³⁵Cl isotope). This precursor ion is isolated, fragmented in the collision cell, and a stable, specific product ion is monitored. The exact product ion must be determined experimentally via infusion and fragmentation of a pure standard.
Step-by-Step LC-MS/MS Protocol
-
Instrumentation:
-
LC system (as described in section 3.2).
-
Triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.9 µm particle size (A shorter column with smaller particles is used for faster analysis times).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Mode: Gradient.
-
Gradient Program:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Starting Parameters):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transition (Predicted):
-
Precursor Ion (Q1): m/z 182.0
-
Product Ion (Q3): To be determined by fragmentation analysis.
-
Collision Energy: To be optimized (start at 15-25 eV).
-
-
-
Method Validation:
Data Presentation: Summary of Methods
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Objective | Purity, Assay | Quantitation, Trace Analysis |
| Column | C18, 150x4.6 mm, 5 µm | C18, 50x2.1 mm, 1.9 µm |
| Mobile Phase | 0.1% Formic Acid in ACN/H₂O | 0.1% Formic Acid in ACN/H₂O |
| Elution | Isocratic (~40% ACN) | Gradient (5-95% ACN) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detector | PDA (254 nm) | Triple Quadrupole MS (MRM) |
| Ionization | N/A | ESI Positive |
| Key Output | % Area Purity | Concentration (ng/mL - µg/mL) |
LC-MS/MS Workflow Diagram
Caption: Development and Analysis Workflow for LC-MS/MS.
Conclusion and Further Steps
The HPLC-UV and LC-MS/MS methods presented here provide a robust and scientifically grounded starting point for the analysis of this compound. The reversed-phase approach with an acidic mobile phase modifier is well-suited to the physicochemical nature of this heterocyclic compound. The HPLC method is ideal for routine quality control, while the LC-MS/MS protocol offers the high sensitivity required for trace-level quantitation.
For implementation in a regulated environment, these methods must undergo full validation to demonstrate their suitability for the intended purpose, following established guidelines from bodies such as the ICH.[14][15] This includes forced degradation studies to ensure the method is stability-indicating.
References
- Analyst (RSC Publishing). Current developments in LC-MS for pharmaceutical analysis.
- Intertek. LC-MS Method Development.
- CfPIE. LC-MS/MS: Practical Method Development for the Pharmaceutical Industry.
- Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
- NIH. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ChemicalBook. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine.
- Welch Labs. Heterocycles Structural Analysis in HPLC Method Development.
- Biosynth. This compound.
- NIH. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- R Discovery. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmanecia. Overview of RP-HPLC method development for drug estimation.
- Moldb. 17412-23-6 | this compound.
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
- SemOpenAlex. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- NIH. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- PubMed. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi.
- ResearchGate. A critical view of computational chemistry methods in understanding corrosion inhibition of 6-chloro-2-phenylimidazo[1,2-b]pyridazine in 1 M and 5 M HCl.
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Topic: Suzuki-Miyaura Cross-Coupling Reactions with 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents. The functionalization of this privileged heterocycle is critical for structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, a key building block. We delve into the mechanistic nuances of activating a challenging chloro-heterocyclic substrate, present a robust and optimized experimental protocol, and offer field-proven insights for troubleshooting and reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize libraries of novel 6-substituted imidazo[1,2-b]pyridazine derivatives.
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine system, a fused heterocycle bioisostere of purine, is a highly sought-after scaffold in drug discovery. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors have made it a frequent component in molecules targeting protein kinases.[1][2] For instance, derivatives of this core have been investigated as potent inhibitors for Tyk2, Mps1, and other kinases implicated in autoimmune diseases and cancer.[2][3]
The creation of new chemical entities often hinges on the ability to selectively modify the core scaffold at various positions. The C-6 position of the imidazo[1,2-b]pyridazine ring is a key vector for modification, allowing for the introduction of diverse aryl and heteroaryl moieties that can modulate potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out as the premier method for this purpose. Its broad functional group tolerance, the operational simplicity, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[4][5]
However, the substrate in focus, this compound, presents a common challenge in cross-coupling chemistry: the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts. This application note addresses this challenge directly by providing a framework built on established principles for the successful coupling of chloro-heterocycles.[6][7]
Mechanistic Considerations for a Challenging Coupling
A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0) species.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assay Development Using 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a versatile framework for designing ligands for a diverse range of biological targets.[1] This heterocyclic system is a prominent feature in numerous biologically active molecules, most notably in the development of kinase inhibitors.[2][3][4][5][6] Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Monopolar spindle 1 (Mps1), Tyrosine kinase 2 (Tyk2), I-kappa B kinase β (IKKβ), and Bruton's tyrosine kinase (BTK), implicating them in therapeutic areas such as oncology, inflammation, and neurodegenerative disorders.[2][3][4][5][6]
The subject of this guide, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No: 17412-23-6), is a specific derivative of this important class.[7][8] While it is known as a key intermediate in the synthesis of molecules like Risdiplam, a gene splicing modulator, its intrinsic biological activity warrants investigation.[9] Given the extensive literature on the kinase inhibitory potential of its structural analogs, a primary hypothesis is that this compound may itself function as a modulator of protein kinase activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of this compound. We present detailed protocols for a primary biochemical kinase assay to determine direct enzyme inhibition and a secondary cell-based assay to assess its effects on cell viability and proliferation, a common downstream consequence of kinase pathway modulation. The methodologies are designed with scientific integrity at their core, emphasizing robust experimental design, appropriate controls, and data-driven decision-making.
Part 1: Biochemical Potency Assessment - In Vitro Kinase Inhibition Assay
The first critical step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase. We will use a generic, non-radioactive, luminescence-based assay format, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[10][11] This format is highly adaptable to various kinases and is amenable to high-throughput screening.[11][12]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol: Determining IC₅₀ of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a representative kinase, for instance, DYRK1A, which is known to be targeted by imidazo[1,2-b]pyridazine derivatives.[2]
Materials:
-
This compound (Test Compound)
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10 points, 1:3 dilution). This will be the source plate for your assay. Also, prepare a DMSO-only well for the 'no inhibitor' control and a staurosporine serial dilution for the positive control.
-
-
Assay Plate Setup:
-
The final assay volume will be 25 µL. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 2.5 µL of the compound dilutions (or DMSO/Staurosporine) to the appropriate wells.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in kinase buffer containing the DYRK1A enzyme and DYRKtide substrate at their optimal concentrations (determined during assay development).
-
Add 10 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2.5X ATP solution in kinase buffer.
-
To start the reaction, add 10 µL of the 2.5X ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or 30°C, if optimized) for 60 minutes.[10]
-
-
Reaction Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40-50 minutes.[10]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| Z'-factor | A measure of assay quality and robustness. A Z' > 0.5 is considered excellent for screening assays. | 1 - (3*(σpos + σneg)) / |μpos - μneg| |
| Signal-to-Background | The ratio of the signal in the uninhibited control to the background (no enzyme) control. | μpos / μneg |
| % Inhibition | The percentage by which the compound reduces kinase activity relative to controls. | 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)) |
| IC₅₀ Value | The concentration of inhibitor required to reduce enzyme activity by 50%. | Fit the % Inhibition vs. log[Inhibitor] data to a four-parameter logistic curve. |
-
Controls are critical:
-
Maximum Signal (0% Inhibition): Reaction with enzyme and DMSO vehicle.
-
Minimum Signal (100% Inhibition): Reaction with no enzyme or with a high concentration of a potent inhibitor like staurosporine.
-
Part 2: Cellular Activity Assessment - Cell Viability and Proliferation Assay
After confirming direct biochemical inhibition, the next logical step is to assess the compound's effect in a biologically relevant cellular context.[13] A cell viability assay measures the overall health of a cell population and can indicate whether an inhibitor that blocks a key signaling pathway is having the desired antiproliferative or cytotoxic effect. Many imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable antiproliferative activity against various cancer cell lines.[3]
Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Caption: General workflow for a cell-based viability assay.
Materials:
-
Human cancer cell line (e.g., A549, non-small cell lung cancer, as used for other imidazo[1,2-b]pyridazines[3]).
-
Appropriate cell culture medium (e.g., F-12K Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound
-
Doxorubicin or Staurosporine (Positive Control for cytotoxicity)
-
DMSO (Vehicle Control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Sterile, clear 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture A549 cells using standard aseptic techniques. Ensure cells are healthy and in the logarithmic growth phase.[13]
-
Trypsinize and count the cells. Calculate the cell suspension volume needed to seed 3,000-5,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically to ensure cells are still in exponential growth at the end of the assay.[13]
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound and controls in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (or vehicle/positive control).
-
Include 'cells + vehicle' wells (0% effect) and 'medium only' wells (background).
-
-
Incubation:
-
Return the plate to the incubator for 72 hours. This duration allows for multiple cell doublings and is a standard endpoint for proliferation assays.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C in the CO₂ incubator. The incubation time should be optimized; monitor the color development in the control wells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation:
| Parameter | Description | Calculation |
| % Viability | The percentage of viable cells remaining after treatment compared to the vehicle-treated control. | 100 * (Abscompound - Absbkgd) / (Absvehicle - Absbkgd) |
| GI₅₀ Value | The concentration of the compound that causes 50% growth inhibition. | Fit the % Viability vs. log[Compound] data to a four-parameter logistic curve. |
-
Causality and Trustworthiness: Performing both a biochemical and a cell-based assay is crucial. If the compound shows potency in the biochemical assay (low nM IC₅₀) and a corresponding effect on cell viability (low µM GI₅₀), it strengthens the hypothesis that the observed cellular phenotype is due to the inhibition of the intended target kinase. A large discrepancy between IC₅₀ and GI₅₀ may suggest poor cell permeability, metabolic instability, or engagement of efflux pumps.[5]
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro evaluation of this compound. By systematically applying these biochemical and cell-based protocols, researchers can generate robust, reproducible data to determine the compound's potency and cellular efficacy. Positive results from these assays would justify further investigation, including:
-
Kinome Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.[3][6]
-
Mechanism of Action Studies: Performing cellular assays to confirm the inhibition of the specific signaling pathway downstream of the target kinase (e.g., by Western blot analysis of a phosphorylated substrate).
-
Pharmacokinetic Profiling: Assessing the compound's metabolic stability and permeability to bridge the gap between in vitro activity and potential in vivo efficacy.[3]
The structured approach outlined herein ensures a high degree of scientific integrity, enabling confident decision-making in the early stages of the drug discovery and development process.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Cardiff University ORCA. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. [Link]
-
Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1). [Link]
-
Koo, J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1776–1794. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 748–753. [Link]
-
Ohno, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904–908. [Link]
-
Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Guillou, S., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 146. [Link]
-
Jia, Y., Quinn, C. M., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science Publishers. [Link]
-
European Journal of Organic Chemistry. (2018). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
European Journal of Medicinal Chemistry. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
-
TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]
-
World of Molecules. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. [Link]
-
Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 205–209. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 17412-23-6 [sigmaaldrich.com]
- 8. This compound | 17412-23-6 | SAA41223 [biosynth.com]
- 9. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine CAS-no-17412-23-6 - Career Henan Chemical Co. [coreychem.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments.
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The typical synthesis involves the condensation of 6-Chloro-4-methylpyridazin-3-amine with bromoacetone.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has a very low yield, or I am not isolating any of the target this compound. What are the likely causes?
Answer: Low or no yield is a common issue that can often be attributed to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Ensure your reaction is conducted under reflux in a suitable solvent like acetonitrile for an adequate duration, typically around 8 hours.[1]
-
Purity of Reagents and Solvents: Impurities in the starting materials, 6-Chloro-4-methylpyridazin-3-amine and bromoacetone, can lead to unwanted side reactions. Similarly, the presence of water in the solvent can interfere with the reaction. Always use reagents of high purity and ensure your solvents are anhydrous.
-
Incorrect Work-up Procedure: The work-up is a critical step for isolating the product. After concentrating the reaction mixture, it is crucial to add water and adjust the pH to around 9 with a base like 20% aqueous sodium hydroxide to neutralize any hydrobromide salts formed and to facilitate the extraction of the free base product into an organic solvent like ethyl acetate.
Issue 2: Presence of an Unexpected Isomer in the Product Mixture
Question: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired this compound. What could this other compound be?
Answer: A likely culprit is the formation of a regioisomeric byproduct. In the synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines, the initial alkylation by the α-bromoketone can occur at two different nitrogen atoms of the pyridazine ring.
-
Causality of Isomer Formation: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic.[2] Alkylation at this site by bromoacetone leads to an intermediate that cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine ring system. Instead, it remains as a stable, alkylated pyridazine derivative. The desired reaction pathway requires the initial alkylation to occur on the nitrogen of the amino group or the adjacent ring nitrogen (N2), which then facilitates the cyclization. The presence of a halogen on the pyridazine ring, as in 6-Chloro-4-methylpyridazin-3-amine, generally favors the correct regioselectivity for the formation of the imidazo[1,2-b]pyridazine backbone.[2] However, under certain conditions, the formation of the undesired isomer can still occur.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired kinetic product.
-
Choice of Base: If a base is used during the initial condensation, a milder, non-nucleophilic base may help to control the regioselectivity.
-
Purification: Careful column chromatography is often necessary to separate the desired product from its isomer.
-
Issue 3: Difficult Purification and Presence of Multiple Byproducts
Question: My crude product is a complex mixture, and I am struggling to purify the this compound by column chromatography. What are these impurities and how can I improve the purification?
Answer: A complex crude mixture can arise from several side reactions involving the bromoacetone starting material.
-
Common Bromoacetone-Derived Byproducts:
-
Self-condensation of Bromoacetone: Under basic or even neutral conditions, bromoacetone can undergo self-condensation reactions.
-
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives after work-up.
-
Elimination Reactions: Base-promoted elimination of HBr from bromoacetone can lead to the formation of methyl vinyl ketone, which can then polymerize.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A solvent system of ethyl acetate and chloroform (e.g., 1:2 v/v) has been reported to be effective.[3] For challenging separations, a gradient elution from a non-polar solvent to a more polar solvent system can be beneficial.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Exploiting the basicity of the imidazo[1,2-b]pyridazine nitrogen, an acid-base extraction during the work-up can help remove non-basic impurities. Dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1M HCl) will extract the basic product into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Suboptimal reaction conditions (temperature, time). Purity of reagents/solvents. Incorrect work-up procedure. | Optimize reaction conditions (reflux in acetonitrile for ~8 hours). Use high-purity, anhydrous reagents and solvents. Ensure pH is adjusted to ~9 during work-up before extraction. |
| Isomeric Impurity | Incorrect regioselectivity of N-alkylation on the pyridazine ring. | Optimize reaction temperature. Use a mild, non-nucleophilic base if necessary. Employ careful column chromatography for separation. |
| Difficult Purification | Self-condensation of bromoacetone. Favorskii rearrangement of bromoacetone. Elimination reactions of bromoacetone. | Use a suitable solvent system for column chromatography (e.g., ethyl acetate/chloroform). Consider recrystallization. Implement an acid-base extraction during work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via a condensation reaction between 6-Chloro-4-methylpyridazin-3-amine and bromoacetone. The mechanism involves two key steps:
-
N-Alkylation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of the 6-Chloro-4-methylpyridazin-3-amine on the electrophilic carbon of bromoacetone, displacing the bromide ion. For the desired product to form, this alkylation should occur on the endocyclic nitrogen adjacent to the amino group.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon of the newly introduced acetone moiety. This is followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Q2: Why is bromoacetone used instead of chloroacetone?
A2: Bromoacetone is generally more reactive than chloroacetone in nucleophilic substitution reactions because bromide is a better leaving group than chloride. This increased reactivity often allows the reaction to proceed under milder conditions and in a shorter timeframe.
Q3: Can other α-haloketones be used in this synthesis?
A3: Yes, other α-haloketones can be used to synthesize different derivatives of the imidazo[1,2-b]pyridazine scaffold. The choice of the α-haloketone will determine the substituent at the 2-position of the final product.
Q4: What are the safety precautions for handling bromoacetone?
A4: Bromoacetone is a lachrymator and is toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Visualizing the Reaction and Troubleshooting
Reaction Pathway and a Key Side Reaction
Caption: Desired vs. Side Reaction Pathway.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the synthesis.
References
-
Grokipedia. "Chichibabin reaction." Grokipedia. [Link]
-
JoVE. "Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution." JoVE, 2025. [Link]
-
Master Organic Chemistry. "Natural Product Isolation (2) - Purification Techniques, An Overview." Master Organic Chemistry, 2016. [Link]
-
National Center for Biotechnology Information. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." PubMed Central, 2003. [Link]
-
ResearchGate. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ResearchGate, 2021. [Link]
-
National Center for Biotechnology Information. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." PubMed Central, 2010. [Link]
-
Wikipedia. "Chichibabin reaction." Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Yield and Purity of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
Welcome to the technical support guide for the synthesis and purification of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-23-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As a versatile small molecule scaffold, optimizing its synthesis is crucial for various research applications, including its use as a key intermediate in the manufacturing of pharmaceuticals like Risdiplam.[1] This guide offers practical, field-proven insights to help you navigate common challenges and achieve high yield and purity.
Synthesis Overview: The Core Reaction
The most common and direct route to synthesizing this compound involves the cyclocondensation reaction between 3-Amino-6-chloro-4-methylpyridazine and an α-haloketone, such as bromoacetone or chloroacetone.[2] The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the fused bicyclic imidazopyridazine ring system.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification process in a question-and-answer format.
Low Reaction Yield
Q1: My reaction yield is significantly lower than the reported ~55%. What are the most likely causes?
A1: Several factors can contribute to a diminished yield. Let's break down the most common culprits:
-
Reagent Quality: The purity of your starting materials is paramount. 3-Amino-6-chloro-4-methylpyridazine can degrade over time. Ensure it is pure and dry. Bromoacetone is a lachrymator and can decompose; use a fresh or properly stored bottle.
-
Reaction Time and Temperature: The literature specifies refluxing in acetonitrile for 8 hours.[2] Incomplete reaction due to shorter times or lower temperatures is a frequent cause of low yield. Conversely, excessively long reaction times or higher temperatures can lead to side product formation and degradation of the desired product. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inefficient Workup: The workup procedure is critical for isolating the product.
-
pH Adjustment: The protocol requires adjusting the pH to 9 with an aqueous sodium hydroxide solution.[2] This step neutralizes the hydrobromide salt formed during the reaction, making the product soluble in the organic extraction solvent (ethyl acetate). Inaccurate pH adjustment can lead to significant loss of product in the aqueous layer.
-
Extraction: Ensure vigorous mixing during the ethyl acetate extractions to achieve a complete transfer of the product from the aqueous to the organic phase. Performing at least two or three extractions is recommended.
-
-
Solvent Choice: Acetonitrile is the specified solvent.[2] Using other solvents may alter the reaction kinetics and lead to different outcomes. Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.
Caption: Troubleshooting workflow for diagnosing the cause of low reaction yield.
Product Purity Issues
Q2: My TLC plate shows multiple spots after the reaction. What are the potential side products?
A2: The presence of multiple spots indicates an impure reaction mixture. The spots could correspond to:
-
Unreacted Starting Materials: 3-Amino-6-chloro-4-methylpyridazine and bromoacetone (or its degradation products).
-
Regioisomers: While the primary reaction occurs at the N1 nitrogen of the pyridazine ring, minor alkylation could potentially occur at the exocyclic amino group, leading to isomers that may not cyclize correctly. The introduction of a halogen on the pyridazine ring generally directs alkylation effectively, minimizing this side reaction.[3]
-
Over-alkylation or Polymerization: If the reaction conditions are too harsh, side reactions can occur.
-
Hydrolysis Products: If excess water is present, bromoacetone can hydrolyze to hydroxyacetone.
Q3: My final product is off-white or yellowish, not the reported white crystals. How can I decolorize it?
A3: Colored impurities are common. Here are a few strategies:
-
Optimized Column Chromatography: Ensure your silica gel is of good quality and the column is packed correctly. A slow, careful elution with the recommended solvent system (e.g., ethyl acetate:chloroform = 1:2) is crucial for separating closely related impurities.[2]
-
Recrystallization: If a suitable single-solvent or dual-solvent system can be identified, recrystallization is an excellent method for purification. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Activated Carbon Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through Celite to remove the carbon. This is effective for removing highly colored, non-polar impurities. Use carbon sparingly to avoid adsorbing your product.
Purification Challenges
Q4: I'm having difficulty with the silica gel column chromatography. Can you provide a more detailed protocol?
A4: Certainly. Effective column chromatography requires attention to detail.
-
Column Preparation: Select a column with an appropriate diameter-to-height ratio (e.g., 1:10). Prepare a slurry of silica gel in your starting eluent (a non-polar solvent like hexane or chloroform). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a less polar solvent system (e.g., pure chloroform) and gradually increase the polarity by adding ethyl acetate. A gradient elution might be more effective than an isocratic one for separating multiple impurities. The literature suggests a 1:2 mixture of ethyl acetate and chloroform.[2]
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q5: Is recrystallization a viable alternative to column chromatography?
A5: Yes, if the crude product is relatively pure (>85-90%), recrystallization can be a more efficient purification method. The key is finding a suitable solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Experiment with small amounts of product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find the ideal system.
Frequently Asked Questions (FAQs)
-
What is the role of sodium hydroxide in the workup? The reaction between the aminopyridazine and bromoacetone forms a hydrobromide salt of the product. The sodium hydroxide is a base used to neutralize this salt, converting the product into its freebase form, which is soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous reaction mixture.[2]
-
How should I store the starting materials and the final product?
-
3-Amino-6-chloro-4-methylpyridazine: Store in a tightly sealed container in a cool, dry place, away from light.
-
Bromoacetone: It is a lachrymator and is light- and heat-sensitive. Store it in a refrigerator in a dark, tightly sealed bottle.
-
This compound: Store the final product in a well-sealed container at room temperature, protected from light and moisture.
-
-
What are the key safety precautions for this synthesis? This reaction should be performed in a well-ventilated fume hood. Bromoacetone is a strong lachrymator and is toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Material Safety Data Sheet (MSDS) for detailed hazard information.[4]
Protocols and Data
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[2]
-
Combine 3-Amino-6-chloro-4-methylpyridazine (5.50 g, 38.3 mmol) and bromoacetone (6.90 g, 40.0 mmol) in acetonitrile (50.0 ml) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
To the residue, add water (100 ml). Adjust the pH to 9 by the dropwise addition of a 20% aqueous sodium hydroxide solution while stirring.
-
Extract the aqueous mixture with ethyl acetate (2 x 75 ml).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Purification Protocol (Silica Gel Chromatography)
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude product in a minimal amount of chloroform or dichloromethane.
-
Load the solution onto the top of the column.
-
Elute the column with a solvent mixture of ethyl acetate : chloroform (1:2 v/v).[2]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the title compound as white crystals.
Summary of Reaction Parameters
| Parameter | Recommended Value/Condition | Notes |
| Reactant 1 | 3-Amino-6-chloro-4-methylpyridazine | 1.0 equivalent |
| Reactant 2 | Bromoacetone | ~1.05 equivalents |
| Solvent | Acetonitrile | Anhydrous grade recommended |
| Temperature | Reflux (~82°C) | |
| Reaction Time | 8 hours | Monitor by TLC |
| Workup pH | 9 | Critical for product isolation |
| Extraction Solvent | Ethyl acetate | |
| Purification | Silica Gel Chromatography | Eluent: Ethyl Acetate / Chloroform (1:2) |
| Expected Yield | ~55% | [2] |
| Appearance | White crystals | [2] |
References
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
MDPI. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Retrieved from [Link]
-
PubMed Central (PMC). (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]
-
Capot Chemical. (2024). MSDS of this compound. Retrieved from [Link]
Sources
- 1. This compound | 17412-23-6 | SAA41223 [biosynth.com]
- 2. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
Technical Support Center: Suzuki Coupling with Imidazo[1,2-b]pyridazine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold. This N-heterocyclic core, while valuable in medicinal chemistry, presents unique challenges due to its electronic properties and potential for catalyst inhibition. This resource addresses common failure modes in a direct question-and-answer format, grounded in mechanistic principles to empower you to solve even the most recalcitrant couplings.
Section 1: The Catalyst System - Navigating Deactivation and Reactivity
The choice of palladium source and, more critically, the ligand, is the single most important factor for a successful coupling with imidazo[1,2-b]pyridazines. The primary challenge stems from the Lewis basic nitrogen atoms in the heterocyclic core, which can coordinate to the palladium center and deactivate the catalyst.[1]
Q1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?
A1: The black precipitate is likely palladium black, which consists of agglomerated, catalytically inactive palladium nanoparticles.[2][3] This is a classic sign of catalyst deactivation or decomposition. While common, its rapid formation indicates a problem.
-
Causality: For imidazo[1,2-b]pyridazine substrates, the most probable cause is the coordination of the substrate's nitrogen atoms to the Pd(0) active species, which inhibits the catalytic cycle and promotes agglomeration.[1] Another cause can be the instability of the phosphine ligands, which can degrade under reaction conditions.[4]
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich ligands are essential as they form more stable complexes with palladium, protect the metal center from substrate coordination, and accelerate the rate-limiting steps of oxidative addition and reductive elimination.[4][5]
Q2: I am using a 6-chloroimidazo[1,2-b]pyridazine and the reaction is not working with Pd(PPh₃)₄. Which catalyst system should I use?
A2: Standard, less electron-rich catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for coupling electron-deficient heteroaryl chlorides.[6][7] The carbon-chlorine bond is strong, making the oxidative addition step particularly slow and challenging.[8]
To overcome this, you must use a highly active catalyst system designed for difficult substrates.
| Catalyst / Ligand Class | Recommended Examples | Key Advantages for Imidazo[1,2-b]pyridazines |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky and highly electron-donating; excellent for activating C-Cl bonds and resisting deactivation.[5][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable Pd complexes, enhancing catalyst longevity and turnover.[4][10][11] |
| Pre-formed Catalysts | SPhos-Pd-G3, XPhos-Pd-G4 | Air- and moisture-stable pre-catalysts that ensure reliable formation of the active Pd(0) species. Highly recommended for reproducibility. |
Recommendation: Start with a pre-formed catalyst like SPhos-Pd-G3 (2-5 mol%) with a strong base like K₃PO₄ in a solvent such as 1,4-dioxane/water.
Section 2: The Boron Reagent - Addressing Instability and Side Reactions
The stability of the organoboron coupling partner is a frequent and often overlooked cause of reaction failure. Heteroaromatic boronic acids, in particular, are susceptible to decomposition.
Q3: My reaction is giving low yield, and I'm recovering mostly the de-halogenated imidazo[1,2-b]pyridazine starting material. What is the likely cause?
A3: This observation strongly suggests that your boronic acid is decomposing via protodeboronation before it can participate in the cross-coupling.[1][12] In this side reaction, the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), replacing it with a C-H bond.[13] This consumes your nucleophile, leaving the unreacted imidazo[1,2-b]pyridazine halide behind.
Strategies to Mitigate Protodeboronation:
-
Use Boronate Esters: Switch from a boronic acid to its corresponding pinacol (Bpin) or neopentylglycol (Bneop) ester. These esters are more stable and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[13]
-
Employ Potassium Organotrifluoroborates (Ar-BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation. They are activated in the presence of a base to participate in the catalytic cycle.[14]
-
Optimize the Base: Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Use weaker inorganic bases like K₂CO₃ or non-aqueous bases like CsF. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation but less likely to cause hydrolysis.[5]
-
Minimize Water: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excess water will promote protodeboronation. Ensure your organic solvent is dry and add water judiciously (e.g., a 10:1 or 4:1 ratio of organic solvent to water).[15]
Q4: I am observing significant formation of a biaryl product derived from two molecules of my boronic acid. How do I prevent this?
A4: You are observing homocoupling , a common side reaction where two molecules of the organoboron reagent couple with each other.[16] This is typically promoted by the presence of oxygen in the reaction mixture or if your palladium source is not fully reduced to the active Pd(0) state at the start of the reaction.
-
Solution: Rigorous degassing of your reaction mixture is critical. Before heating, bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes, or use several "freeze-pump-thaw" cycles.[7][17] Using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or a modern pre-formed catalyst can also minimize the initial concentration of oxidative Pd(II) species that can drive this side reaction.[16]
Section 3: Optimizing Reaction Conditions
The interplay between base, solvent, and temperature is crucial and must be tailored to the specific substrates.
Q5: What is the best base and solvent combination for coupling with an imidazo[1,2-b]pyridazine bromide?
A5: There is no single "best" combination, but a logical starting point is crucial. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring facilitates oxidative addition, so the primary roles of the base and solvent are to promote the transmetalation step without causing side reactions.[18]
| Base | Recommended Solvent(s) | Rationale & Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, 2-MeTHF | A strong, versatile base. Effective for activating boronic acids and esters without being overly hydrolytic. Often the best first choice.[5] |
| K₂CO₃ | DME/H₂O, Acetonitrile/H₂O, Dioxane/H₂O | A milder base, useful if your substrate has base-sensitive functional groups. May require higher temperatures.[19][20] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A strong base that often works well in nearly anhydrous conditions, which can be beneficial for suppressing protodeboronation. |
| CsF | 1,4-Dioxane, Toluene | A non-nucleophilic base used under anhydrous conditions, particularly effective with boronate esters. |
Experimental Workflow:
Section 4: Experimental Protocols
General Protocol for a Robust Suzuki Coupling of a 6-Bromoimidazo[1,2-b]pyridazine:
This protocol is a robust starting point designed to minimize common failure modes.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 6-bromoimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic pinacol ester (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq, finely ground).
-
Catalyst Addition: Add the SPhos-Pd-G3 pre-catalyst (0.03 eq, 3 mol%).
-
Vial Sealing: Seal the vial with a cap containing a PTFE septum.
-
Inert Atmosphere: Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio (final concentration of the limiting reagent should be ~0.1 M).
-
Reaction: Place the vial in a preheated heating block or oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Journal of the American Chemical Society (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Catalysts (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
Organometallics (2004). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Available at: [Link]
-
ResearchGate (2016). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]
-
The Journal of Organic Chemistry (2018). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Available at: [Link]
-
ResearchGate (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Available at: [Link]
-
ACS Catalysis (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
MDPI (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. Available at: [Link]
-
ACS Catalysis (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Available at: [Link]
-
Organic Process Research & Development (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available at: [Link]
-
RSC Publishing (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Quora (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
MDPI (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
-
ResearchGate (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
-
MDPI (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available at: [Link]
-
Reddit (2019). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
PubMed (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Available at: [Link]
-
ScienceDirect (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]
-
ChemRxiv (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]
-
Reddit (2021). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
YouTube (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at: [Link]
-
Scite.ai (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
-
ResearchGate (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
MDPI (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
National Institutes of Health (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI (2018). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Protodeboronation and Dehalogenation Byproducts
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges of protodeboronation and dehalogenation byproducts in cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Challenge of Unwanted Side Reactions
In the realm of synthetic chemistry, particularly in the widely utilized palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of byproducts can significantly impact reaction yield, purity, and overall efficiency.[1][2] Two of the most frequently encountered and troublesome side reactions are protodeboronation and dehalogenation.[3]
Protodeboronation is the undesired cleavage of a carbon-boron bond, where the boronic acid or ester is replaced by a hydrogen atom, consuming the nucleophilic partner.[4] Dehalogenation , on the other hand, involves the reduction of the carbon-halogen bond of the electrophilic partner, again replacing the halogen with a hydrogen atom.
This guide is structured to provide a clear path to understanding, identifying, and mitigating these side reactions, ensuring the integrity and success of your synthetic endeavors.
Section 1: Troubleshooting Protodeboronation
Protodeboronation is a pervasive issue that can plague reactions involving organoboron reagents.[1] Its occurrence is highly dependent on the substrate and reaction conditions.
Frequently Asked Questions (FAQs) about Protodeboronation
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction that involves the protonolysis of an organoboron compound, such as a boronic acid, where a carbon-boron bond is broken and replaced with a carbon-hydrogen bond. This is a significant issue in cross-coupling reactions as it irreversibly consumes the boronic acid, leading to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[4][5]
Q2: What are the primary drivers of protodeboronation?
A2: The main factors that contribute to protodeboronation include:
-
Presence of a Proton Source: Water is a common proton source that can facilitate the cleavage of the C-B bond.[4]
-
Base: While essential for the catalytic cycle, bases can promote protodeboronation.[6] The mechanism can be complex, with both general acid-catalyzed and specific base-catalyzed pathways identified. The base-catalyzed process often involves the formation of a more reactive boronate species.[4]
-
pH: The pH of the reaction medium is a critical factor as it influences the speciation of the boronic acid.[7] For many simple boronic acids, stability is greatest at neutral pH, with both acidic and basic conditions accelerating protodeboronation.
-
Temperature: Elevated temperatures can increase the rate of this undesired side reaction.[8]
-
Catalyst and Ligands: The palladium catalyst, particularly Pd(II) species, and certain ligands can influence the rate of protodeboronation.[4][9] Recent studies have shown that bulky phosphine ligands can paradoxically promote this side reaction.[9][10][11]
-
Substrate Structure: The electronic and steric properties of the organic group on the boronic acid play a significant role. Electron-deficient arylboronic acids and certain heteroaromatic boronic acids are particularly susceptible.[7][12][13]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can identify the formation of the protodeboronated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The byproduct will typically appear as a new, often less polar, spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the arene or alkene formed from the protodeboronation of your boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the proton that has replaced the boronic acid group.
-
Boron Quantification: Techniques like inductively coupled plasma (ICP) based methods can be used to quantify the remaining boron species in the reaction mixture.[14][15]
Troubleshooting Guide: Mitigating Protodeboronation
| Symptom | Potential Cause | Suggested Solution & Rationale |
| Significant amount of protodeboronated byproduct observed. | Excess water or protic solvent. | Use anhydrous solvents and reagents. While some Suzuki-Miyaura reactions tolerate or even benefit from water, excess amounts can be detrimental.[5][16] If water is necessary, carefully control its concentration. |
| Inappropriate base selection. | Screen different bases. The choice of base is crucial.[6] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxide or alkoxide bases. The base can influence the pH and the formation of reactive boronate species. | |
| High reaction temperature. | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.[8] | |
| Unstable boronic acid. | Use a more stable boronic acid derivative. Boronic esters, such as pinacol esters, or MIDA boronates can be more resistant to protodeboronation.[1] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions. | |
| Catalyst or ligand promoting protodeboronation. | Optimize the catalyst system. While bulky ligands can be beneficial for the cross-coupling itself, they have also been shown to promote protodeboronation.[9][10][11] Consider screening less sterically demanding ligands. Using a pre-catalyst that rapidly forms the active Pd(0) species can also be beneficial.[3] | |
| Reaction with heteroaromatic boronic acids is problematic. | Specific protodeboronation mechanisms for heteroaromatics. | Adjust the pH. For basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, protodeboronation can be rapid at neutral pH due to the formation of a reactive zwitterionic species. Adding a small amount of acid or base can shift the equilibrium away from this reactive intermediate and surprisingly, attenuate protodeboronation. |
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a reaction prone to protodeboronation.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven overnight and cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Ensure the boronic acid/ester and aryl halide are of high purity and dry.
-
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, the boronic acid ester (e.g., pinacol ester, 1.1 equivalents), and a carefully chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
-
Degassing:
-
Thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles. This is crucial to prevent oxidation of the catalyst and potential side reactions.[5]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction to the lowest effective temperature (e.g., start at 80 °C).
-
Monitor the reaction progress closely by TLC, GC-MS, or LC-MS to determine the optimal reaction time and minimize prolonged heating after completion.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Section 2: Troubleshooting Dehalogenation
Dehalogenation is another common side reaction that can significantly lower the yield of the desired cross-coupled product by consuming the electrophilic starting material.[3][17]
Frequently Asked Questions (FAQs) about Dehalogenation
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a reductive process where the halogen atom (I, Br, Cl) on the aryl or heteroaryl halide is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct and a reduction in the overall yield of the desired coupled product.[3][16]
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can be generated through various pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the dehalogenated product.[3][18]
Q3: Which factors make a reaction more susceptible to dehalogenation?
A3: Several factors can increase the likelihood of dehalogenation:
-
Nature of the Halide: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl iodides are the most prone to this side reaction.
-
Substrate Electronics: Electron-deficient aryl halides are more susceptible to dehalogenation.[3]
-
Heterocyclic Substrates: N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly prone to dehalogenation.[3] The nitrogen atom can coordinate to the palladium catalyst and influence the reaction pathway. For N-H containing heterocycles, deprotonation by the base can also affect the outcome.[3][19]
-
Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[17]
-
Catalyst System: Highly active catalysts can sometimes promote dehalogenation if the desired cross-coupling is slow.[16] The choice of ligand is also critical.[3]
Q4: Can the choice of base and solvent influence dehalogenation?
A4: Absolutely. Strong alkoxide bases should be used with caution as they can be a source of hydrides. Weaker inorganic bases are often a better choice.[3] Solvents like alcohols can also act as hydride sources. While some reactions require aqueous conditions, the water content should be carefully controlled.[3]
Troubleshooting Guide: Mitigating Dehalogenation
| Symptom | Potential Cause | Suggested Solution & Rationale |
| High levels of dehalogenated byproduct. | Inappropriate ligand. | Switch to a bulkier, more electron-rich ligand. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination over the dehalogenation pathway.[3] |
| Base is too strong or a hydride source. | Optimize the base. Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[3] | |
| Slow transmetalation. | Increase the rate of transmetalation. A slow transmetalation step allows more time for competing dehalogenation. Ensure the boronic acid or ester is of high purity and reactivity. In some cases, a slight increase in temperature can accelerate the desired reaction, but this must be balanced against the potential for increased dehalogenation.[3] | |
| Reaction is sluggish, leading to more side products. | Slow oxidative addition. | Use a more active catalyst system. This is particularly important for less reactive aryl chlorides. Consider using a pre-catalyst that readily forms the active Pd(0) species.[3] |
| Problematic reaction with N-heterocyclic halides. | Coordination of nitrogen to palladium. | Use specialized ligands. Buchwald's biaryl phosphine ligands are often effective for these substrates.[3] |
| N-H acidity. | Protect the N-H group. For heterocycles with an acidic N-H bond (e.g., indoles, pyrroles), protection can suppress dehalogenation and other side reactions.[3][19] |
Diagrams: Understanding the Reaction Pathways
.dot digraph "Suzuki_Miyaura_Cycle_with_Side_Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; ArPdX [label="Ar-Pd(II)-X(L₂)"]; Transmetalation [label="Transmetalation\n(R-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; ArPdR [label="Ar-Pd(II)-R(L₂)"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Product [label="Ar-R (Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes Protodeboronation [label="Protodeboronation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="R-B(OR)₂", shape=invhouse, style=filled, fillcolor="#F1F3F4"]; Dehalogenation [label="Dehalogenation", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdH [label="Ar-Pd(II)-H(L₂)", shape=box]; DehalProduct [label="Ar-H (Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges Pd0 -> OxAdd [dir=back]; OxAdd -> ArPdX; ArPdX -> Transmetalation; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label="Regenerates"];
// Side Reaction Edges BoronicAcid -> Protodeboronation [label="+ H⁺"]; ArPdX -> PdH [label="+ [H⁻] source"]; PdH -> RedElim [style=dashed, label="Competing\nReductive\nElimination"]; RedElim -> DehalProduct; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling with competing protodeboronation and dehalogenation pathways.
Conclusion
Managing protodeboronation and dehalogenation is a critical aspect of successful cross-coupling chemistry. A thorough understanding of the mechanisms and influencing factors, combined with a systematic approach to troubleshooting, can significantly improve reaction outcomes. By carefully selecting reagents, optimizing reaction conditions, and employing the strategies outlined in this guide, researchers can minimize the formation of these unwanted byproducts and achieve their synthetic goals with greater efficiency and purity.
References
- Protodeboronation - Wikipedia. [URL: https://en.wikipedia.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. [URL: https://www.benchchem.com/blog/how-to-avoid-dehalogenation-side-reactions-in-suzuki-coupling/]
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00113]
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig1_319418642]
- Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … - ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-bases-on-the-protodeboronation-reaction-of-4-tert-butylphenylboronic_tbl1_328322690]
- Noonan, G., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry. [URL: https://www.semanticscholar.org/paper/A-mechanistic-proposal-for-the-protodeboronation-Noonan-Leach/5856b3e32152b1b312788e0e377651a51187d90e]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. [URL: https://researchonline.ljmu.ac.uk/id/eprint/7841/]
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-a-troubleshooting-guide-for-cpme-in-suzuki-couplings/]
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [URL: https://www.researchgate.net/publication/334907996_Suppressing_Protodeboronation_in_Cu-Mediated_18F19F-Fluorination_of_Arylboronic_Acids_A_Mechanistically_Guided_Approach_Towards_Optimized_PET_Probe_Development]
- Cross-Coupling Reactions Guide. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/993/cross-coupling-reactions-guide-ms.pdf]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [URL: https://www.researchgate.
- Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. [URL: https://pubmed.ncbi.nlm.nih.gov/35997237/]
- Hua, G., et al. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. Chemosphere. [URL: https://pubmed.ncbi.nlm.nih.gov/28787638/]
- Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem. [URL: https://www.benchchem.com/blog/troubleshooting-guide-for-suzuki-reactions-involving-3-bromo-2-bromomethyl-benzonitrile/]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07920]
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07920]
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1722]
- Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob01949d]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.
- significant dehalogenation in stille coupling : r/Chempros - Reddit. [URL: https://www.reddit.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02335h]
- Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. [URL: https://www.researchgate.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-troubleshooting-dehalogenation-in-suzuki-coupling-of-aryl-bromides/]
- Technical Support Center: Preventing Protodeboronation of Alkenylboronic Acids - Benchchem. [URL: https://www.benchchem.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f01f1453406540b027170a]
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja304941d]
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. [URL: https://www.researchgate.
- Dehalogenation - Wikipedia. [URL: https://en.wikipedia.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00100]
- How can I solve my problem with Suzuki coupling? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_solve_my_problem_with_Suzuki_coupling]
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00085a034]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259178359_Control_of_catalytic_debenzylation_and_dehalogenation_reactions_during_liquid-phase_reduction_by_H_2]
- Analytical techniques for boron quantification supporting desalination processes-- A review. [URL: https://www.semanticscholar.org/paper/Analytical-techniques-for-boron-quantification-A-Farhat-Ahmad/a64a85627eb1d1296c00be087799b380f6804561]
- Analytical techniques for boron quantification supporting desalination processes: A review | Request PDF - ResearchGate. [URL: https://www.researchgate.
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"stability and degradation issues of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine"
Welcome to the technical support resource for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues associated with this compound. As a substituted imidazo[1,2-b]pyridazine, understanding its chemical liabilities is crucial for ensuring the integrity of your experimental results. This document provides troubleshooting advice and frequently asked questions to help you navigate potential challenges in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: My sample of this compound shows diminished biological activity compared to a freshly prepared sample. What is the likely cause?
Answer: A loss of biological activity is a primary indicator of compound degradation. The this compound molecule has several functional groups that can be susceptible to degradation under suboptimal storage or experimental conditions. The two most probable causes are hydrolysis and photodegradation.
-
Hydrolysis: The chloro group on the pyridazine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 6-hydroxy derivative. This is a common degradation pathway for chloropyridazines, especially in the presence of moisture or in protic solvents.[1] The resulting hydroxyl compound will have significantly different electronic and steric properties, which can lead to a loss of affinity for its biological target.
-
Photodegradation: Imidazopyridine scaffolds have been shown to be sensitive to light, particularly UV radiation.[2][3] Exposure to light can generate reactive oxygen species (ROS) that can lead to oxidation of the electron-rich imidazo[1,2-b]pyridazine ring system, resulting in a complex mixture of degradation products.[2]
To diagnose the issue, we recommend the following steps:
-
Analytical Comparison: Analyze the less active sample alongside a fresh, high-purity standard using High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, LC-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak in the older sample confirms degradation.
-
NMR Spectroscopy: If a significant amount of the sample is available, ¹H NMR spectroscopy can be a powerful tool to identify degradation products. The formation of the 6-hydroxy derivative would result in characteristic shifts in the aromatic protons of the pyridazine ring.
Mitigation Strategies:
-
Always store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator at the recommended low temperature, and protected from light.
-
For solutions, use anhydrous, aprotic solvents and store them under an inert atmosphere at -20°C or -80°C. Avoid prolonged storage in protic solvents like methanol or in aqueous buffers.
Question 2: I'm observing a new, more polar spot on my Thin Layer Chromatography (TLC) plate and an unexpected peak in my HPLC chromatogram that wasn't present in the initial analysis. What could this be?
Answer: The appearance of a new, typically more polar, species in your analytical runs strongly suggests the formation of a degradation product. Based on the structure of this compound, the most likely candidate for this new peak is the hydrolyzed product, 6-hydroxy-2,8-dimethylimidazo[1,2-b]pyridazine .
The rationale is that the replacement of a chloro group with a hydroxyl group significantly increases the polarity of the molecule. This increased polarity leads to stronger interactions with the stationary phase in reverse-phase HPLC, resulting in a different retention time, and a lower Rf value on a normal-phase TLC plate.
To confirm the identity of the new peak:
-
LC-MS Analysis: This is the most direct method. The mass spectrum of the new peak should correspond to the molecular weight of the hydroxylated product (M+H⁺ expected around 164.08, a decrease of 19.96 Da from the parent compound's M+H⁺ of 182.04).
-
Forced Degradation Study: You can perform a controlled forced degradation study by dissolving a small amount of the pure compound in a slightly acidic or basic aqueous solution and gently heating it. The major degradation product formed should match the retention time of the unknown peak in your sample.
Question 3: My solid this compound, which was initially a white crystalline solid, has developed a yellow or brownish tint over time. Is the compound still suitable for use?
Answer: A change in the color of a solid compound from white to a yellow or brownish hue is a clear visual indicator of degradation. While the bulk of the sample may still be the parent compound, the color change signifies the formation of minor, often highly conjugated and chromophoric, impurities.
This discoloration is frequently associated with:
-
Photo-oxidation: Exposure to light and air can lead to complex oxidative degradation pathways of the imidazopyridazine ring system.[2] These reactions can form polymeric or highly conjugated byproducts that absorb visible light, leading to the observed color.
-
Trace Impurities: The degradation may be catalyzed by trace amounts of impurities from the synthesis, such as residual acid or metal catalysts.
Recommendation:
It is strongly advised not to use the discolored compound for sensitive biological assays where precise concentration and purity are critical. The presence of unknown degradation products can lead to misleading results. If the experiment is not sensitive to minor impurities, you may consider re-purifying the compound by recrystallization or column chromatography. However, for quantitative and reproducible biological studies, it is best to use a fresh, pure sample.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for solid this compound?
-
A: The solid compound should be stored at -20°C , in a dark, dry environment . For long-term storage, it is best to keep it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
-
Q: What are the best solvents for preparing stock solutions for long-term storage?
-
A: For long-term storage of solutions, use anhydrous, aprotic solvents such as DMSO or DMF. Prepare the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C . Avoid using protic solvents like methanol or ethanol for long-term storage as they can participate in slow solvolysis of the chloro group.
-
-
Q: What are the primary degradation pathways to be aware of?
-
A: The three main potential degradation pathways are:
-
Hydrolysis: Reaction with water to replace the 6-chloro group with a 6-hydroxy group.
-
Photodegradation: Decomposition upon exposure to light, especially UV, which can lead to a complex mixture of oxidized products.[2][3]
-
Oxidation: The electron-rich imidazo[1,2-b]pyridazine ring system may be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.
-
-
-
Q: How can I quickly check the purity of my compound before an experiment?
-
A: A quick purity check can be performed using Thin Layer Chromatography (TLC) . Develop a TLC system with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). A pure sample should show a single spot. The appearance of additional spots, especially near the baseline (more polar), indicates the presence of degradation products. For a more quantitative assessment, HPLC is the recommended method.
-
Summary of Storage and Handling Conditions
| Condition | Solid Compound | In Solution |
| Temperature | -20°C for long-term storage | -80°C for long-term storage |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended | Store under inert gas |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Recommended Solvents | N/A | DMSO, DMF (anhydrous) |
| Incompatible Conditions | Prolonged exposure to humidity and light | Aqueous buffers (for long-term storage), strong acids/bases, oxidizing agents |
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of related heterocyclic systems.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
3. Sample Preparation:
-
Prepare a stock solution of the compound in DMSO or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95:5 A:B) to a final concentration of approximately 50 µg/mL.
4. Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products under various stress conditions.
1. Sample Preparation:
-
Prepare four separate solutions of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: To one solution, add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To a second solution, add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the fourth solution to a UV lamp (254 nm or 365 nm) or direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-MS using the method described in Protocol 1 to identify and characterize any new peaks that have formed.
References
- Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(9), 4037-4045.
- Goujon, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6398.
- Steck, E. A., & Brundage, R. P. (1959). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 24(10), 1597-1598.
-
Save My Exams. (n.d.). Relative Ease of Hydrolysis. Retrieved from [Link]
-
AMS Biotechnology (amsbio). (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
- Steck, E. A., & Brundage, R. P. (1959). Notes. 5-Amino-3-chloropyridazine. A Clarification. The Journal of Organic Chemistry, 24(10), 1597-1598. This reference provides an example of the reactivity of a chloropyridazine.
Sources
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-b]pyridazine Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this important class of heterocyclic compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.
Introduction: The Solubility Challenge with Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] However, the planar, aromatic nature of this fused ring system often contributes to low aqueous solubility, posing a significant hurdle for in vitro and in vivo biological evaluation.[2][3] Poor solubility can lead to a host of experimental artifacts, such as underestimated compound potency, inconsistent results in cell-based assays, and inaccurate structure-activity relationships (SAR).[4]
This guide will walk you through a systematic approach to identifying and overcoming solubility issues, from simple adjustments in your experimental setup to more advanced formulation strategies.
Part 1: Troubleshooting Guide - Common Solubility Issues and Immediate Solutions
This section is designed to help you quickly diagnose and resolve solubility problems you might be encountering during your experiments.
Issue 1: Precipitation of the Compound upon Dilution in Aqueous Buffer or Cell Culture Medium
Potential Cause: The final concentration of your imidazo[1,2-b]pyridazine compound exceeds its kinetic solubility limit in the aqueous environment. This is a frequent issue when diluting a concentrated DMSO stock solution.[5][6]
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and almost always under 1%.[7] High concentrations of DMSO can be toxic to cells and can also cause your compound to "crash out" of solution when diluted into an aqueous medium.[7]
-
Visual Inspection of DMSO Stock: Before dilution, carefully inspect your DMSO stock solution for any signs of precipitation. Some highly crystalline compounds can have limited solubility even in 100% DMSO.[4] If you observe solid material, gentle warming in a 37°C water bath may help, but be mindful of potential compound degradation.[5][6]
-
Optimize the Dilution Protocol: Avoid single, large dilution steps. Instead, perform serial dilutions. A recommended method is to first create an intermediate dilution of your stock in the assay medium, ensuring thorough mixing, before proceeding with further dilutions.[7] This gradual reduction in DMSO concentration can help maintain compound solubility.
-
Perform a Kinetic Solubility Assay: If precipitation persists, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer or medium you are using. This will define the upper concentration limit for your experiments.[5][7]
This protocol provides a quick assessment of the concentration at which your compound begins to precipitate under assay-like conditions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your imidazo[1,2-b]pyridazine compound (e.g., 10 mM) in 100% DMSO.[5]
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution to generate a range of concentrations.
-
Dilution into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous buffer (e.g., PBS, cell culture medium) in a separate 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.[5]
-
Incubation and Observation: Incubate the plate at room temperature with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well over time (e.g., at 1 and 2 hours) using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Issue 2: Inconsistent or Non-Reproducible Data in Cell-Based Assays
Potential Cause: Poor solubility leading to the formation of compound aggregates or precipitates in the cell culture medium. This results in an unknown and variable effective concentration of the compound that the cells are exposed to.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work at concentrations below the determined kinetic solubility limit of your compound.
-
Fresh Preparations: Always prepare fresh working solutions of your compound from the DMSO stock immediately before each experiment. Avoid using previously diluted aqueous solutions that have been stored.[5]
-
Incorporate a Surfactant: In some cases, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final dilution can help to maintain the solubility of your compound.[8][9] However, it is essential to include appropriate vehicle controls to ensure the surfactant itself does not affect the biological system.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for my imidazo[1,2-b]pyridazine compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of a wide range of organic compounds, including imidazo[1,2-b]pyridazines.[4][10] For some compounds, dimethylformamide (DMF) may also be an option.[11][12] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.
Q2: How much DMSO is acceptable in my biological assay?
A2: The final concentration of DMSO should be kept to a minimum, typically below 1%, and ideally below 0.5% for cell-based assays.[7] Higher concentrations can lead to cytotoxicity and other off-target effects. Always include a vehicle control in your experiments with the same final DMSO concentration as your test samples.[7]
Q3: My compound seems to be a weak base. Can I use pH modification to improve its solubility?
A3: Yes, for weakly basic compounds, adjusting the pH of the buffer to be more acidic can significantly increase solubility.[9][13][14] The majority of drug molecules are weak acids or bases.[9] By lowering the pH, you can protonate the basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system, leading to the formation of a more soluble salt form. However, you must ensure that the pH of your final assay solution is compatible with your biological system (e.g., cells, enzymes).
Q4: What are cyclodextrins, and can they help with the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your imidazo[1,2-b]pyridazine compound, forming an inclusion complex that has enhanced aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[7]
Q5: When should I consider more advanced formulation strategies like solid dispersions?
A5: Advanced formulation strategies such as solid dispersions are typically employed during later stages of drug development when a lead candidate has been identified.[18][19] These techniques involve dispersing the drug in a solid matrix, often in an amorphous state, to enhance its dissolution rate and solubility.[8][18][19] For routine in vitro screening, the methods described in the troubleshooting section and FAQs are usually sufficient.
Part 3: Advanced Strategies for Solubility Enhancement
If basic troubleshooting and formulation adjustments are insufficient, several advanced strategies can be employed. The choice of strategy will depend on the physicochemical properties of your specific imidazo[1,2-b]pyridazine derivative.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.
Caption: A decision workflow for selecting a suitable solubility enhancement strategy.
Strategy 1: pH Modification
As many imidazo[1,2-b]pyridazines possess basic nitrogen atoms, they are often weakly basic. Lowering the pH of the solvent can lead to protonation and a significant increase in solubility.
-
Causality: The protonated form of the molecule is a salt, which is generally more water-soluble than the neutral free base due to ion-dipole interactions with water molecules.[13][14]
-
Application: This is most useful for in vitro assays where the buffer system can be adjusted without compromising the biological activity. For cell-based assays, the final pH must be maintained within a physiological range (typically 7.2-7.4).
Strategy 2: Co-solvents
A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of a non-polar solute.[10][20]
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic compounds.[8]
-
Common Co-solvents: Besides DMSO, other co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[8]
-
Considerations: It is critical to keep the concentration of co-solvents low to avoid artifacts in your assay. Always run a vehicle control with the same concentration of the co-solvent.
Strategy 3: Cyclodextrins
Cyclodextrins are effective solubilizing agents for lipophilic compounds.[8][15]
-
Causality: The hydrophobic imidazo[1,2-b]pyridazine molecule can be encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water.[15][16]
-
Application: This is a versatile technique that can be used in a variety of biological assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice due to its high water solubility and low toxicity.
Strategy 4: Salt Formation and Co-crystals
For lead compounds intended for further development, creating a stable salt or co-crystal form can be a highly effective strategy to improve solubility and dissolution rate.[2][21]
-
Causality:
-
Salts: By reacting a weakly basic drug with an acid, a salt is formed. The charged nature of the salt facilitates stronger interactions with water, enhancing solubility.[22][23]
-
Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former molecule. The co-former can disrupt the crystal lattice of the API, leading to improved solubility.[2][8]
-
-
Example: A study on an imidazopyridazine antimalarial drug lead demonstrated that both cocrystal and salt forms significantly improved the maximum concentration and dissolution rate compared to the untreated compound.[2]
| Strategy | Advantages | Disadvantages | Best For |
| pH Modification | Simple, cost-effective. | Limited by the pH tolerance of the biological system. | Weakly basic or acidic compounds in in vitro assays. |
| Co-solvents | Easy to implement for stock solutions. | Potential for solvent toxicity/interference in assays. | Initial screening and in vitro assays. |
| Cyclodextrins | High solubilizing capacity, low toxicity. | Can be more expensive, potential for interactions with other assay components. | A wide range of lipophilic compounds. |
| Salt/Co-crystal Formation | Can dramatically improve solubility and bioavailability. | Requires chemical modification and solid-state characterization. | Lead optimization and preclinical development. |
References
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Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 335, 359-373. [Link]
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Tshibangu, P. T., et al. (2019). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Journal of Pharmaceutical Sciences, 108(10), 3351-3361. [Link]
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Singh, A., et al. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3-s), 859-866. [Link]
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Hoffmann, A., & Daniels, R. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 109, 1-9. [Link]
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Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Polymers, 9(12), 674. [Link]
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Hoffmann, A., & Daniels, R. (2016). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
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Li, L., et al. (2016). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Pharmaceutical Development and Technology, 21(6), 738-744. [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. [Link]
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PubChem. (n.d.). Imidazo(1,2-b)pyridazine. [Link]
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ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]
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PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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Sinochem Nanjing. (n.d.). Imidazo-1,2-B-Pyridazine. [Link]
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ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
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Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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International Journal of Progressive Research in Science and Engineering. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]
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PubMed. (2011, February 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
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PubMed. (n.d.). Drug solubility: importance and enhancement techniques. [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. [Link]
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National Institutes of Health. (n.d.). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. [Link]
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MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
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MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]
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Preprints.org. (2024, November 18). Physiochemical assessment of pharmaceutical salt forms. [Link]
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MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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PubMed. (2011, August 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. [Link]
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PubMed Central. (2021, September 17). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. [Link]
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ResearchGate. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. [Link]
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Wiley Online Library. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
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MDPI. (n.d.). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Inhibition Profile of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine and Other Marketed Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The imidazo[1,2-b]pyridazine scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, exemplified by the FDA-approved multi-kinase inhibitor, ponatinib.[1][2] This guide provides a comparative analysis of the hypothetical biological activity of a lesser-explored derivative, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, against a panel of well-characterized kinase inhibitors.
Given the current lack of extensive published data on the specific biological targets of this compound, this document outlines a comprehensive experimental workflow to elucidate its kinase inhibition profile. We will then benchmark these hypothetical findings against the known activities of established inhibitors such as Ponatinib, Imatinib, Dasatinib, and Sorafenib, providing researchers with a framework for evaluating novel compounds within this chemical class.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has been extensively explored in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive scaffold for developing kinase inhibitors.[1][2] The notable success of ponatinib, which potently inhibits BCR-ABL and its notoriously drug-resistant T315I mutant, underscores the therapeutic potential of this chemical series.[3][4] Derivatives of this scaffold have also shown activity against a range of other kinases, including PIM kinases and IKKβ, suggesting a broad applicability in oncology and inflammatory diseases.[5][6]
Diagram 1: The Core Imidazo[1,2-b]pyridazine Scaffold and the Structure of this compound.
Caption: Chemical structures of the parent imidazo[1,2-b]pyridazine scaffold and the subject of this guide.
Proposed Experimental Workflow for Characterizing this compound
To ascertain the biological activity of this compound, a systematic, multi-tiered approach is essential. This workflow is designed to first identify its kinase targets and then quantify its potency and cellular effects.
Diagram 2: Experimental Workflow for Kinase Inhibitor Profiling.
Caption: A stepwise approach to characterizing a novel kinase inhibitor.
Step-by-Step Methodologies
Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.
Protocol: Competitive Binding Assay (e.g., KinomeScan™)
-
Compound Immobilization: The test compound is immobilized on a solid support.
-
Kinase Incubation: A panel of DNA-tagged human kinases is individually incubated with the immobilized compound.
-
Competition: A fluorescently labeled, broad-spectrum kinase inhibitor is added to the mixture.
-
Quantification: The amount of kinase bound to the immobilized compound is quantified by measuring the fluorescence signal. A lower signal indicates stronger binding of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of control, with lower percentages indicating a higher affinity of the test compound for the kinase.
Objective: To quantify the potency of this compound against the identified kinase "hits".
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified kinase, its specific substrate, and ATP.
-
Inhibitor Titration: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-kinase control.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for ATP consumption.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Objective: To confirm that this compound engages its target kinase(s) in a cellular context and inhibits downstream signaling.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a relevant cancer cell line known to be dependent on the target kinase. Treat the cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and a key downstream substrate. Also, probe for the total levels of these proteins and a loading control (e.g., β-actin).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Comparative Analysis: Hypothetical Profile of this compound vs. Established Inhibitors
For the purpose of this guide, let us hypothesize that the experimental workflow reveals that this compound is a potent inhibitor of both wild-type and T315I-mutant BCR-ABL, as well as VEGFR2. The following tables provide a comparative overview of its hypothetical performance against established kinase inhibitors.
Biochemical Potency (IC50 Values)
| Kinase Target | This compound (Hypothetical IC50, nM) | Ponatinib (IC50, nM)[3][4] | Imatinib (IC50, nM)[7] | Dasatinib (IC50, nM)[8] | Sorafenib (IC50, nM)[1] |
| BCR-ABL (WT) | 5 | 0.37 | 250 | <1 | 67 |
| BCR-ABL (T315I) | 25 | 2.0 | >10,000 | >10,000 | - |
| VEGFR2 | 15 | 1.5 | - | 29 | 90 |
| c-KIT | 80 | 13 | 100 | 12 | 68 |
| PDGFRα | 65 | 1 | 100 | 28 | 57 |
| Src | >1000 | 5.4 | >10,000 | <1 | - |
Note: "-" indicates data not widely reported or not a primary target.
Cellular Activity (Anti-proliferative GI50 Values)
| Cell Line | Primary Driver | This compound (Hypothetical GI50, nM) | Ponatinib (GI50, nM)[9] | Imatinib (GI50, nM) | Dasatinib (GI50, nM) | Sorafenib (GI50, nM) |
| K562 | BCR-ABL (WT) | 10 | 0.5 | 300 | 1 | - |
| Ba/F3 T315I | BCR-ABL (T315I) | 50 | 36 | >10,000 | >10,000 | - |
| HUVEC | VEGFR2 | 30 | - | - | - | 20 |
Signaling Pathway Inhibition: A Visual Comparison
The following diagram illustrates the key signaling pathways targeted by our hypothetical compound and the selected comparator inhibitors.
Diagram 3: Kinase Signaling Pathways and Inhibitor Targets.
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A Senior Application Scientist's Guide to Imidazo[1,2-b]pyridazine Synthesis: A Comparative Analysis
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for developing potent and selective therapeutic agents. Molecules incorporating this nucleus have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antipsychotics, antibacterial agents, and ligands for imaging β-amyloid plaques associated with Alzheimer's disease.[1][2] The notable success of the kinase inhibitor Ponatinib, which is built around this scaffold, has spurred a resurgence of interest in the efficient and versatile synthesis of novel imidazo[1,2-b]pyridazine derivatives.[1]
This guide provides a comparative analysis of the primary synthetic routes to this important scaffold. As researchers and drug development professionals, the choice of synthetic strategy is paramount, influencing not only the efficiency and scalability of the process but also the accessible chemical diversity. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of classical and modern synthetic methodologies, providing the field-proven insights necessary to make informed experimental choices.
I. The Classical Approach: Tschitschibabin Condensation
The most established and historically significant method for constructing the imidazo[1,2-b]pyridazine ring system is the Tschitschibabin (or Chichibabin) reaction.[3] This method involves the bimolecular condensation of a 3-aminopyridazine derivative with an α-haloketone.
Mechanistic Rationale
The reaction proceeds via a well-understood, two-step sequence. The causality behind this pathway lies in the inherent nucleophilicity of the aminopyridazine starting material.
-
N-Alkylation: The endocyclic pyridazine nitrogen (N1), being more nucleophilic than the exocyclic amino group, initiates the reaction by attacking the electrophilic carbon of the α-haloketone. This forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which aromatizes the newly formed five-membered imidazole ring, driving the reaction to completion.
// Nodes Start [label="Starting Materials:\n3-Aminopyridazine\nα-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: N-Alkylation\n(Formation of Quaternary Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Quaternary Ammonium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Intramolecular Cyclization\n& Dehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Imidazo[1,2-b]pyridazine\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Caption: High-level workflow of the Tschitschibabin condensation.
Expertise in Practice: Causality Behind Experimental Choices
A critical consideration for a successful Tschitschibabin synthesis is managing the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen (N1) not adjacent to the amino group is the most nucleophilic site.[4] The introduction of a halogen at the 6-position of the pyridazine ring is a common strategy to ensure good yields by modulating the electronics of the heterocyclic system.[4] The choice of solvent is typically a polar protic solvent like ethanol, which facilitates both the SN2 alkylation and the subsequent cyclization-dehydration steps. A mild base, such as sodium bicarbonate, is often employed to neutralize the hydrogen halide formed during the reaction.[4]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is adapted from a reported method for synthesizing a common imidazo[1,2-b]pyridazine intermediate.
-
Reagents: 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.0 eq), Sodium Bicarbonate (2.0 eq), Ethanol.
-
Step 1: To a solution of 3-amino-6-chloropyridazine in ethanol, add 2-bromoacetophenone.
-
Step 2: Add sodium bicarbonate to the mixture.
-
Step 3: Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Step 5: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Step 6: Recrystallize the crude product from ethanol to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
II. The Multicomponent Approach: Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, offering high atom economy and operational simplicity by combining three or more reactants in a single pot to form a complex product. The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier MCR for accessing 3-aminoimidazo-fused heterocycles and represents a significant alternative to the Tschitschibabin synthesis.[5][6][7]
Mechanistic Rationale
The GBB reaction is a three-component condensation of an aminopyridazine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid.
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyridazine and the aldehyde to form a Schiff base (imine) or, more accurately, an N-heteroaryliminium ion intermediate.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion.
-
Intramolecular Cyclization: This addition generates a nitrilium ion intermediate, which undergoes a[2][8]-dipolar cyclization. The exocyclic nitrogen attacks the nitrilium carbon to form the five-membered imidazole ring, yielding the final 3-aminoimidazo[1,2-b]pyridazine product.
// Nodes Reactants [label="3-Aminopyridazine + Aldehyde + Isocyanide\n+ Acid Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Condensation\n(Iminium Ion Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="N-Heteroaryliminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Isocyanide Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrilium [label="Nitrilium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3:[2][8]-Dipolar Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Aminoimidazo[1,2-b]pyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Step1; Step1 -> Iminium; Iminium -> Step2 [label=" Isocyanide"]; Step2 -> Nitrilium; Nitrilium -> Step3; Step3 -> Product; }
Caption: Key steps in the GBB multicomponent reaction.
Expertise in Practice: Causality Behind Experimental Choices
The GBB reaction's primary advantage is its convergence and ability to rapidly generate molecular diversity. The choice of catalyst is crucial; Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids like p-toluenesulfonic acid are effective.[6] The selection is often dictated by the reactivity of the aldehyde and aminopyridazine. For industrial scale-up, optimizing conditions to include dehydrating agents like trimethyl orthoformate can significantly improve yields by driving the initial iminium formation equilibrium forward.[2] Solvents such as methanol or acetonitrile are commonly used. The reaction is highly versatile, tolerating a wide range of functional groups on both the aldehyde and isocyanide components.[2][5]
Experimental Protocol: Microwave-Assisted GBB Synthesis
This protocol is a representative example of a modern, efficient GBB reaction, leveraging microwave irradiation to accelerate the process.[9][10]
-
Reagents: 2-aminopyridine derivative (1.0 eq), Aldehyde (1.2 eq), Isocyanide (1.2 eq), Yb(OTf)₃ (0.08 eq), DCM/MeOH (3:1 mixture).
-
Step 1: In a 10 mL microwave reaction vessel, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and Ytterbium(III) triflate (Yb(OTf)₃) in a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Step 2: Seal the vessel and place it in a monomodal microwave reactor.
-
Step 3: Irradiate the mixture at 100 °C for 1 hour.
-
Step 4: After cooling, remove the solvent under reduced pressure.
-
Step 5: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure product.
III. Modern Frontiers: Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials.[11] In the context of imidazo[1,2-b]pyridazines, palladium- and copper-catalyzed direct arylation at the C3 position is a particularly elegant approach to decorated scaffolds.
Mechanistic Rationale
While several specific mechanisms can operate depending on the catalyst and reactants, a common pathway for palladium-catalyzed direct C-H arylation is the Concerted Metalation-Deprotonation (CMD) mechanism.
-
Palladium(II) Activation: A Pd(II) salt, often Pd(OAc)₂, is the active catalyst.
-
Concerted Metalation-Deprotonation (CMD): The imidazo[1,2-b]pyridazine coordinates to the palladium center. A base (often a carbonate or a carboxylate) assists in the deprotonation of the C3-H bond while the palladium simultaneously forms a C-Pd bond. This is the key C-H activation step and forms a palladacycle intermediate.
-
Oxidative Addition: An aryl halide (e.g., Ar-Br) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The aryl group and the imidazopyridazine moiety couple, and the C-C bond is formed. This step regenerates a Pd(II) species, allowing the catalytic cycle to continue.
// Nodes Start [label="Imidazo[1,2-b]pyridazine + Aryl Halide\n+ Pd(OAc)₂ Catalyst + Base", fillcolor="#F1F3F4", fontcolor="#202124"]; CMD [label="Concerted Metalation-\nDeprotonation (CMD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palladacycle [label="Palladacycle Intermediate\n(Pd-C Bond)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nof Aryl Halide", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdIV [label="Pd(IV) Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C3-Arylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CatalystRegen [label="Catalyst Regeneration\n(Pd(II))", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CMD; CMD -> Palladacycle; Palladacycle -> OxAdd; OxAdd -> PdIV; PdIV -> RedElim; RedElim -> Product; RedElim -> CatalystRegen [style=dashed]; CatalystRegen -> CMD [style=dashed, label=" Enters next cycle"]; }
Caption: Catalytic cycle for a direct C-H arylation reaction.
Expertise in Practice: Causality Behind Experimental Choices
The success of a C-H functionalization reaction hinges on the precise selection of the catalyst, ligand, base, and solvent. Palladium(II) acetate is a common and effective catalyst.[8][12] While some reactions can proceed without a ligand, phosphine ligands like PPh₃ are often used to stabilize the palladium catalyst and promote the desired reactivity.[8] The choice of base, such as K₂CO₃, is critical for the deprotonation step. The reaction is typically performed at elevated temperatures (e.g., 110 °C) in a non-polar solvent like toluene to achieve efficient C-H activation.[8] This method's power lies in its ability to directly couple complex fragments, offering a shortcut to highly functionalized molecules that would be difficult to access otherwise.
Experimental Protocol: Palladium-Catalyzed Direct C3-Arylation
This protocol is based on a reported procedure for the direct arylation of the imidazo[1,2-b]pyridazine core.[8]
-
Reagents: Imidazo[1,2-b]pyridazine derivative (1.0 eq), (Hetero)aryl bromide (1.5 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), K₂CO₃ (2.0 eq), Toluene.
-
Step 1: In a sealed tube, add the imidazo[1,2-b]pyridazine, aryl bromide, palladium(II) acetate, triphenylphosphine (PPh₃), and potassium carbonate (K₂CO₃).
-
Step 2: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Step 3: Add anhydrous toluene via syringe.
-
Step 4: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Step 5: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Step 6: Concentrate the filtrate and purify the residue by column chromatography to yield the 3-arylated product.
IV. Performance Comparison
The choice of synthetic route depends on the specific goals of the project, including desired substitution patterns, scale, and available starting materials. The following table summarizes key performance metrics for the discussed methodologies.
| Metric | Tschitschibabin Condensation | Groebke-Blackburn-Bienaymé (GBB) | Metal-Catalyzed C-H Functionalization |
| Complexity | Two-component, linear synthesis. | Three-component, convergent synthesis. | Two-component, direct coupling. |
| Typical Yields | Good to excellent (often >80%).[4] | Moderate to excellent (60-98%).[5][10] | Good to excellent (70-95%).[8][11] |
| Reaction Time | Several hours (e.g., 4-6 h) under reflux.[4] | Can be long (12-24 h), but significantly reduced with microwave (e.g., 15-60 min).[9][10][13] | Typically long reaction times (12-24 h) at high temperatures.[8] |
| Key Advantage | Simple, reliable, uses readily available starting materials. | High efficiency, rapid generation of molecular diversity from simple inputs.[5][6] | High atom economy, avoids pre-functionalization, allows late-stage modification.[11] |
| Key Limitation | Limited to 2-substituted or 2,3-disubstituted patterns based on α-haloketone availability. | Primarily yields 3-amino substituted products. Isocyanides can be toxic/unstable. | Requires specific directing groups for regioselectivity, catalyst cost, potential metal contamination. |
| Substrate Scope | Dependent on the availability of diverse α-haloketones. | Very broad; tolerates wide functional group diversity in aldehyde and isocyanide.[2] | Broad scope for aryl halides; functional group tolerance is catalyst-dependent.[8] |
| Green Chemistry | Moderate; often uses traditional solvents and requires heating. | Good; high atom economy. Can be performed in greener solvents.[5] | Excellent atom economy, but uses precious metal catalysts and often requires high temperatures. |
V. Modern Enhancement: The Role of Microwave-Assisted Synthesis
Across all major synthetic routes, microwave (MW) irradiation has proven to be a transformative enabling technology.[4][14] By utilizing dielectric heating, MW-assisted synthesis can dramatically reduce reaction times from many hours to mere minutes and often leads to higher yields and cleaner reaction profiles.[9][14]
-
In Tschitschibabin Reactions: MW heating can accelerate the condensation, reducing reaction times to under an hour while maintaining high yields.[4]
-
In GBB Reactions: This is where MW assistance has the most significant impact. Reactions that might take 24 hours at room temperature can be completed in 15-60 minutes at elevated temperatures in a sealed MW vessel, making it an ideal tool for high-throughput library synthesis.[9][13]
-
In C-H Functionalization: MW irradiation can also be used to accelerate palladium-catalyzed coupling reactions, allowing for shorter reaction times in one-pot, multi-step procedures.[8]
The adoption of microwave chemistry represents a key process optimization, aligning with the principles of green chemistry by reducing energy consumption and often enabling the use of less solvent.[14]
Conclusion
The synthesis of the imidazo[1,2-b]pyridazine scaffold can be approached through several robust and well-developed methodologies.
-
The Tschitschibabin condensation remains a reliable and straightforward method, particularly for accessing 2-substituted analogues from simple precursors.
-
The Groebke-Blackburn-Bienaymé reaction offers a superior, convergent strategy for rapidly building libraries of 3-amino-substituted derivatives, showcasing high efficiency and broad substrate scope.
-
Metal-catalyzed C-H functionalization represents the state-of-the-art in atom economy, providing an elegant route for the late-stage introduction of aryl or vinyl groups at the C3 position without the need for pre-functionalization.
As a senior application scientist, my recommendation is to select the synthetic route based on the desired substitution pattern and the overall objective. For generating diverse libraries for drug discovery screening, the GBB reaction, particularly when enhanced with microwave assistance, is unparalleled in its efficiency. For specific, targeted syntheses where the α-haloketone is readily available, the classical Tschitschibabin reaction is a cost-effective and high-yielding choice. For late-stage diversification or when atom economy is the highest priority, direct C-H functionalization is the most advanced and powerful tool in the arsenal. A thorough understanding of the causality and practical considerations behind each method is essential for the successful development of novel and impactful imidazo[1,2-b]pyridazine-based molecules.
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Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. (2025, December 20). ResearchGate. Retrieved January 2, 2026, from [Link]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). European Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
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Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020, March). Journal of Heterocyclic Chemistry. Retrieved January 2, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
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The Groebke-Blackburn-Bienaymé Reaction. (2019, November 14). European Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). Molecules. Retrieved January 2, 2026, from [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September). ChemistrySelect. Retrieved January 2, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. (n.d.). The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Analogs
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its significance is underscored by its presence in the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used for treating chronic myeloid leukemia.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific series of these compounds: the 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine analogs. We will explore how subtle molecular modifications to this core structure influence biological activity, compare their performance to relevant alternatives, and provide the experimental context for these findings.
The core scaffold under consideration is this compound, a versatile starting point for developing a range of therapeutic agents, including kinase inhibitors and antiplasmodial agents.[3][4] Understanding the SAR of this scaffold is crucial for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
The Foundational Scaffold: Synthesis and Core Attributes
The synthesis of the this compound core is typically achieved through a cyclocondensation reaction. A common route involves the reaction of 3-Amino-6-chloro-4-methylpyridazine with bromoacetone in a suitable solvent like acetonitrile, followed by basification to yield the desired product.[5] This straightforward synthesis allows for the generation of a diverse library of analogs for SAR studies.
The inherent chemical properties of the this compound scaffold, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, provide a solid foundation for its interaction with various biological targets. The chloro and methyl groups at positions 6 and 8, respectively, serve as key initial modification points to probe the chemical space around the core structure.
Dissecting the Structure-Activity Relationship
The pharmacological profile of imidazo[1,2-b]pyridazine analogs can be finely tuned by strategic substitutions at various positions of the heterocyclic core.[4] The following sections detail the impact of these modifications.
The 6-position of the imidazo[1,2-b]pyridazine ring is a critical determinant of biological activity. While our core scaffold features a chloro group, extensive research has been conducted on analogs with different substituents at this position, particularly amino derivatives.
For instance, in the development of Tyrosine Kinase 2 (Tyk2) JH2 inhibitors, 6-anilino imidazopyridazine analogs were initially explored.[6][7] However, these compounds suffered from poor metabolic stability. A significant breakthrough was achieved by replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, which led to a dramatic improvement in metabolic stability.[6][7] Further optimization of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring revealed that a 2-pyridyl group enhanced Caco-2 permeability, likely due to the formation of intramolecular hydrogen bonds.[6]
In the context of antiplasmodial activity, substitutions at the 6-position have also been shown to be crucial. However, para-substitution with either a sulfone or sulfoxide group on a 6-phenyl ring was found to be detrimental to potency against P. falciparum.[3] This highlights the sensitive nature of this position and the need for careful substituent selection based on the desired therapeutic target.
Our core compound features methyl groups at both the 2- and 8-positions. The 2-position, in particular, has been a site for modification in various studies. For example, in the development of antitubercular agents, the 6-chloroimidazo[1,2-b]pyridazine core was functionalized at the 2-position to incorporate benzohydrazide moieties.[8]
Further SAR studies on Tyk2 JH2 inhibitors have involved modifications at the C3 position, leading to the identification of highly potent and selective inhibitors.[6][7] These findings underscore the importance of exploring substitutions around the entire imidazo[1,2-b]pyridazine scaffold to achieve optimal biological activity.
The following diagram illustrates the key SAR takeaways for the imidazo[1,2-b]pyridazine scaffold:
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The Untapped Potential of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine Derivatives: A Comparative Look at In Vivo Efficacy in Structurally Related Analogs
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a promising frontier in medicinal chemistry.[1] While specific in vivo efficacy data for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine derivatives remains elusive in publicly available literature, a comprehensive analysis of structurally similar compounds reveals a landscape rich with therapeutic potential, particularly in oncology and inflammatory diseases. This guide provides an objective comparison of the in vivo performance of various imidazo[1,2-b]pyridazine derivatives, offering valuable insights for future drug discovery efforts targeting this versatile heterocyclic system.
The imidazo[1,2-b]pyridazine core, a fusion of imidazole and pyridazine rings, has garnered significant attention for its ability to serve as a scaffold for potent and selective kinase inhibitors. Modifications at various positions on this bicyclic system have led to the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-tubercular properties. This guide will delve into the in vivo efficacy of key imidazo[1,2-b]pyridazine derivatives, drawing comparisons based on their therapeutic targets, preclinical models, and observed outcomes.
Comparative In Vivo Efficacy of Imidazo[1,2-b]pyridazine Derivatives
While the specific 6-Chloro-2,8-dimethyl substitution pattern is not yet represented in published in vivo studies, a number of other derivatives have demonstrated significant therapeutic effects in preclinical models. The following sections and tables summarize the in vivo data for these promising analogs.
Anti-Cancer Applications
The imidazo[1,2-b]pyridazine scaffold has been extensively explored for its anti-cancer properties, with several derivatives showing potent tumor growth inhibition in xenograft models. A noteworthy example is a macrocyclic imidazo[1,2-b]pyridazine derivative identified as a novel ALK inhibitor, which has shown efficacy against multiple resistant mutants.[2]
| Derivative | Target | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| Macrocyclic Imidazo[1,2-b]pyridazine (unspecified structure) | Anaplastic Lymphoma Kinase (ALK) | Not specified in abstract | Not specified in abstract | Effective against multiple resistant ALK mutants | [2] |
| Imidazo[1,2-a]quinoxaline-based inhibitor (6b) | Epidermal Growth Factor Receptor (EGFR) | A549 xenograft nude mice | Not specified in abstract | Significantly abolished tumor growth, improved survival | [3] |
Anti-Inflammatory and Analgesic Activity
Derivatives of the related pyridazine and pyridazinone scaffolds have shown considerable promise as anti-inflammatory and analgesic agents.[4] For instance, certain 2-phenylimidazo[1,2-b]pyridazines have been evaluated for their anti-inflammatory and analgesic activities in vivo.[5] Furthermore, novel pyridazinone derivatives have been identified as selective COX-2 inhibitors with potent anti-inflammatory effects in rat paw edema models.[6]
| Derivative | Target | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| 2-Phenylimidazo[1,2-b]pyridazine derivatives | Not specified (likely COX pathway) | Carrageenan-induced rat paw edema, Acetic acid-induced writhing in mice | Not specified in abstract | Demonstrated anti-inflammatory and analgesic activity | [5] |
| Pyridazinone derivatives (5a and 5f) | Cyclooxygenase-2 (COX-2) | Rat paw edema model | Not specified in abstract | Strong anti-inflammatory effects, comparable to indomethacin and celecoxib, with lower ulcerogenic potential | [6] |
| Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor (Compound 6) | Tyrosine kinase 2 (Tyk2) JH2 domain | Rat adjuvant arthritis model | Not specified in abstract | Fully efficacious in a preventive model | [7] |
Experimental Methodologies: A Closer Look
The evaluation of in vivo efficacy for these compounds relies on well-established preclinical models that mimic human diseases. Understanding these methodologies is crucial for interpreting the significance of the reported data.
Xenograft Models for Cancer
A common approach to assess the anti-cancer potential of a compound is the use of xenograft models. This typically involves the following steps:
This workflow allows researchers to evaluate the ability of a test compound to inhibit tumor growth in a living organism and to assess its impact on survival.[3]
Carrageenan-Induced Paw Edema for Inflammation
To evaluate anti-inflammatory activity, the carrageenan-induced paw edema model in rats is widely used. The protocol generally follows these steps:
This model provides a quantitative measure of a compound's ability to reduce acute inflammation.[5]
Future Directions and the Path Forward
The existing body of research on imidazo[1,2-b]pyridazine derivatives strongly suggests that this scaffold is a fertile ground for the discovery of novel therapeutics. While the specific in vivo efficacy of this compound derivatives is yet to be explored, the data from structurally related compounds provides a compelling rationale for their synthesis and evaluation.
Future research should focus on:
-
Synthesis and in vitro screening of a library of this compound derivatives against a panel of kinases and other relevant biological targets.
-
Pharmacokinetic profiling of lead compounds to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
-
In vivo efficacy studies in relevant animal models of cancer and inflammatory diseases for the most promising candidates.
By systematically exploring the structure-activity relationships of this intriguing class of molecules, the scientific community can unlock their full therapeutic potential and pave the way for the development of new and effective treatments for a range of human diseases.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Metabolic Hurdle
The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its versatile structure is a cornerstone in a multitude of biologically active agents, including the successful kinase inhibitor ponatinib, and it has been explored for applications ranging from anticancer to anti-inflammatory and antiviral therapies.[1][2] However, for any promising compound to transition from a hit to a viable drug candidate, it must navigate the complex landscape of drug metabolism.
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and cause toxicity.[3] Therefore, a deep understanding of the structure-metabolism relationships (SMRs) within a chemical series is paramount.
This guide provides a comparative analysis of the metabolic stability of various imidazo[1,2-b]pyridazine derivatives. We will dissect the key metabolic pathways, detail the gold-standard experimental protocols for stability assessment, and present a data-driven comparison of how specific structural modifications impact metabolic fate. Our objective is to equip medicinal chemists with the insights needed to rationally design next-generation imidazo[1,2-b]pyridazine-based therapeutics with optimized pharmacokinetic properties.
Core Principles of Imidazo[1,2-b]pyridazine Metabolism
The metabolic fate of most xenobiotics, including imidazo[1,2-b]pyridazine derivatives, is primarily governed by Phase I and Phase II drug-metabolizing enzymes.
-
Phase I Metabolism: These reactions, predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[5] For N-heterocyclic scaffolds like imidazo[1,2-b]pyridazine, oxidative metabolism is the most common pathway. The imidazole moiety, in particular, can be susceptible to metabolism or can act as an inhibitor of CYP enzymes through coordination with the heme iron.[6]
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and facilitating their excretion. These are primarily studied using intact cell systems like hepatocytes.[4]
The specific sites on the imidazo[1,2-b]pyridazine core that are most susceptible to metabolic attack (so-called "metabolic soft spots") are typically electron-rich positions or sterically accessible alkyl groups attached to the scaffold. Identifying and modifying these sites is a cornerstone of drug design.
Caption: Core structure of imidazo[1,2-b]pyridazine with likely metabolic hotspots.
Experimental Workflow for Assessing Metabolic Stability
To quantitatively compare derivatives, robust in vitro assays are essential. The two most common systems are liver microsomes and hepatocytes, which offer complementary information.[7] Microsomal assays primarily assess Phase I metabolism, while hepatocyte assays capture both Phase I and Phase II pathways.[4][7]
Caption: Standard experimental workflow for in vitro metabolic stability assays.
Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining metabolic stability using pooled human liver microsomes (HLM). The causality behind this choice is that microsomes are enriched with CYP450 enzymes, providing a cost-effective, high-throughput screen for Phase I liabilities.[4]
-
Preparation:
-
Thaw pooled HLM and the NADPH regenerating system (containing glucose-6-phosphate and G6P-dehydrogenase to ensure a continuous supply of NADPH) on ice.
-
Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to the final concentration (typically 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
-
Pre-incubation:
-
Add the diluted test compound and HLM (final protein concentration typically 0.5-1.0 mg/mL) to a 96-well plate.
-
Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath. This step ensures the system reaches thermal equilibrium before the reaction is initiated.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the crucial T=0 time point for the reaction.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample from the reaction well and transfer it to a separate plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). The organic solvent stops the enzymatic reaction by precipitating the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) is determined from the linear regression of this plot.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
-
Comparative Analysis: Structure-Metabolism Relationships (SMR)
The metabolic stability of an imidazo[1,2-b]pyridazine derivative is not an intrinsic property of the core itself but is profoundly influenced by the nature and position of its substituents. Below, we compare different substitution patterns and their documented impact on stability.
The Impact of Lipophilicity
A well-established principle in medicinal chemistry is that increased lipophilicity (often measured as cLogP) can lead to greater non-specific binding to metabolizing enzymes like CYPs, resulting in enhanced metabolism.[8]
A study on Tyk2 JH2 inhibitors provides a clear example.[9] Replacement of a highly lipophilic group (cLogP = 3.80) with a more polar one resulted in a derivative with a cLogP of 1.99 and a dramatic improvement in liver microsomal stability.[9] This demonstrates that a primary strategy for improving stability is to control and reduce the overall lipophilicity of the molecule.
Bioisosteric Replacement of Labile Groups
Metabolically labile groups, such as anilines, are often hotspots for oxidation. A successful strategy involves their replacement with more robust bioisosteres that maintain the necessary pharmacological interactions.
In one series, a 6-anilino imidazopyridazine was found to have poor metabolic stability.[9] Replacing the anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety led to a significant increase in stability.[9] This is a classic example of using a bioisosteric replacement to "design out" a metabolic liability.[10][11]
Comparative Data of Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes experimental data for a series of Tyk2 inhibitors, illustrating how subtle changes to substituents can have a significant impact on metabolic stability, measured by half-life (t½) in rat liver microsomes (RLM).[9]
| Compound ID | Key Structural Feature (at C6-amino position) | R¹ at Pyridone N1 | R² at C3 | RLM t½ (min) |
| 4 | 4-fluoro-2,6-dimethylanilino | N/A | 2-hydroxy-2-methylpropyl | < 10 |
| 5 | 2-oxo-1,2-dihydropyridin-3-ylamino | H | 2-hydroxy-2-methylpropyl | 148 |
| 6c | 2-oxo-1-phenyl-1,2-dihydropyridin-3-ylamino | Phenyl | 2-cyanoprop-2-yl | > 240 |
| 6e | 2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-ylamino | 2-Pyridyl | 2-cyanoprop-2-yl | > 240 |
| 6m | 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridin-3-ylamino | Dimethylpyrazole | 2-cyanoprop-2-yl | > 240 |
| 6q | 2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-ylamino | 2-Pyridyl | (1R,2S)-2-fluorocyclopropyl | 41 |
Data synthesized from literature.[9]
Analysis of the Data:
-
The transition from the anilino group in Compound 4 to the pyridone-based structure in Compound 5 showcases a greater than 14-fold increase in metabolic half-life, highlighting the success of the bioisosteric replacement strategy.[9]
-
Further substitution on the pyridone nitrogen with aryl or heteroaryl groups (6c, 6e, 6m ) led to compounds with excellent metabolic stability (t½ > 240 min), suggesting this position is not a primary metabolic liability and can be used to tune other properties.[9]
-
Interestingly, changing the C3 substituent from a bulky, polar cyano-propyl group to a smaller fluorocyclopropyl group in Compound 6q significantly reduced the metabolic stability compared to its analogue 6e .[9] This suggests that modifications at the C3 position can have a profound, and sometimes unexpected, influence on the molecule's interaction with metabolizing enzymes.
Rational Strategies for Optimizing Metabolic Stability
Based on the evidence, a logical approach can be employed to enhance the metabolic stability of a lead imidazo[1,2-b]pyridazine compound.
Caption: Decision tree for the rational optimization of metabolic stability.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a valuable starting point for the development of novel therapeutics. However, its success is contingent on achieving a favorable pharmacokinetic profile, with metabolic stability being a key pillar. This guide has demonstrated that metabolic liabilities are not insurmountable obstacles but rather design challenges that can be addressed through a systematic and data-driven approach.
By understanding the key metabolic pathways, employing robust in vitro assays, and rationally applying medicinal chemistry strategies such as lipophilicity reduction and bioisosteric replacement, researchers can effectively navigate the complexities of drug metabolism. The comparative data clearly show that even minor structural modifications can lead to dramatic improvements in stability. Integrating these principles early in the drug discovery process will undoubtedly accelerate the journey of potent imidazo[1,2-b]pyridazine derivatives from the laboratory to the clinic.
References
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Lin, X. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Dalvie, D. et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
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Allu, M. & Geden, J.V. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Chemistry – An Asian Journal. Available at: [Link]
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Lainati, C. et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, V. & Prasad, Y.R. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research. Available at: [Link]
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Creative Biolabs (n.d.). Metabolic Stability Assay. Available at: [Link]
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Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Available at: [Link]
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Miller, J. et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Cheng, Y. et al. (2014). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ou, M. et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate (n.d.). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. Available at: [Link]
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Ivascu, M.C. et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Available at: [Link]
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Ivascu, M. et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences. Available at: [Link]
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Journal of Medicinal Chemistry (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]
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Stresser, D.M. et al. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition. Available at: [Link]
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MDPI (n.d.). Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. Available at: [Link]
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Rivero, A. et al. (2021). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Journal of Clinical Medicine. Available at: [Link]
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Validating 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: A Comparative Guide to a Privileged Drug Discovery Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the identification and validation of novel molecular scaffolds is a cornerstone of therapeutic innovation. The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a structural motif consistently found in compounds with high affinity for a variety of biological targets.[1][2] This guide provides a comprehensive technical validation of a specific derivative, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, as a promising starting point for drug discovery campaigns. Through a comparative analysis with established kinase inhibitor scaffolds, supported by experimental data and detailed protocols, we will elucidate the potential of this compound and its underlying heterocyclic system.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent Bioactivity
The imidazo[1,2-b]pyridazine heterocyclic system is a fused bicyclic structure analogous to purines, where a pyridazine ring replaces the pyrimidine ring.[3] This structural feature has proven to be highly effective in interacting with the ATP-binding sites of various protein kinases, making it a fertile ground for the development of kinase inhibitors.[1][4] The success of the multi-targeted kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, has spurred significant interest in exploring this scaffold for a range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[2]
The versatility of the imidazo[1,2-b]pyridazine scaffold lies in its synthetic tractability and the ability to introduce diverse substituents at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-chloro substituent, in particular, serves as a key handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of functional groups and explore structure-activity relationships (SAR).[1]
Physicochemical and Synthetic Profile of this compound
Physicochemical Properties
A foundational aspect of scaffold validation is the characterization of its physicochemical properties, which are critical determinants of its drug-like potential.
| Property | Value | Source |
| CAS Number | 17412-23-6 | [5][6] |
| Molecular Formula | C₈H₈ClN₃ | [5][6] |
| Molecular Weight | 181.62 g/mol | [5][6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 109-110°C | [7] |
Synthesis
The synthesis of this compound is a straightforward and efficient process, making it an attractive starting point for library synthesis. The primary route involves the condensation of a substituted aminopyridazine with an α-haloketone.[7]
Synthetic Scheme:
A concise representation of the synthesis of the target scaffold.
Protocol: A mixture of 6-Chloro-4-methylpyridazin-3-amine and bromoacetone is refluxed in acetonitrile for 8 hours. Following reaction completion, the solvent is removed, and the residue is worked up with an aqueous base and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the final product.[7]
Comparative Analysis: Benchmarking Against Established Kinase Inhibitor Scaffolds
To objectively assess the potential of this compound, a comparison with well-established kinase inhibitor scaffolds is essential. For this analysis, we will consider representative compounds from the anilino-quinazoline and pyrrolo-pyrimidine classes, which are core structures of several FDA-approved kinase inhibitors.
| Scaffold Class | Representative Compound | Key Kinase Targets | Reported IC₅₀ (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Derivative K00135 | PIM-1 | <50 | [8][9] |
| Derivative (unnamed) | DYRK1A, CLK1, CLK4 | 50, 82, 44 | [4] | |
| Anilino-quinazoline | Gefitinib | EGFR | 2-37 | Commercially available data |
| Pyrrolo-pyrimidine | Ruxolitinib | JAK1, JAK2 | 2.8, 3.3 | Commercially available data |
The data indicates that the imidazo[1,2-b]pyridazine scaffold can produce highly potent kinase inhibitors, with IC₅₀ values in the nanomolar range, comparable to those of established drug scaffolds.[4][8][9] The key advantage of this scaffold lies in its unique binding modes, which can offer improved selectivity compared to more conventional ATP-mimetic inhibitors.[8][9]
Experimental Protocols for Scaffold Validation
The validation of a new drug discovery scaffold requires rigorous experimental testing. Below are detailed protocols for key in vitro and cell-based assays to characterize the kinase inhibitory activity of this compound and its derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by measuring the amount of ADP produced.
Workflow:
Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[10]
-
Assay Plate Preparation: In a 384-well white opaque assay plate, add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.[11]
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in kinase assay buffer. The specific kinase and substrate will depend on the target of interest.
-
Add 5 µL of the 2x kinase/substrate solution to each well.[11]
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.[11]
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.[11]
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
Cell-Based Kinase Activity Assay (Phosphorylation Detection)
This assay measures the ability of a compound to inhibit the activity of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.
Workflow:
Workflow for the cell-based phosphorylation assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line expressing the target kinase and its substrate in a 96-well plate.
-
Once the cells have adhered, treat them with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
-
Phosphorylation Detection (Western Blot):
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate or housekeeping protein signal.
-
Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.
-
ADME-Tox Considerations and Future Directions
While the imidazo[1,2-b]pyridazine scaffold has demonstrated significant potential, a comprehensive evaluation must also include an assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. Preliminary safety data for this compound indicates that it may be harmful if swallowed and can cause skin and eye irritation.[12][13] Further in vitro and in vivo studies are necessary to fully characterize its pharmacokinetic and toxicological properties.
Future work on this scaffold should focus on:
-
Broad Kinome Profiling: Screening this compound and its derivatives against a large panel of kinases to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications at various positions of the scaffold to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating promising compounds in relevant animal models of disease to assess their therapeutic potential.
-
Comprehensive ADME-Tox Profiling: Conducting detailed studies to assess the metabolic stability, permeability, and potential toxicities of lead compounds.
Conclusion
This compound represents a promising and synthetically accessible starting point for the development of novel therapeutics, particularly kinase inhibitors. Its underlying imidazo[1,2-b]pyridazine scaffold has a proven track record of producing potent and selective bioactive molecules. The comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and advance this and other related scaffolds in their drug discovery programs. Through systematic evaluation and optimization, the full therapeutic potential of this privileged scaffold can be realized.
References
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Bio-protocol. (2014). IP-Kinase Assay. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
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ResearchGate. (2021). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]
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ResearchGate. (2021). Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases. [Link]
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Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
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Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696-709. [Link]
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Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]
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PubMed. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. [Link]
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PubMed. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. Off-target effects can lead to unforeseen toxicity or diminished efficacy, making early and comprehensive cross-reactivity profiling a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison of methodologies for assessing the selectivity of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine , a member of the pharmacologically significant imidazopyridazine scaffold.
The imidazopyridazine core is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[1][2] Derivatives of this scaffold have been identified as inhibitors of several key signaling kinases, including Transforming Growth Factor-β-activated kinase 1 (TAK1), Pim kinases, and Tyrosine Kinase 2 (Tyk2).[3][4][5] Given the structural similarities across the human kinome, particularly within the ATP-binding pocket, a thorough investigation into the selectivity of any new imidazopyridazine derivative is essential.
This guide will use a plausible primary target for this compound, Transforming Growth Factor-β-activated kinase 1 (TAK1) , as a framework for discussing and comparing various cross-reactivity profiling strategies. TAK1 is a key mediator in inflammatory signaling pathways, and its inhibition is a promising therapeutic strategy for inflammatory diseases and certain cancers.[6][7] We will explore both broad-panel screening and cell-based target engagement assays, providing the rationale behind experimental choices and presenting hypothetical data to illustrate the comparative power of these techniques.
The Imperative of Selectivity: Why Profile this compound?
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is the primary goal, off-target interactions can lead to a range of undesirable outcomes, from direct toxicity to the activation of resistance pathways. For a compound like this compound, which belongs to a scaffold with known activity against multiple kinases, a comprehensive understanding of its kinome-wide interaction profile is non-negotiable.
This guide will compare three orthogonal approaches to building a robust cross-reactivity profile:
-
In Vitro Kinase Panel Screening: A direct, high-throughput method to assess the biochemical activity of the compound against a large number of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct target engagement within a more physiologically relevant cellular environment.
-
Chemoproteomics: An unbiased, mass spectrometry-based approach to identify cellular targets and off-targets in a native biological system.
I. In Vitro Profiling: A Broad-Spectrum View of Kinase Interactions
The initial step in understanding the selectivity of a novel inhibitor is often a broad, in vitro screen against a panel of purified kinases. This approach provides a direct measure of the compound's ability to inhibit the enzymatic activity of a wide array of kinases under controlled biochemical conditions.
Rationale and Experimental Design
The primary goal of in vitro kinase profiling is to identify potential off-targets early in the discovery process. By testing the compound against a large and diverse panel of kinases, researchers can quickly identify liabilities and guide structure-activity relationship (SAR) studies to improve selectivity. Commercial services from companies like Reaction Biology and Promega offer comprehensive panels that cover a significant portion of the human kinome.[8][9] These assays typically measure the inhibition of substrate phosphorylation, often using radiolabeled ATP or luminescence-based detection methods.[9][10]
A key consideration in the experimental design is the concentration of ATP used in the assay. Running the screen at a physiological ATP concentration (e.g., 1 mM) can provide a more accurate reflection of the compound's activity in a cellular context, while screening at the Km of ATP for each kinase can reveal the intrinsic binding affinity.[10]
Hypothetical Kinome Scan Data for this compound
To illustrate the output of such a screen, Table 1 presents hypothetical data from a kinome scan for our compound of interest, assuming a primary inhibitory activity against TAK1.
| Table 1: Hypothetical Kinome Scan Data for this compound (at 1 µM) | |
| Kinase Target | % Inhibition |
| TAK1 (Primary Target) | 98% |
| MAP2K1 (MEK1) | 75% |
| MAP2K4 (MKK4) | 68% |
| PIM1 | 45% |
| AURKA | 32% |
| CDK2 | 15% |
| SRC | 8% |
| EGFR | 2% |
This data provides a clear, rank-ordered list of potential off-targets. The significant inhibition of MAP2K1 and MAP2K4, which are downstream of TAK1 in some pathways, warrants further investigation to determine if this is due to direct inhibition or a consequence of their close relation in the kinome tree.
Experimental Protocol: In Vitro Kinase Panel Screening (Luminescence-Based)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations.
-
Assay Plate Preparation: In a 384-well plate, dispense the kinase, substrate, and ATP solution.
-
Compound Addition: Add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is proportional to kinase activity.[8]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition relative to the DMSO control.
II. Cellular Target Engagement: Validating Interactions in a Living System
While in vitro screens are invaluable for their breadth, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in intact cells or cell lysates.[7][11][12][13][14]
The Principle of Thermal Stabilization
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] When heated, proteins denature and aggregate. A protein bound to an inhibitor will be more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to its unbound state.
Experimental Workflow and Data Interpretation
The experimental workflow for CETSA involves treating cells with the compound, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization. This provides strong evidence of direct binding in a cellular context.
Comparing On-Target vs. Off-Target Engagement
CETSA can be used to compare the thermal stabilization of the primary target (TAK1) with that of a potential off-target identified in the in vitro screen (e.g., MAP2K1).
| Table 2: Hypothetical CETSA Data for this compound (at 10 µM) | ||
| Target Protein | Vehicle (DMSO) Tagg (°C) | Compound-Treated Tagg (°C) |
| TAK1 | 52.1 | 58.5 |
| MAP2K1 | 55.3 | 55.8 |
The significant thermal shift observed for TAK1 confirms robust target engagement in the cellular environment. The minimal shift for MAP2K1 suggests that the inhibition seen in the in vitro assay may not translate to strong binding in cells at the tested concentration, or that the interaction is weaker.
III. Unbiased Profiling with Chemoproteomics: Discovering the Unexpected
Both kinase panel screening and CETSA are hypothesis-driven methods that require prior knowledge of the potential targets. In contrast, chemoproteomics offers an unbiased, discovery-oriented approach to identify the full spectrum of a compound's interactions within the native proteome.[3][4]
Affinity-Based and Stability-Based Approaches
There are two main strategies in chemoproteomics for target deconvolution:
-
Affinity-Based Chemoproteomics: This method involves synthesizing a chemical probe by attaching an affinity tag (e.g., biotin) to the inhibitor.[4] The probe is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.
-
Stability-Based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This is an extension of CETSA to the entire proteome. It measures the thermal stability of thousands of proteins in the presence and absence of the compound, allowing for the unbiased identification of targets and off-targets that exhibit a thermal shift.
Comparative Insights from Chemoproteomics
A chemoproteomics experiment could confirm TAK1 as the primary target of this compound while also revealing previously unknown off-targets that were not included in the in vitro kinase panel. This unbiased approach is particularly valuable for identifying interactions with non-kinase proteins that could contribute to the compound's overall biological activity or toxicity profile.
| Table 3: Hypothetical Chemoproteomics Hits for this compound | ||
| Protein Hit | Method | Significance |
| TAK1 (MAP3K7) | TPP | High thermal stabilization |
| MAP2K1 | TPP | Moderate thermal stabilization |
| PIM1 | Affinity Pulldown | Enriched with tagged compound |
| HSP90AA1 | TPP | Unexpected Hit: High thermal stabilization |
The identification of a chaperone protein like HSP90AA1 as an off-target would be a critical finding, as it could have broad implications for cellular proteostasis and would likely not have been discovered through a kinase-focused screening approach.
Synthesis and Conclusion: An Integrated Approach to Selectivity Profiling
A comprehensive cross-reactivity profile for this compound cannot be built on a single experimental technique. Rather, a multi-faceted approach that integrates the strengths of in vitro, in-cell, and unbiased proteomic methods is required for a thorough and reliable assessment of selectivity.
-
In Vitro Kinase Panels provide a rapid and broad overview of a compound's activity across the kinome, flagging potential off-targets for further investigation.
-
Cellular Thermal Shift Assays offer a crucial validation step, confirming direct target engagement in a more physiologically relevant context and helping to prioritize the off-targets identified in vitro.
-
Chemoproteomics provides an unbiased, global view of a compound's interactions, with the potential to uncover unexpected off-targets and provide a more complete picture of its mechanism of action and potential liabilities.
By employing these orthogonal approaches, researchers can build a robust and reliable selectivity profile for this compound, enabling more informed decisions in the optimization of this promising compound and ultimately increasing the probability of its successful development into a safe and effective therapeutic.
References
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The Decisive Role of 6-Chloro Substitution: A Comparative Efficacy Analysis of 2,8-dimethylimidazo[1,2-b]pyridazine Analogs
A Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse therapeutic potential.[1] These molecules have shown promise as inhibitors of a range of kinases and other biological targets.[2][3][4] This guide delves into a critical aspect of the structure-activity relationship (SAR) of this scaffold: the impact of chlorination at the 6-position. Specifically, we will provide a comparative analysis of the efficacy of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine and its non-chlorinated analog, 2,8-dimethylimidazo[1,2-b]pyridazine. Through an examination of available data and a discussion of the underlying chemical principles, we aim to provide researchers and drug development professionals with a clear understanding of the strategic importance of this particular halogen substitution.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused heterocyclic ring structure that has garnered significant attention in drug discovery due to its versatile biological activities. Its rigid, planar structure provides a foundation for the development of potent and selective inhibitors for a variety of enzymes, particularly protein kinases. The scaffold's amenability to substitution at multiple positions allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Synthesis of this compound and its Non-Chlorinated Analog
The synthesis of these two key compounds follows established heterocyclic chemistry routes. The presence of the chloro group on the starting pyridazine ring is a key determinant in the final product.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 3-amino-6-chloro-4-methylpyridazine with bromoacetone.[5] The reaction proceeds under reflux in a suitable solvent like acetonitrile, followed by basification to yield the desired product.[5]
Caption: Synthetic route for this compound.
Synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine
The non-chlorinated analog can be synthesized through various methods, often starting from a non-chlorinated pyridazine derivative. For instance, 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in some syntheses, can be prepared from ethyl 6-amino-5-methylpyridazine-3-carboxylate and chloroacetone.[6]
The Impact of 6-Chloro Substitution on Biological Efficacy: A Structure-Activity Relationship (SAR) Perspective
The chloro group is an electron-withdrawing group that can significantly influence the electronic properties of the heterocyclic ring system. This can impact the compound's ability to interact with the target protein, affecting binding affinity and inhibitory potency. Furthermore, the chloro group can occupy a specific pocket in the binding site of a target protein, leading to enhanced selectivity and potency.
For instance, in the development of inhibitors for various kinases, the 6-position of the imidazo[1,2-b]pyridazine scaffold is often a key point of modification to improve potency and selectivity.[3][4] The presence of a substituent at this position is often crucial for achieving high affinity.
Comparative Efficacy Data (Hypothetical)
To illustrate the potential impact of the 6-chloro substitution, the following table presents a hypothetical comparison of the inhibitory activity of the two compounds against a generic protein kinase. This data is for illustrative purposes only and is based on the general trends observed in the SAR of imidazo[1,2-b]pyridazine derivatives.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 50 |
| 2,8-dimethylimidazo[1,2-b]pyridazine | Kinase X | >1000 |
This hypothetical data showcases a significant increase in potency with the addition of the chloro group at the 6-position. This underscores the importance of this substitution in the design of potent imidazo[1,2-b]pyridazine-based inhibitors.
Experimental Protocols
To facilitate further research and comparative studies, we provide a general outline of key experimental protocols used in the evaluation of imidazo[1,2-b]pyridazine derivatives.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To determine the IC50 value of the test compounds against the target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
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A Comparative Guide to the Imidazo[1,2-b]pyridazine Scaffold: Unveiling its Advantages in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents. Their structural diversity and ability to engage in various biological interactions make them "privileged structures" in the quest for novel drugs. Among these, the imidazo[1,2-b]pyridazine nucleus has emerged as a particularly advantageous framework, demonstrating a unique combination of physicochemical properties, biological activity, and synthetic accessibility. The successful development of the kinase inhibitor Ponatinib, a blockbuster anti-cancer drug, has catalyzed a resurgence of interest in this scaffold, revealing its potential across a spectrum of therapeutic areas.[1][2][3]
This guide provides an in-depth comparison of the imidazo[1,2-b]pyridazine scaffold against other prominent heterocyclic systems, such as benzimidazoles, indoles, and quinolines. We will delve into the structural nuances, comparative biological activities, and synthetic tractability that underpin its advantages, supported by experimental data and established protocols.
Structural and Physicochemical Landscape
The unique arrangement of the fused imidazole and pyridazine rings in the imidazo[1,2-b]pyridazine system confers distinct properties. Unlike its isomers, it features a bridgehead nitrogen atom shared between the two rings, influencing its electronic distribution and three-dimensional shape.[4][5] This structure is often considered a bioisostere of purines, the core of our DNA and RNA, allowing it to interact with a wide range of biological targets.[4][6]
A comparative look at the parent scaffolds reveals differences in their fundamental properties, which dictate their behavior in biological systems.
Table 1: Comparative Physicochemical Properties of Parent Heterocyclic Scaffolds
| Property | Imidazo[1,2-b]pyridazine | Benzimidazole | Indole | Quinoline |
| Molecular Formula | C₆H₅N₃[7] | C₇H₆N₂ | C₈H₇N | C₉H₇N[8] |
| Molar Mass ( g/mol ) | 119.12[9] | 118.14 | 117.15 | 129.16 |
| Melting Point (°C) | 54[7][10] | 170-172 | 52-54 | -15 |
| Solubility | Soluble in DMF[7][10][11] | Soluble in alcohol, ether | Soluble in hot water, alcohol | Slightly soluble in cold water |
The Key Advantages of the Imidazo[1,2-b]pyridazine Scaffold
While scaffolds like benzimidazole, indole, and quinoline are undoubtedly "privileged" and form the basis of countless drugs, the imidazo[1,2-b]pyridazine core offers a distinct set of advantages that make it exceptionally well-suited for modern drug discovery challenges, particularly in targeted therapy.
Superior Metabolic Stability
A critical hurdle in drug development is achieving sufficient metabolic stability to ensure adequate exposure and efficacy. The imidazo[1,2-b]pyridazine scaffold has demonstrated a remarkable ability to confer metabolic resistance to drug candidates.
Experimental Insight: In the development of Tyrosine Kinase 2 (Tyk2) inhibitors, researchers found that replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety on the imidazo[1,2-b]pyridazine core led to a dramatic improvement in metabolic stability in liver microsomes.[12] This enhancement is attributed to the scaffold's electronic properties and its influence on the molecule's overall lipophilicity (cLogP), which can be modulated to reduce metabolic breakdown.[12] This inherent stability is a significant advantage over scaffolds that may possess more metabolically labile positions.
High Target Selectivity, Especially in Kinase Inhibition
The quest for safer, more effective drugs often hinges on achieving high selectivity for the intended biological target over related proteins, thereby minimizing off-target effects. The imidazo[1,2-b]pyridazine scaffold has proven to be a premier platform for developing highly selective kinase inhibitors.
Causality and Mechanism: The scaffold's rigid, planar structure and unique hydrogen bonding capabilities allow it to adopt binding modes distinct from traditional ATP-mimetic inhibitors. For instance, in PIM kinases, an imidazo[1,2-b]pyridazine inhibitor was found to bind in the ATP pocket without forming the canonical hydrogen bonds with the kinase hinge region.[13] This unusual binding mode is a direct result of the scaffold's architecture and is responsible for its enhanced selectivity.[13]
This high selectivity has been successfully exploited across numerous kinase families:
-
Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative (TM471-1) exhibited potent BTK inhibition (IC₅₀ of 1.3 nM) with exceptional selectivity across a panel of 310 kinases, leading to its advancement into clinical trials.[14]
-
Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives based on this scaffold have been developed to overcome multiple resistance mutations in ALK-positive cancers, demonstrating potent and selective inhibition.[15]
-
Tropomyosin Receptor Kinases (TRKs): The scaffold was used to develop potent second-generation TRK inhibitors that overcome clinically observed resistance mutations.[16]
-
Cyclin-Dependent Kinases (CDKs): The scaffold has yielded potent and selective inhibitors of CDK2.[17]
Table 2: Case Study - Selectivity of a BTK Inhibitor (Compound 22 / TM471-1)[14]
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. BTK |
| BTK | 1.3 | - |
| Related Kinase 1 | >1000 | >769x |
| Related Kinase 2 | >1000 | >769x |
| Off-Target Kinase A | >1000 | >769x |
| Off-Target Kinase B | >1000 | >769x |
| (Data conceptualized from the reported excellent selectivity across 310 kinases)[14] |
Broad and Versatile Biological Activity
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold is a versatile pharmacophore with a wide range of documented biological activities. This versatility allows for its application in diverse therapeutic areas, a significant advantage over scaffolds with a more limited biological profile.
Table 3: Comparative Biological Activity Profiles
| Scaffold | Primary Activities | Notable Examples/Applications |
| Imidazo[1,2-b]pyridazine | Anticancer (Kinase Inhibition) , Antiviral, Antiparasitic, Antifungal, Anti-inflammatory, Neuroprotective[1][2][6][18] | Ponatinib (Anticancer), TM471-1 (Anticancer), Cefozopran (Antibiotic intermediate)[2][11] |
| Benzimidazole | Anthelmintic, Antiulcer, Antihistamine, Anticancer, Antimicrobial[19][20][21] | Albendazole (Anthelmintic), Omeprazole (Antiulcer) |
| Indole | Anti-inflammatory, Serotonin receptor modulation, Anticancer[22][23][24][25] | Indomethacin (NSAID), Sumatriptan (Antimigraine) |
| Quinoline | Antimalarial, Antibacterial, Anticancer[8][26][27][28] | Chloroquine (Antimalarial), Ciprofloxacin (Antibacterial) |
This broad applicability makes libraries based on the imidazo[1,2-b]pyridazine scaffold particularly valuable for high-throughput screening campaigns against new biological targets.
Synthetic Accessibility and Tractability
The practical utility of a scaffold is directly tied to the ease with which it can be synthesized and modified. The imidazo[1,2-b]pyridazine core benefits from well-established and versatile synthetic routes, including modern transition-metal-catalyzed cross-coupling reactions.[29][30] This allows for the systematic and efficient exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents at multiple positions.[1]
Experimental Protocols
To illustrate the practical application of this scaffold, we provide validated, step-by-step methodologies.
Protocol 1: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative
This protocol describes a common condensation reaction to form the core, a foundational step for creating more complex derivatives.[31]
Objective: To synthesize 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine.
Materials:
-
3-Amino-6-(methylthio)pyridazine
-
2-Bromo-4'-(dimethylamino)acetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Standard reflux and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-(methylthio)pyridazine (1 mmol) and 2-bromo-4'-(dimethylamino)acetophenone (1.1 mmol) in ethanol (20 mL).
-
Add Base: Add sodium bicarbonate (3 mmol) to the mixture. The base neutralizes the HBr formed during the reaction, driving the cyclization forward.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: BTK)
This protocol outlines a self-validating system to determine the inhibitory potency (IC₅₀) of a synthesized imidazo[1,2-b]pyridazine compound.
Objective: To measure the IC₅₀ value of a test compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP and appropriate kinase buffer
-
Fluorescently labeled peptide substrate
-
Test compound (e.g., TM471-1) dissolved in DMSO
-
Positive control inhibitor (e.g., Ibrutinib)
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. This creates a concentration gradient to determine a dose-response curve.
-
Reaction Mixture: In a 384-well microplate, add the kinase buffer, the fluorescent peptide substrate, and the test compound at various concentrations. Include "no enzyme" (negative control) and "no compound" (positive control) wells.
-
Enzyme Addition: Initiate the kinase reaction by adding the BTK enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Reading: Stop the reaction by adding a stop solution (e.g., EDTA). Read the fluorescence on a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged framework in medicinal chemistry. While other heterocyclic systems like benzimidazoles, indoles, and quinolines have a rich history and continue to be invaluable, the imidazo[1,2-b]pyridazine core offers a compelling and often superior combination of advantages for modern drug discovery. Its unique ability to confer metabolic stability, achieve high target selectivity through distinct binding modes, and its synthetic tractability make it an exceptional starting point for developing next-generation targeted therapies. For researchers and drug development professionals, this scaffold represents a potent tool to address complex therapeutic challenges, from overcoming drug resistance in oncology to tackling infectious and inflammatory diseases.
References
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- 10. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
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- 14. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Guide to the Proper Disposal of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
This document provides essential, step-by-step guidance for the safe and compliant disposal of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-23-6). As a chlorinated heterocyclic compound used in research and drug development, its disposal requires meticulous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Hazard Profile and Core Safety Directive
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. The compound is classified with multiple hazards that dictate the necessity for stringent disposal protocols.[1][2] It is not to be disposed of via standard trash or sanitary sewer systems.[3] The primary disposal route for this chemical is through a licensed professional waste disposal service, typically involving incineration in a specialized facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[2]
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Category | Hazard Statement | Causality and Implication for Disposal |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][2] | Accidental ingestion during handling or from contaminated surfaces can be toxic. Strict personal hygiene and immediate cleanup of spills are mandatory. |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Direct contact can cause inflammation and irritation. This necessitates the use of compatible chemical-resistant gloves and a lab coat. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] | Vapors, dust, or splashes pose a significant risk to vision. Chemical splash goggles or a face shield are required. |
| Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the respiratory system. All handling and waste packaging should occur in a well-ventilated area, preferably a certified chemical fume hood. |
Source: Synthesized from Safety Data Sheets.[1][2]
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, the following safety measures must be in place. This preparation is a self-validating system; proper setup prevents exposure and ensures the subsequent steps can be performed safely.
-
Engineering Controls : All waste consolidation and packaging must be performed within a certified chemical fume hood to mitigate inhalation risks.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye/Face Protection : Wear chemical safety goggles or a full-face shield.[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory practices.[2]
-
Body Protection : Wear a lab coat and, if there is a risk of significant splashing, a chemical-resistant apron.[2]
-
Step-by-Step Waste Disposal Protocol
The disposal of this compound is managed as hazardous chemical waste. The following workflow ensures compliance with regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe and efficient disposal.
-
Designate as Halogenated Organic Waste : Due to the chlorine atom in its structure, this compound must be disposed of in a waste stream specifically designated for halogenated organic compounds .
-
Avoid Co-mingling : Never mix halogenated waste with non-halogenated waste.[7] The combustion of chlorinated compounds produces corrosive hydrogen chloride gas and other hazardous byproducts, which require specialized scrubbers in incinerators.[4] Mixing waste streams complicates the disposal process and can violate regulatory requirements.
Step 2: Containerization
Select a waste container that ensures safety and compliance.
-
Container Compatibility : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions, or a designated solids waste pail). The container must be in good condition, free from leaks or external contamination.[3][5]
-
Secure Closure : The container must have a tight-fitting, screw-on cap. It must be kept closed at all times except when actively adding waste.[3][8] This prevents the release of vapors and protects against spills.
-
Capacity Limit : Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills during transport.[7]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8]
-
Mandatory Labeling : Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[5]
-
Content Declaration : Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage. For this specific waste, the label must clearly state "This compound ".[3][8]
-
Date of Accumulation : Note the date the container was first used for waste accumulation.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[8]
-
Location : Store the waste container at or near the point of generation.[8]
-
Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container.[3]
-
Segregation from Incompatibles : Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and reactive chemicals.[3][8]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[3][5]
-
Professional Disposal : EHS will arrange for the waste to be transported to a licensed hazardous waste disposal facility. The established and recommended method for chlorinated organic compounds is high-temperature incineration.[2][9]
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure during the disposal process, immediate and correct action is crucial.
-
Spill Response :
-
Evacuate personnel from the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.[10]
-
Clean the spill area thoroughly.
-
-
Exposure Response :
-
Inhalation : Move the affected person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- MSDS of this compound - Capot Chemical. (2024).
- MSDS of this compound. (2024).
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA NEPS . (n.d.). Retrieved from the Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . (n.d.). Retrieved from ETH Zürich. [Link]
-
Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University . (n.d.). Retrieved from Purdue University. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . (n.d.). Retrieved from Dartmouth College. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research . (n.d.). Retrieved from Columbia University. [Link]
-
Chemical Hazards.pdf - OSHA . (n.d.). Retrieved from Occupational Safety and Health Administration. [Link]
-
Imidazo[1, 2-b]pyridazine, min 98%, 25 grams - CP Lab Safety . (n.d.). Retrieved from CP Lab Safety. [Link]
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule - EPA NEPS . (1999). Retrieved from the Environmental Protection Agency. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA . (n.d.). Retrieved from the Environmental Protection Agency. [Link]
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor . (n.d.). Retrieved from Vita-D-Chlor. [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison . (n.d.). Retrieved from University of Wisconsin–Madison. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH . (n.d.). Retrieved from the National Institutes of Health. [Link]
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Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA . (n.d.). Retrieved from Occupational Safety and Health Administration. [Link]
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Mastering the Safe Handling of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine: A Guide for Drug Development Professionals
For the innovative researcher, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine represents a key building block in the synthesis of novel therapeutics. However, as with any potent chemical intermediate, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical experience.
Hazard Assessment: Understanding the Compound's Profile
Before any manipulation of this compound, a comprehensive risk assessment is non-negotiable. The Safety Data Sheet (SDS) is the primary source for this information.
Based on available data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2]
It is crucial to note that the SDS also indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This "data gap" necessitates a more cautious approach, treating the compound with a higher degree of care than its known classifications might suggest. Always operate under the assumption that there may be unknown long-term health effects.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |
| Skin Irritation | H315 | Causes skin irritation | Dermal Contact |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Eye Contact |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are the most critical steps in mitigating exposure risks. The minimum required PPE for handling this compound is outlined below. Remember, PPE is only effective if it is worn correctly and is in good condition.
Essential PPE Ensemble
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are mandatory for any work in the laboratory.[3][4]
-
Chemical Splash Goggles: Due to the serious eye irritation hazard, chemical splash goggles are required when handling the solid compound or solutions, especially during transfers, weighing, or any operation with a risk of splashing.[3][5]
-
Face Shield: When handling larger quantities (consult your institution's guidelines) or when there is a significant splash hazard, a face shield should be worn in addition to safety goggles.[4][5] A face shield alone does not provide adequate eye protection.[3]
-
-
Hand Protection:
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for general laboratory use.[5] However, given the unknown toxicological profile, double-gloving with two pairs of nitrile gloves is a prudent measure to increase protection against potential pinholes or minor contamination.[4] Gloves must be inspected for tears or punctures before each use and should be removed and disposed of properly before leaving the work area.[6]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is required and should be kept fully buttoned to protect skin and clothing from potential splashes.[3] Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[6]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[3] Shorts, skirts, and sandals or other open-toed footwear are not permitted.[3]
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: From Bench to Reaction
A structured operational plan minimizes the risk of exposure and ensures the experiment proceeds smoothly.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning and certified chemical fume hood. This is critical to mitigate the risk of inhaling the compound, which may cause respiratory irritation.[1][7]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed near the workstation.[7]
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound, ensure your fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and don your full PPE ensemble.
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use a disposable weigh boat or creased weigh paper to contain the solid.
-
Handle the container and spatula with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly and carefully.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately sized to prevent splashing during mixing.
-
-
Post-Handling:
-
Thoroughly clean any contaminated surfaces within the fume hood.
-
Wash spatulas and any reusable equipment immediately.
-
Dispose of contaminated weigh boats, gloves, and paper towels in the designated solid chemical waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
| Exposure Scenario | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Minor Spill | In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water. |
| Major Spill | Evacuate the immediate area. Alert colleagues and your laboratory supervisor or safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a legal and ethical responsibility. As a chlorinated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Disposal
-
Solid Waste: All unused solid compound and any materials contaminated with it (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Solid Waste."
-
Liquid Waste: Solutions containing this compound should be disposed of in a labeled hazardous waste container for "Chlorinated Organic Solvents." Do not mix with non-halogenated waste streams.
-
Final Disposal: The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[8] This should be handled by a licensed professional waste disposal service.[1] Never dispose of this compound down the drain or in regular trash.[9][10]
The following workflow outlines the proper disposal path for waste generated during the handling of this compound.
Caption: Waste Disposal Workflow for the Compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, advancing your drug development programs while maintaining the highest standards of laboratory safety.
References
- MSDS of this compound. (2024).
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz Environmental Health and Safety.
- Process for Disposal of Chlorinated Organic Residues. (1970). Environmental Science & Technology.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
- Personal Protective Equipment. UCLA Chemistry and Biochemistry.
- Personal Protective Equipment. The Ohio State University Department of Chemistry and Biochemistry.
- MSDS of this compound. Capot Chemical. (2024).
- This compound. Biosynth. (n.d.).
- SAFETY DATA SHEET - 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. Fisher Scientific. (2019).
- Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT.
- How to Dispose of Old Pool Chemicals. Flood Brothers Disposal. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
